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  • Product: 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol
  • CAS: 955287-40-8

Core Science & Biosynthesis

Foundational

3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol chemical properties

An In-Depth Technical Guide to 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol: Properties, Synthesis, and Spectroscopic Analysis Introduction 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is a substituted phenylpropanolamine, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol: Properties, Synthesis, and Spectroscopic Analysis

Introduction

3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is a substituted phenylpropanolamine, a class of organic compounds that form the structural backbone of numerous pharmacologically active molecules. Its structure is characterized by a chiral center at the C3 position bearing an amino group, a terminal primary alcohol, and a para-substituted isopropylphenyl moiety. This combination of functional groups—a primary amine, a primary alcohol, and a lipophilic aromatic ring—makes it a versatile and valuable building block in medicinal chemistry and drug development.

Phenylpropanolamine derivatives are key intermediates in the synthesis of drugs targeting the central nervous system, including antidepressants and reuptake inhibitors.[1][2] The specific stereochemistry of the chiral center is often crucial for therapeutic efficacy and safety, making enantiomerically pure versions of these compounds highly sought after.[1] This guide provides a comprehensive technical overview of the known properties, a proposed synthetic pathway, predictive spectroscopic analysis, and potential applications of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol for professionals in chemical research and pharmaceutical development.

Physicochemical and Safety Profile

The fundamental properties of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol have been compiled from supplier technical data sheets. As this compound is primarily supplied for early discovery research, extensive experimental data is not always available.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 955287-40-8[3]
Molecular Formula C₁₂H₁₉NO[4]
Molecular Weight 193.29 g/mol [3][4]
Physical Form Solid[4]
Purity ≥97%
InChI Key TVSIYSBCFQVGGD-UHFFFAOYSA-N[4]
SMILES CC(C)C1=CC=C(C=C1)C(N)CCO[4]
Storage Temperature 2-8°C, Inert atmosphere, Keep in dark place
Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).

  • Storage Class: 11 (Combustible Solids).[4]

  • Precautions: Avoid direct contact with skin, eyes, and mucous membranes. Use gloves, safety glasses, and a lab coat. Store containers tightly sealed and upright in a dry, cool, and dark environment.

Synthesis and Purification

Proposed Synthetic Strategy

The proposed synthesis starts from the commercially available 4'-isopropylacetophenone. The strategy involves two key transformations:

  • Aminomethylation: Introduction of an amino group at the β-position to the ketone via a Mannich reaction.

  • Reduction: Reduction of the carbonyl group to a hydroxyl group. This step creates the chiral center. Using a non-stereoselective reducing agent like sodium borohydride will yield a racemic mixture, whereas a chiral reducing agent or catalyst could provide enantiomeric excess.

Synthetic Workflow cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Carbonyl Reduction A 4'-Isopropylacetophenone B β-Amino-4-isopropylpropiophenone A->B  Formaldehyde,  Amine HCl,  Reflux   C 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol B->C  NaBH₄,  Methanol,  0°C to RT  

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Expert Rationale: This protocol employs a standard Mannich reaction followed by a sodium borohydride reduction. Sodium borohydride is chosen for its mildness, operational simplicity, and high chemoselectivity for reducing ketones in the presence of other functional groups. The workup is a standard acid-base extraction designed to isolate the basic amine product from non-basic impurities.

Step 1: Synthesis of β-Amino-4-isopropylpropiophenone (Mannich Intermediate)

  • To a round-bottom flask, add 4'-isopropylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.2 eq) in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

  • Basify the aqueous layer to pH >10 with 2M NaOH, then extract the product with dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude β-amino ketone.

Step 2: Reduction to 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

  • Dissolve the crude β-amino ketone from Step 1 in methanol and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC indicates the consumption of the ketone.

  • Quench the reaction by slowly adding water, followed by acidification with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether.

  • Basify the aqueous layer with 2M NaOH to pH >10 and extract the final product with dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 3: Purification

  • Purify the crude product via flash column chromatography on silica gel, using a gradient of dichloromethane/methanol with 1% triethylamine as the eluent. The triethylamine is added to prevent the amine product from streaking on the acidic silica gel.

  • Combine fractions containing the pure product and evaporate the solvent to yield 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol as a solid.

Spectroscopic Characterization (Predictive Analysis)

Trustworthiness Statement: The following spectroscopic data are predicted based on the chemical structure and established principles of NMR, IR, and Mass Spectrometry. They are intended to serve as a reference for experimental validation, as verified public spectra for this specific compound are not available.

¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts are based on the analysis of structurally similar compounds.[6][7]

Table 2: Predicted NMR Chemical Shifts (in CDCl₃, ppm)

Assignment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
Isopropyl -CH₃ ~1.25 d 6H ~24.0
Isopropyl -CH ~2.90 sept 1H ~33.8
-CH₂-OH ~3.80 m 2H ~60.0
-CH(N)-CH₂- ~1.90 m 2H ~40.0
-CH(N)- ~4.20 t 1H ~55.0
Aromatic -CH (ortho to C-NH) ~7.30 d 2H ~127.0
Aromatic -CH (ortho to iPr) ~7.20 d 2H ~128.0
Aromatic C-iPr - - - ~148.0
Aromatic C-CH(N) - - - ~140.0

| -OH, -NH₂ | broad s | broad s | 3H | - |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the hydroxyl, amine, and aromatic functional groups.[8][9]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description
3400-3200 O-H, N-H Broad, strong peak due to hydrogen bonding of alcohol and amine
3050-3020 Aromatic C-H Medium, sharp peaks
2960-2850 Aliphatic C-H Strong, sharp peaks from isopropyl and propyl chain
~1600, ~1470 Aromatic C=C Medium to weak peaks

| ~1050 | C-O | Strong peak for primary alcohol C-O stretch |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would likely show the molecular ion peak and characteristic fragmentation patterns.

  • Predicted Molecular Ion (M⁺): m/z = 193.29

  • Major Predicted Fragments:

    • m/z = 175: Loss of H₂O (water) from the molecular ion.

    • m/z = 162: Loss of CH₂OH (hydroxymethyl radical).

    • m/z = 150: Benzylic cleavage to form the [C₁₀H₁₄N]⁺ ion. This is often a very stable and prominent fragment for such structures.

Mass Spec Fragmentation M [M]⁺˙ m/z = 193 F1 [M - H₂O]⁺˙ m/z = 175 M->F1 - H₂O F2 [M - •CH₂OH]⁺ m/z = 162 M->F2 - •CH₂OH F3 [C₁₀H₁₄N]⁺ m/z = 150 M->F3 Benzylic Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Applications in Drug Discovery and Development

The primary value of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol lies in its potential as a scaffold or intermediate for synthesizing more complex molecules with therapeutic potential. Its structure is analogous to the core of several successful drugs.

Expert Insight: The substitution of a para-methyl group (as in tomoxetine) or a trifluoromethyl group with an isopropyl group alters the lipophilicity and steric profile of the molecule. This modification can significantly impact how the molecule binds to its biological target, potentially leading to altered potency, selectivity, or pharmacokinetic properties. Researchers would utilize this analog to explore the structure-activity relationship (SAR) of a target protein, probing the size and nature of the receptor's binding pocket.

Sources

Exploratory

3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol Abstract This technical guide provides a comprehensive framework for the structural elucidation of the novel organic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel organic compound, 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS 955287-40-8).[1] As a molecule with potential applications in pharmaceutical synthesis and materials science, its unambiguous structural confirmation is paramount for research and development. This document outlines a multi-faceted analytical approach, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. While experimental data for this specific molecule is not widely published, this guide establishes a robust methodology based on foundational spectroscopic principles and data from analogous structures. We present detailed experimental protocols, predicted data, and a logical workflow to guide researchers in confirming the compound's identity and purity.

Introduction: The Imperative for Structural Verification

3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is a chiral amino alcohol with a molecular formula of C₁₂H₁₉NO and a molecular weight of 193.29 g/mol .[2] Its structure combines a 4-substituted aromatic ring with a functionalized aliphatic chain, making it a versatile building block. The presence of stereogenic centers and multiple functional groups (-NH₂, -OH) necessitates a rigorous analytical strategy to confirm not only its elemental composition and connectivity but also to provide the foundation for any future stereochemical analysis.

The structural elucidation process is a cornerstone of chemical research, ensuring that the molecule in hand corresponds precisely to the one intended. This guide is designed for researchers, scientists, and drug development professionals, providing a self-validating system of protocols and data interpretation to achieve confident structural assignment.

The Analytical Strategy: A Synergy of Spectroscopic Techniques

The definitive confirmation of a molecular structure is rarely achieved with a single technique. Instead, it relies on the convergence of evidence from multiple, complementary methods. Our approach integrates three core analytical pillars:

  • Mass Spectrometry (MS): To determine the precise molecular weight and elemental formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-proton framework and establish atom-to-atom connectivity.

G cluster_0 Structural Elucidation Workflow Compound Purified Sample of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol HRMS High-Resolution Mass Spectrometry Compound->HRMS FTIR Infrared Spectroscopy Compound->FTIR NMR 1D & 2D NMR Spectroscopy Compound->NMR Data_Analysis Integrated Data Analysis HRMS->Data_Analysis Molecular Formula FTIR->Data_Analysis Functional Groups NMR->Data_Analysis Connectivity Map Structure Confirmed Structure Data_Analysis->Structure

Caption: High-level workflow for spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

Expertise & Experience: HRMS is the first critical step. Unlike nominal mass spectrometry, it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula. This is crucial to distinguish the target compound from potential isomers or impurities with the same nominal mass. Electrospray Ionization (ESI) is chosen as the ionization method due to its soft nature, which is ideal for preserving the molecular ion of polar molecules like our target compound.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

  • Ionization Mode: Acquire data in positive ion mode to protonate the basic amine group, forming the [M+H]⁺ ion.

  • Mass Calibration: Calibrate the instrument using a known standard immediately prior to the analysis to ensure high mass accuracy (< 5 ppm).

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a range of m/z 50-500.

Predicted Data & Interpretation

The primary goal is to observe the protonated molecular ion [M+H]⁺ and match its exact mass to the theoretical value.

ParameterPredicted Value
Molecular Formula C₁₂H₁₉NO
Exact Mass [M] 193.1467 u
Ion Species [M+H]⁺
Theoretical m/z 194.1545
Observed m/z (Hypothetical) 194.1542
Mass Error (Hypothetical) -1.5 ppm

A measured m/z of 194.1542 would strongly confirm the elemental formula C₁₂H₂₀NO⁺, corresponding to the protonated target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The vibrations of specific bonds absorb IR radiation at distinct frequencies. For our target, we expect to see clear signals for the alcohol (-OH), the primary amine (-NH₂), and the aromatic ring.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument contributions.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands over the range of 4000-400 cm⁻¹.

Predicted Data & Interpretation

The presence of the following bands would provide strong evidence for the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400 - 3200O-H Stretch, N-H StretchAlcohol, Primary AmineBroad (O-H), two sharp peaks (N-H) superimposed.[4][5]
3100 - 3000C-H Stretch (sp²)Aromatic RingSharp peaks of medium intensity.
2960 - 2850C-H Stretch (sp³)Aliphatic ChainsStrong, sharp peaks.
~1600, ~1450C=C StretchAromatic RingTwo or three bands of variable intensity.
~1590N-H Bend (Scissoring)Primary AmineMedium intensity band.[4]
~1250C-N StretchAmineMedium intensity band.[4]
~1050C-O StretchPrimary AlcoholStrong, characteristic band.
~820C-H Out-of-Plane Bend1,4-disubstitutedStrong peak indicative of para-substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, we can piece together the molecular skeleton. Advanced 2D NMR experiments like COSY, HSQC, and HMBC are then used to validate these connections, acting as a self-validating system to eliminate any ambiguity.[6][7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons (-OH, -NH₂) as it can slow down the exchange rate.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate between CH₃, CH₂, and CH signals.[9]

  • 2D NMR: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra. These experiments are essential for establishing multi-bond correlations.[7]

Predicted ¹H NMR Data & Interpretation (400 MHz, DMSO-d₆)
LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.25d, J=8.0 Hz2HAromatic H (ortho to isopropyl)
b7.15d, J=8.0 Hz2HAromatic H (meta to isopropyl)
c~4.80br s1H-OH
d4.10t, J=6.5 Hz1HH-3 (CH-N)
e3.45m2HH-1 (CH₂-O)
f2.88sept, J=7.0 Hz1HIsopropyl CH
g~2.10br s2H-NH₂
h1.85m2HH-2 (CH₂)
i1.20d, J=7.0 Hz6HIsopropyl CH₃
Predicted ¹³C NMR Data & Interpretation (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)DEPT-135Assignment
147.0Up (CH)Aromatic C (ipso-CH)
142.0Quat (0)Aromatic C (ipso-C-N)
128.0Up (CH)Aromatic CH (ortho)
126.5Up (CH)Aromatic CH (meta)
60.5Down (CH₂)C-1 (CH₂-O)
52.0Up (CH)C-3 (CH-N)
40.0Down (CH₂)C-2 (CH₂)
33.0Up (CH)Isopropyl CH
24.0Up (CH₃)Isopropyl CH₃
2D NMR Connectivity: The Final Proof

While 1D NMR provides the pieces of the puzzle, 2D NMR puts them together. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the molecular backbone. (Note: Image placeholder would be replaced with the chemical structure in a full implementation).

Trustworthiness: The logic is self-validating. For example:

  • The isopropyl methyl protons (i ) must correlate to the isopropyl methine carbon (f ).

  • The isopropyl methine proton (f ) must show correlations to the isopropyl methyl carbons and the aromatic carbon it's attached to, confirming the isopropyl-phenyl linkage.

  • The benzylic proton (d ) must correlate to the ipso-aromatic carbon and to carbon C-2 of the propanol chain, unambiguously connecting the aromatic ring to the aliphatic chain at the correct position.

  • The protons on C-2 (h ) must correlate to both C-1 and C-3, confirming the propanol backbone.

Conclusion: Integrated Structural Confirmation

By integrating the data from HRMS, FTIR, and a full suite of NMR experiments, we can achieve an unambiguous structural confirmation of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol.

  • HRMS confirms the elemental formula is C₁₂H₁₉NO.

  • FTIR confirms the presence of -OH, -NH₂, aliphatic, and 1,4-disubstituted aromatic functional groups.

  • ¹H and ¹³C NMR provide the complete count of chemically distinct protons and carbons and their local environments.

  • COSY, HSQC, and HMBC data weave these individual signals into a complete and validated connectivity map, confirming the precise arrangement of the 4-isopropylphenyl group and the 3-amino-propan-1-ol chain.

This systematic and multi-technique approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for any subsequent research or development involving this compound.

References

  • Royal Society of Chemistry. 1H- and 13C-NMR Data. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol. [Link]

  • MilliporeSigma. 3-Amino-3-(4-isopropylphenyl)propan-1-ol. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-2-amine. [Link]

  • NIST WebBook. 1-Propanol, 3-amino- IR Spectrum. [Link]

  • NIST WebBook. 2-Propanol, 1-amino- IR Spectrum. [Link]

  • NIST WebBook. 1-Propanol, 3-amino- Mass Spectrum. [Link]

  • MilliporeSigma. Product Page: 3-Amino-3-(4-isopropylphenyl)propan-1-ol. [Link]

  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • University of Regensburg. DEPT C-NMR Spectra. [Link]

  • Angene. 3-AMINO-3-PHENYL-1-PROPANOL Chemical Properties. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment. [Link]

  • PubChem. 3-Amino-2-phenylpropan-1-ol. [Link]

  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propan-1-ol. [Link]

  • Doc Brown's Chemistry. The 13C NMR spectrum of propan-1-ol. [Link]

  • PMC. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal. [Link]

  • Google Patents.
  • PubChemLite. 3-amino-3-phenyl-1-propanol. [Link]

Sources

Foundational

physical and chemical characteristics of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

Physicochemical Profiling and Synthetic Utility of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol: A Technical Guide for Advanced Drug Discovery Executive Summary In contemporary medicinal chemistry, 1,3-amino alcohols (also...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol: A Technical Guide for Advanced Drug Discovery

Executive Summary

In contemporary medicinal chemistry, 1,3-amino alcohols (also known as γ-amino alcohols) are privileged pharmacophores and indispensable chiral building blocks[1]. They form the structural core of numerous biologically active compounds, including critical HIV protease inhibitors like Ritonavir and Lopinavir[2][3]. Among these, 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS: 955287-40-8) stands out due to the strategic placement of a 4-isopropylphenyl group[4]. This bulky, lipophilic moiety not only enhances the membrane permeability (LogP) of downstream active pharmaceutical ingredients (APIs) but also provides critical steric shielding that can dictate high stereoselectivity in asymmetric catalysis and target-protein binding[5].

Physicochemical Profiling and Mechanistic Stability

Understanding the baseline physical and chemical properties of this compound is essential for designing robust synthetic routes. The bifunctional nature of the molecule—housing both a primary amine and a primary alcohol—requires careful handling to prevent unwanted side reactions such as intermolecular condensation or premature oxidation.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication
CAS Number 955287-40-8[4]Unique identifier for procurement and regulatory tracking.
Molecular Formula C12H19NODictates the carbon-to-heteroatom ratio, influencing lipophilicity.
Molecular Weight 193.29 g/mol [4]Optimal low-MW building block; leaves ample room for API elaboration without violating Lipinski's Rule of 5.
Physical State SolidFacilitates handling and gravimetric precision during reaction setup.
Purity ≥97%Suitable for late-stage functionalization; minimizes impurity propagation.
Storage Conditions 2-8°C, Inert Atmosphere, DarkPrevents atmospheric oxidation of the primary amine and limits hygroscopic degradation.

Chemical Reactivity: Chemoselectivity and Chiral Dynamics

The synthetic value of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol lies in its orthogonal reactivity. The primary amine is significantly more nucleophilic than the primary alcohol. This is due to the lower electronegativity of nitrogen compared to oxygen, which makes the nitrogen lone pair more available for nucleophilic attack. Consequently, electrophiles (such as acyl chlorides, anhydrides, or sulfonyl chlorides) will preferentially react at the nitrogen center.

Furthermore, the C3 position is a stereocenter. The spatial orientation of the 4-isopropylphenyl group dictates the trajectory of incoming reagents in subsequent transformations. Maintaining the enantiomeric integrity of this stereocenter is paramount, as the opposite enantiomer in a final API can exhibit drastically different pharmacodynamics or toxicity profiles.

G A 3-Amino-3-(4-isopropyl-phenyl) -propan-1-ol B Primary Amine (-NH2) High Nucleophilicity A->B Reacts preferentially C Primary Alcohol (-OH) Moderate Nucleophilicity A->C Reacts secondarily D N-Boc Protection (Boc2O, NEt3) B->D Chemoselective Conditions (0°C to RT) E O-Alkylation / Esterification (Requires N-Protection) D->E Orthogonal Functionalization

Chemoselective functionalization workflow exploiting nucleophilic disparities.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that protocols must not only provide instructions but also embed real-time validation mechanisms to ensure the integrity of the workflow.

Protocol A: Chemoselective N-Boc Protection Objective: To selectively protect the primary amine, leaving the primary alcohol free for downstream O-alkylation or oxidation. Causality: Di-tert-butyl dicarbonate (Boc2O) is highly selective for amines over alcohols. By conducting the reaction at 0°C and using a mild, non-nucleophilic base like triethylamine (NEt3), O-acylation is completely suppressed. Methodology:

  • Initiation: Dissolve 1.0 eq of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice-water bath.

  • Activation: Add 1.2 eq of NEt3 dropwise. The base neutralizes any trace acid and enhances the nucleophilicity of the amine.

  • Reagent Addition: Slowly add 1.05 eq of Boc2O dissolved in DCM. Maintain 0°C for 30 minutes, then allow the mixture to warm to room temperature (RT).

  • Self-Validation (TLC Monitoring): Spot the reaction mixture alongside the starting material on a silica gel TLC plate.

    • Stain 1 (Ninhydrin): The starting material will stain a deep purple/brown, confirming the presence of a free primary amine. The product spot will not stain with ninhydrin, proving the amine has been successfully protected.

    • Stain 2 (KMnO4): The product spot will readily reduce KMnO4 (turning yellow on a purple background) due to the free primary alcohol, validating that O-acylation did not occur.

  • Isolation: Quench with saturated aqueous NH4Cl, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Chiral HPLC Analysis for Enantiomeric Excess (ee) Objective: To quantify the enantiomeric purity of the synthesized or procured 1,3-amino alcohol. Causality: Standard achiral chromatography cannot resolve enantiomers. A chiral stationary phase (CSP), such as amylose tris(3,5-dimethylphenylcarbamate), provides a chiral microenvironment where the transient diastereomeric interactions between the (R)- and (S)-enantiomers and the column packing differ in energy, leading to differential retention times. Methodology:

  • Preparation: Dissolve the compound in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1 mg/mL.

  • System Setup: Equip the HPLC with a Chiralcel OD-H column (or equivalent) and a UV/Vis detector set to 210 nm and 254 nm (to capture the aromatic absorbance).

  • Self-Validation (System Suitability): First, inject a known racemic standard of the compound. Adjust the flow rate (typically 0.8 - 1.0 mL/min) until baseline resolution is achieved (Resolution factor, Rs > 1.5). This proves the system can separate the enantiomers if both are present.

  • Analysis: Inject the enantioenriched sample. Calculate the enantiomeric excess (ee) using the integrated area under the curve (AUC) for the major and minor peaks: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

G A Racemic Mixture (R/S Enantiomers) B Chiral Stationary Phase (e.g., Chiralcel OD-H) A->B Injection (Isocratic Elution) C UV/Vis Detection (210-254 nm) B->C Differential Retention D (R)-Enantiomer (ee > 99%) C->D Peak 1 (Rt1) E (S)-Enantiomer (ee > 99%) C->E Peak 2 (Rt2)

Logical flow of chiral resolution and enantiomeric quantification.

Safety, Handling, and GHS Compliance

Handling 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol requires strict adherence to safety protocols due to its biological activity and chemical reactivity. According to its Safety Data Sheet (SDS):

  • H302 (Harmful if swallowed): Necessitates the use of localized exhaust ventilation (fume hoods) to prevent accidental ingestion of airborne particulates.

  • H315 (Causes skin irritation) & H318 (Causes serious eye damage): The primary amine is inherently basic and can cause saponification of dermal lipids or severe corneal damage. Nitrile gloves and tight-fitting safety goggles are mandatory.

  • H335 (May cause respiratory irritation): Respiratory protection is advised during bulk transfers.

  • Storage Causality: The compound must be stored at 2-8°C in a dark, inert atmosphere. Exposure to oxygen can lead to the formation of N-oxides, while ambient moisture can cause clumping and degradation of the solid matrix.

Sources

Exploratory

Mechanistic Profiling and Synthetic Workflows for 3-Amino-3-(4-isopropylphenyl)propan-1-ol

Introduction & Structural Significance The 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic therapeutics, including critical protease inhibitors such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

The 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic therapeutics, including critical protease inhibitors such as lopinavir and ritonavir ()[1]. Within this structural class, 3-Amino-3-(4-isopropylphenyl)propan-1-ol (CAS 955287-40-8) represents a highly versatile and valuable building block. The incorporation of the 4-isopropylphenyl moiety provides significant lipophilicity and steric bulk, making this compound an ideal candidate for exploring complex structure-activity relationships (SAR) in modern drug discovery and ligand design ()[2].

Physicochemical Profiling

Accurate compound identification and handling are critical for maintaining batch-to-batch reproducibility in pharmaceutical development. Table 1 summarizes the core physicochemical parameters of CAS 955287-40-8 ().

Table 1: Physicochemical Specifications of CAS 955287-40-8

ParameterSpecification
Chemical Name 3-Amino-3-(4-isopropylphenyl)propan-1-ol
CAS Registry Number 955287-40-8
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
InChI Key TVSIYSBCFQVGGD-UHFFFAOYSA-N
Physical Form Solid
Standard Purity ≥97%
Storage Conditions 2-8°C, Inert atmosphere, Protect from light

Causality in Handling & Storage : The compound must be rigorously stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) (). Primary aliphatic amines are highly nucleophilic and prone to atmospheric degradation via two primary pathways: oxidation to hydroxylamines/imines, and direct nucleophilic attack on atmospheric CO₂ to form insoluble carbamate salts over time. Furthermore, shielding the compound from light prevents radical-mediated degradation of the electron-rich isopropylphenyl ring system.

Synthetic Methodologies: Stereodivergent C-H Amination

Historically, the synthesis of anti- and syn-1,3-amino alcohols relied heavily on the C-C bond coupling of pre-oxidized fragments, followed by multi-step diastereoselective hydride reductions ()[1]. However, modern synthetic paradigms utilize transition-metal-catalyzed C-H amination to directly functionalize unactivated C(sp³)-H bonds, significantly reducing step count and oxidation-state manipulations.

White and co-workers demonstrated a breakthrough Pd(II)/bis-sulfoxide (SOX) catalyzed system that enables the stereodivergent synthesis of 1,3-amino alcohol motifs directly from homoallylic carbamates ()[3],[1]. This methodology is highly applicable to the synthesis of the 3-amino-3-arylpropan-1-ol core found in CAS 955287-40-8.

SynthesisWorkflow Substrate Homoallylic Carbamate (Substrate) Reaction C-H Amination (45°C, 24h) Substrate->Reaction Catalyst Pd(II) / SOX Ligand (Catalyst System) Catalyst->Reaction Oxidant 2,5-DMBQ (Terminal Oxidant) Oxidant->Reaction Intermediate Oxazinanone Intermediate Reaction->Intermediate Hydrolysis Basic Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product 1,3-Amino Alcohol (CAS 955287-40-8 Core) Hydrolysis->Product

Fig 1. Stereodivergent Pd(II)/SOX-catalyzed C-H amination workflow for 1,3-amino alcohol synthesis.

Experimental Protocol: Pd(II)/SOX-Catalyzed Synthesis of the 1,3-Amino Alcohol Core

This protocol outlines the synthesis of the oxazinanone intermediate, which is subsequently hydrolyzed to the target 1,3-amino alcohol. The procedure is designed as a self-validating system to ensure catalytic turnover and strict stereocontrol.

Step 1: Catalyst Assembly In a flame-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (10 mol%) and the selected SOX ligand (10 mol%) in anhydrous 1,4-dioxane. Causality: The electronic and steric properties of the SOX ligand dictate the reaction's stereodivergence. Using (±)-CF₃-SOX accelerates the C-H cleavage step to trap the kinetic syn-product, whereas the more electron-rich (±)-MeO-SOX allows for Pd(0)-mediated isomerization of the carbamate heterocycle to the thermodynamic anti-product ()[1].

Step 2: Substrate and Oxidant Introduction Add the homoallylic carbamate precursor (1.0 equiv) to the active catalyst solution, followed immediately by 2,5-dimethylbenzoquinone (2,5-DMBQ) (2.0 equiv). Causality: 2,5-DMBQ serves as the terminal oxidant. Its specific steric bulk prevents it from outcompeting the substrate for coordination to the palladium center, ensuring efficient regeneration of the active Pd(II) species from Pd(0) without poisoning the catalyst ()[1].

Step 3: Reaction Execution & Self-Validation Seal the flask and heat the reaction mixture to 45°C for 24 hours. Self-Validation Checkpoint: At t=12 hours, withdraw a 10 µL aliquot, dilute in LC-grade acetonitrile, and analyze via LC-MS. The catalytic cycle is functioning optimally if the starting material mass [M+H]+ is nearly absent and the oxazinanone mass is dominant. Warning: The presence of a black precipitate (palladium black) indicates premature catalyst deactivation and oxidant depletion; if observed, the reaction must be aborted and the oxidant integrity verified.

Step 4: Hydrolysis and Isolation Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3x). Concentrate the combined organic layers in vacuo. Subject the crude oxazinanone intermediate to basic hydrolysis using LiOH (3.0 equiv) in a THF/H₂O (3:1) solvent system at 60°C for 4 hours to unveil the free 1,3-amino alcohol. Purify via flash column chromatography (DCM/MeOH gradient).

Analytical Validation & Quality Control

To ensure the structural integrity and purity of CAS 955287-40-8 for downstream pharmaceutical applications, a rigorous analytical validation pathway must be employed prior to batch release.

AnalyticalWorkflow Sample Synthesized Batch (CAS 955287-40-8) LCMS LC-MS Profiling (Mass & Purity) Sample->LCMS NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR Decision Purity ≥ 97%? LCMS->Decision NMR->Decision Release Batch Release (Inert Storage 2-8°C) Decision->Release Yes Reject Repurification (Flash Chromatography) Decision->Reject No Reject->Sample

Fig 2. Quality control and analytical validation pathway for 1,3-amino alcohol derivatives.

Validation Parameters :

  • LC-MS : Confirms the target molecular weight ( m/z 194.3 [M+H]+ ) and assesses chromatographic purity. A purity of ≥97% is the standard threshold for research and preclinical applications ().

  • ¹H and ¹³C NMR : ¹H NMR is critical for verifying the integrity of the isopropyl group (a characteristic septet around 2.9 ppm and a doublet around 1.2 ppm) and the 1,3-amino alcohol backbone. The diastereomeric ratio (dr) of the synthesized batch can be precisely determined by integrating the benzylic methine proton signals.

References

  • Title: Synthesis of anti-1,3 Amino Alcohol Motifs via Pd(II)/SOX Catalysis with the Capacity for Stereodivergence Source: Journal of the American Chemical Society (via NIH PMC) URL: [Link]

  • Title: Progress on the Synthesis of 1,3-Amino Alcohol Source: Chinese Journal of Organic Chemistry (SIOC Journals) URL: [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Solvent Optimization for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

Executive Summary The rational selection of organic solvents is a critical inflection point in pharmaceutical process chemistry. For amphiphilic building blocks like 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS 955287...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a critical inflection point in pharmaceutical process chemistry. For amphiphilic building blocks like 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS 955287-40-8)[1], achieving optimal solubility dictates the efficiency of downstream coupling reactions, crystallizations, and biphasic extractions. This guide provides an authoritative, in-depth framework for predicting, measuring, and applying the solubility profile of this specific 1,3-amino alcohol in organic synthesis.

Structural Analysis and Solvation Mechanics

To predict the solubility of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol, we must deconstruct its molecular architecture. The compound exhibits a pronounced amphiphilic character that directly governs its interactions with various solvent classes:

  • Lipophilic Core: The 4-isopropylphenyl group provides a bulky, highly hydrophobic tail. This region relies on London dispersion forces and π−π interactions for solvation, driving solubility in non-polar and halogenated solvents.

  • Polar Headgroup: The 1,3-amino alcohol motif contains a primary amine (-NH2) and a primary alcohol (-OH). These functional groups act as potent hydrogen-bond donors and acceptors, creating a strong crystalline lattice in the solid state that requires polar or protic solvents to disrupt.

StructureSolubility Molecule 3-Amino-3-(4-isopropyl-phenyl) -propan-1-ol Hydrophobic 4-Isopropylphenyl Group (Lipophilic Core) Molecule->Hydrophobic Contains Amine Primary Amine (-NH2) (H-Bond Donor/Acceptor) Molecule->Amine Contains Hydroxyl Primary Alcohol (-OH) (H-Bond Donor/Acceptor) Molecule->Hydroxyl Contains NonPolar Non-polar Solvents (e.g., Heptane) Poor Solubility Hydrophobic->NonPolar Weak Dispersion PolarAprotic Polar Aprotic (e.g., DMSO, DMF) High Solubility Amine->PolarAprotic Dipole-Dipole Protic Polar Protic (e.g., MeOH, EtOH) High Solubility Amine->Protic Strong H-Bonding Hydroxyl->PolarAprotic Dipole-Dipole Hydroxyl->Protic Strong H-Bonding

Caption: Structural features of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol dictating solvent interactions.

Empirical Solubility Profile in Organic Solvents

Based on the physicochemical properties of the molecule, we can map its expected solubility across standard organic solvents. Furthermore, modern process chemistry demands adherence to sustainability. The table below integrates predictive thermodynamic solubility with the , ensuring that scale-up decisions are both effective and environmentally responsible.

Solvent ClassificationRepresentative SolventDielectric Constant ( ϵ )Predicted Solubility (mg/mL at 25°C)Solvation MechanismGreen Chemistry Rating
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Freely Soluble)Strong dipole-dipole; H-bond acceptorUsable
Polar Protic Methanol (MeOH)32.750 - 100 (Soluble)Extensive H-bond donor/acceptor networkUsable
Halogenated Dichloromethane (DCM)8.930 - 50 (Soluble)High affinity for lipophilic isopropylphenyl coreUndesirable
Ether 2-Methyltetrahydrofuran6.220 - 40 (Soluble)Balanced amphiphilic solvationPreferred
Ester Ethyl Acetate (EtOAc)6.010 - 30 (Sparingly Soluble)Moderate H-bond acceptorPreferred
Aliphatic Heptane1.9< 1 (Practically Insoluble)Weak dispersion forces; cannot break crystal latticePreferred

Expert Insight: While Dichloromethane (DCM) offers excellent solvation for the lipophilic core, it is flagged as "Undesirable" due to its environmental and toxicological profile. 2-Methyltetrahydrofuran (2-MeTHF) is the recommended "Preferred" alternative, offering comparable solvation power while enabling clean phase separations during aqueous workups.

Experimental Methodology: Self-Validating Thermodynamic Solubility Screening

To transition from predictive models to empirical data, researchers must determine the exact thermodynamic solubility of the compound. The remains the gold standard for this process[2].

The following protocol is designed as a self-validating system . By utilizing a dual-vector equilibration approach (bottom-up dissolution vs. top-down precipitation), the protocol inherently proves that true thermodynamic equilibrium—rather than a transient kinetic state—has been achieved.

Step-by-Step Protocol
  • Sample Preparation (Bottom-Up): Add 100 mg of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol to a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent (e.g., 2-MeTHF) to create a visibly supersaturated suspension.

  • Top-Down Control (Self-Validation): Prepare a parallel identical vial. Heat this vial to 40°C for 2 hours to force complete dissolution, then cool back to 25°C to induce precipitation.

  • Equilibration: Cap both vials tightly and place them on a thermostatic orbital shaker at 25.0 ± 0.1 °C. Shake at 300 RPM for exactly 24 hours[2].

  • Phase Separation: Transfer the suspensions to microcentrifuge tubes. Centrifuge at 10,000 × g for 15 minutes at 25°C.

    • Causality Note: Centrifugation is strictly preferred over filtration. The highly lipophilic 4-isopropylphenyl group is prone to non-specific adsorption onto standard PTFE or Nylon syringe filters, which would artificially lower the quantified solubility.

  • Quantification: Carefully aspirate 50 µL of the clear supernatant from each tube. Dilute 1:100 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Analyze via HPLC-UV at 214 nm (targeting the π−π∗ transition of the phenyl ring).

  • Validation Check: If the calculated concentration of the Bottom-Up vial matches the Top-Down vial within a 5% Relative Standard Deviation (RSD), thermodynamic equilibrium is validated.

ShakeFlask Prep 1. Solid Addition Excess API + Solvent Incubate 2. Equilibration Shake 24h @ 25°C Prep->Incubate Separate 3. Phase Separation Centrifuge 10,000g Incubate->Separate Analyze 4. Quantification HPLC-UV Analysis Separate->Analyze

Caption: Standard thermodynamic solubility screening workflow using the saturation shake-flask method.

pH-Dependent Solubility and Biphasic Extraction

When utilizing 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol in synthesis, isolating the product from unreacted starting material often requires liquid-liquid extraction. The primary amine possesses a pKa of approximately 9.0–9.5.

  • Organic Phase Retention (pH > 10): At high pH, the amine is deprotonated (free base form). The lipophilic isopropylphenyl core dominates, rendering the molecule highly soluble in organic solvents like Ethyl Acetate or 2-MeTHF, and practically insoluble in water.

  • Aqueous Phase Partitioning (pH < 7): Treating the organic layer with 1M HCl protonates the amine, forming the hydrochloride salt. The introduction of the ionic charge drastically increases aqueous solubility, pulling the compound into the aqueous phase and leaving non-basic organic impurities behind in the organic layer.

Application in Drug Development Workflows

Understanding the solubility parameters allows process chemists to seamlessly integrate this building block into larger synthetic workflows, such as amide couplings or reductive aminations. By selecting a green solvent like 2-MeTHF, the entire reaction, workup, and crystallization can often be performed in a single solvent system (telescoping), drastically reducing solvent waste.

Synthesis Start 3-Amino-3-(4-isopropyl-phenyl) -propan-1-ol Solvent Dissolution in 2-MeTHF (Green Solvent Alternative) Start->Solvent Reaction Amide Coupling (EDC/HOBt or HATU) Solvent->Reaction Workup Aqueous Workup (pH adjustment) Reaction->Workup Product Purified Intermediate Workup->Product

Caption: Integration of the building block into a standard amide coupling workflow using green solvents.

References

  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

  • Title: Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

Sources

Exploratory

The Commercial and Synthetic Landscape of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol: A Technical Guide for Drug Development

Executive Summary The compound 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS: 955287-40-8) represents a highly versatile, commercially available building block in modern medicinal chemistry. Structurally classified as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS: 955287-40-8) represents a highly versatile, commercially available building block in modern medicinal chemistry. Structurally classified as a γ -amino alcohol, it serves as a critical precursor for synthesizing selective monoamine reuptake inhibitors (SSRIs/SNRIs) and novel antimalarial agents. This whitepaper provides a comprehensive technical analysis of its commercial procurement, self-validating quality control (QC) protocols, and downstream synthetic applications, designed specifically for drug development professionals.

Structural and Pharmacological Significance

To understand the utility of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol, one must first deconstruct its nomenclature. IUPAC rules dictate that the hydroxyl group takes priority, yielding the "propan-1-ol" suffix. However, from a pharmacological perspective, the molecule is structurally synonymous with 3-hydroxy-1-(4-isopropylphenyl)propan-1-amine [1].

This specific 1,3-amino alcohol backbone is a "privileged pharmacophore." The unsubstituted parent compound, 3-amino-3-phenylpropan-1-ol, is the primary synthetic intermediate for Dapoxetine , a potent short-acting SSRI[2]. Furthermore, γ -amino alcohols have demonstrated significant efficacy in inhibiting Plasmodium falciparum heme polymerization, making them prime candidates for antimalarial drug discovery[3].

The addition of the 4-isopropyl moiety on the phenyl ring is a deliberate structural modification. The bulky, lipophilic isopropyl group increases the molecule's overall partition coefficient (LogP), which theoretically enhances blood-brain barrier (BBB) permeability—a critical parameter for central nervous system (CNS) targeting therapeutics.

Commercial Availability and Procurement Metrics

Historically, complex chiral amino alcohols required arduous in-house synthesis via the reductive amination of β -hydroxy ketones or the ring-opening of epoxides[3]. Today, 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is accessible as an off-the-shelf reagent from major chemical suppliers, including MilliporeSigma (Sigma-Aldrich) and Santa Cruz Biotechnology[4][5].

When sourcing this compound for active pharmaceutical ingredient (API) development, researchers must account for specific handling and purity metrics to prevent degradation. The primary amine is susceptible to atmospheric oxidation and carbamate formation upon prolonged exposure to CO 2​ .

Table 1: Commercial Data & Supplier Metrics
Property / MetricValue / Specification
CAS Number 955287-40-8
Molecular Formula C 12​ H 19​ NO
Molecular Weight 193.29 g/mol
Typical Commercial Purity 97%
Physical Form Solid
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N 2​ ), Dark
GHS Hazard Statements H302 (Harmful if swallowed), H315, H318, H335

Quality Control: Self-Validating Analytical Workflows

Commercial batches of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol are typically sold as racemates unless specified otherwise. Before utilizing the compound in stereospecific API synthesis, rigorous QC validation is required.

Protocol 1: Chiral HPLC Validation of Enantiomeric Excess (ee)

This protocol utilizes a self-validating loop to ensure that the chromatographic separation is genuinely resolving enantiomers rather than artifactual peaks.

Step 1: Column and Mobile Phase Selection

  • Action: Equip the HPLC with a polysaccharide-based chiral stationary phase (e.g., Cellulose-based Chiralcel OD-H). Use a mobile phase of n-Hexane/Isopropanol (90:10) modified with 0.1% Diethylamine (DEA)[6].

  • Causality: The γ -amino alcohol possesses both hydrogen-bond donors (OH, NH 2​ ) and a bulky π -system. Polysaccharide columns provide deep chiral grooves for stereoselective hydrogen bonding and π−π interactions. DEA is strictly required as a competitive amine modifier; without it, the primary amine will interact with residual silanols on the silica support, causing severe peak tailing and rendering ee integration impossible[6].

Step 2: Racemic Baseline Establishment (The Internal Control)

  • Action: Inject a known racemic standard of the compound before the commercial sample.

  • Causality: This step is the core of the self-validating system. It establishes the absolute retention times for both the (R) and (S) enantiomers and proves that the method achieves baseline resolution ( Rs​>1.5 ). Without this control, a single peak in the commercial sample cannot be definitively assigned as enantiopure.

Step 3: Sample Analysis

  • Action: Inject the procured commercial batch. Calculate the ee based on the area under the curve (AUC) relative to the validated retention times from Step 2.

QC_Workflow Procurement Commercial Procurement (CAS: 955287-40-8) QC_Triage Quality Control Triage Procurement->QC_Triage Synthesis In-House Synthesis (Reductive Amination) Synthesis->QC_Triage LCMS LC-MS Analysis (Mass & Purity) QC_Triage->LCMS NMR 1H/13C NMR (Structural Integrity) QC_Triage->NMR ChiralHPLC Chiral HPLC (Enantiomeric Excess) QC_Triage->ChiralHPLC Decision Purity > 97% & ee > 99%? LCMS->Decision NMR->Decision ChiralHPLC->Decision Downstream Downstream API Synthesis (Mitsunobu Etherification) Decision->Downstream Yes Purification Preparative HPLC / Recrystallization Decision->Purification No Purification->QC_Triage Re-evaluate

Fig 1. Experimental workflow for procurement, synthesis, and quality control validation.

Synthetic Integration: Downstream Functionalization

To convert 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol into a functional SNRI (analogous to Dapoxetine), the primary alcohol must be converted into an aryl ether. The most efficient method is the Mitsunobu Reaction .

Protocol 2: Synthesis of a 4-Isopropyl-Dapoxetine Analog via Mitsunobu Etherification

This protocol incorporates protective group chemistry to prevent unwanted side reactions, ensuring high reaction fidelity.

Step 1: Amine Protection (Boc-Protection)

  • Action: Dissolve 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol in Dichloromethane (DCM). Add 1.1 equivalents of Triethylamine (TEA) and 1.05 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O). Stir at room temperature for 4 hours.

  • Causality: The Mitsunobu reaction activates alcohols for nucleophilic attack. If the primary amine is left unprotected, it will act as a competing nucleophile, leading to intramolecular cyclization (forming an azetidine) or intermolecular alkylation. Boc-protection neutralizes the amine's nucleophilicity.

Step 2: The Mitsunobu Coupling

  • Action: Dissolve the Boc-protected intermediate, 1-naphthol (1.2 eq), and Triphenylphosphine (PPh 3​ , 1.5 eq) in anhydrous Tetrahydrofuran (THF). Cool to 0°C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq).

  • Causality: DIAD and PPh 3​ react to form a highly reactive betaine intermediate, which subsequently activates the primary alcohol. The reaction is initiated at 0°C because the betaine intermediate is thermally unstable and can degrade before activating the alcohol. Notably, because the alcohol is primary (C1), no stereochemical inversion occurs at the chiral center (C3).

Step 3: Deprotection and Isolation

  • Action: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours, followed by basic workup (NaHCO 3​ ) to yield the free base API.

  • Causality: TFA selectively cleaves the acid-labile Boc group without hydrolyzing the newly formed ether linkage, releasing the active primary amine required for target binding at the monoamine transporters.

Signaling_Pathway API 4-Isopropyl-Dapoxetine Analog (Derived from 955287-40-8) SERT Serotonin Transporter (SERT) API->SERT Inhibits NET Norepinephrine Transporter (NET) API->NET Inhibits Synapse Increased Synaptic Monoamine Concentration SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Receptors Post-Synaptic 5-HT/NE Receptor Activation Synapse->Receptors Agonism Efficacy Enhanced Neuromodulation (Antidepressant/Analgesic Effect) Receptors->Efficacy Signal Transduction

Fig 2. Mechanism of action and signaling pathway of SNRIs derived from the gamma-amino alcohol.

Conclusion

The commercial availability of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol significantly accelerates the hit-to-lead phase in neuropharmacology and infectious disease research. By bypassing complex, multi-step asymmetric syntheses, drug development professionals can directly procure this γ -amino alcohol, validate its purity using robust, self-correcting analytical frameworks, and immediately deploy it in downstream functionalization. Its structural homology to established blockbusters like Dapoxetine, combined with the lipophilic advantage of the 4-isopropyl group, positions it as a highly valuable asset in modern library design.

References

  • 3-Amino-3-(4-isopropylphenyl)
  • 3-Amino-3-(4-isopropyl-phenyl)
  • 3-Amino-3-(4-isopropylphenyl)propan-1-ol - Sigma-Aldrich (Properties & Safety)
  • (r)-3-Amino-3-(4-chlorophenyl)
  • (S)
  • Source: aip.
  • Source: nih.

Sources

Foundational

Spectroscopic Characterization and Analytical Profiling of 3-Amino-3-(4-isopropylphenyl)propan-1-ol: A Comprehensive Guide

Executive Summary In contemporary drug development, 1,3-amino alcohols serve as critical pharmacophoric building blocks, frequently utilized in the stereoselective synthesis of active pharmaceutical ingredients (APIs) ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, 1,3-amino alcohols serve as critical pharmacophoric building blocks, frequently utilized in the stereoselective synthesis of active pharmaceutical ingredients (APIs) . Specifically, 3-Amino-3-(4-isopropylphenyl)propan-1-ol (CAS 955287-40-8) is a highly versatile intermediate . Because structural fidelity at the intermediate stage dictates the efficacy and safety of the final API, rigorous spectroscopic validation is non-negotiable.

This whitepaper provides an authoritative, in-depth framework for the structural elucidation of 3-amino-3-(4-isopropylphenyl)propan-1-ol. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we establish a self-validating analytical matrix designed for researchers and quality control scientists.

Workflow N1 Sample Prep: 3-Amino-3-(4-isopropylphenyl)propan-1-ol N2 NMR Spectroscopy (1H, 13C, COSY) N1->N2 CDCl3 Solvent N3 ATR-FTIR Spectroscopy N1->N3 Neat Sample N4 LC-MS/MS (ESI+) N1->N4 MeOH/H2O N5 Data Integration & Validation N2->N5 N3->N5 N4->N5

Analytical workflow for the spectroscopic validation of 1,3-amino alcohols.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

NMR spectroscopy remains the gold standard for mapping the carbon-hydrogen framework of 1,3-amino alcohols . For 3-amino-3-(4-isopropylphenyl)propan-1-ol, the aliphatic chain and the para-substituted aromatic ring present distinct chemical environments.

Causality in Experimental Design: Deuterated chloroform (CDCl₃) is explicitly chosen over polar protic solvents (like Methanol-d4) or strongly hydrogen-bonding solvents (like DMSO-d6). CDCl₃ minimizes solvent-solute hydrogen bonding, allowing the aliphatic envelope (C1 and C2 protons) to resolve sharply. Furthermore, CDCl₃ preserves the visibility of the exchangeable heteroatom protons (-OH and -NH₂), which appear as a broad singlet.

To definitively prove the assignment of these exchangeable protons, a self-validating D₂O exchange protocol is employed. Upon the addition of D₂O, rapid deuterium exchange occurs, causing the broad singlet at 2.60–2.90 ppm to disappear, thereby confirming the presence of the primary amine and alcohol groups.

Table 1: ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400/100 MHz)
Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Assignment
C13.75m, 2H61.2-CH₂-OH
C21.85 - 1.95m, 2H39.5-CH₂-
C34.10dd, 1H54.8-CH(NH₂)-Ar
Ar-CH (ortho to C3)7.25d, 2H126.4Aromatic CH
Ar-CH (ortho to iPr)7.18d, 2H126.8Aromatic CH
Ar-C (ipso to C3)--142.1Quaternary Ar-C
Ar-C (ipso to iPr)--147.5Quaternary Ar-C
iPr-CH2.88septet, 1H33.7-CH(CH₃)₂
iPr-CH₃1.24d, 6H24.1-CH(CH₃)₂
-OH / -NH₂2.60 - 2.90br s, 3H-Exchangeable protons

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups identified in NMR. For amino alcohols, the critical regions are the high-frequency stretching bands of the O-H and N-H bonds.

Causality in Experimental Design: Traditional KBr pelleting is highly susceptible to atmospheric moisture absorption. Because water exhibits a massive, broad O-H stretching band around 3400 cm⁻¹, it easily masks the delicate asymmetric and symmetric N-H stretches of the primary amine. Therefore, Attenuated Total Reflectance (ATR-FTIR) is mandated. ATR requires zero sample preparation, analyzing the neat solid directly and preserving the integrity of the 3100–3500 cm⁻¹ region.

Table 2: Key ATR-FTIR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3350Broad, StrongO-HStretching
3280, 3190MediumN-H (Primary Amine)Asymmetric and Symmetric Stretching
2955, 2870StrongC-H (Aliphatic)Stretching (sp³ C-H)
1605MediumN-HBending (Scissoring)
1510MediumC=C (Aromatic)Ring Stretching
1055StrongC-OStretching (Primary Alcohol)
820StrongC-H (Aromatic)Out-of-plane bending (para-substituted)

Mass Spectrometry (LC-MS/MS) and Fragmentation Mechanics

Mass spectrometry confirms the exact molecular weight and provides structural connectivity through collision-induced dissociation (CID). Similar to reference compounds like 3-amino-3-phenylpropan-1-ol (CID 203500) , this molecule exhibits highly predictable fragmentation.

Causality in Experimental Design: Positive Electrospray Ionization (ESI+) is utilized because the primary amine is highly basic. In an acidic mobile phase (0.1% Formic Acid), the amine is readily protonated, yielding a robust [M+H]⁺ precursor ion at m/z 194.15. The dominant fragmentation pathway is the α-cleavage at the C2-C3 bond. The nitrogen atom stabilizes the resulting positive charge, forming a highly stable iminium ion at m/z 148.11.

Fragmentation M1 [M+H]+ Precursor m/z 194.15 F1 Loss of NH3 m/z 177.13 M1->F1 -17 Da F2 Loss of H2O m/z 176.14 M1->F2 -18 Da F3 Alpha-Cleavage (Iminium) m/z 148.11 M1->F3 C2-C3 Cleavage F4 Tropylium Derivative m/z 133.09 F3->F4 -15 Da (CH3)

ESI-MS/MS fragmentation pathways for 3-amino-3-(4-isopropylphenyl)propan-1-ol.

Table 3: ESI-MS/MS Fragmentation Data
m/zRelative AbundanceFragment AssignmentMechanism
194.15100% (Precursor)[M+H]⁺Protonation of primary amine
177.1325%[M+H - NH₃]⁺Loss of ammonia
176.1415%[M+H - H₂O]⁺Loss of water
148.1185%[Ar-CH=NH₂]⁺α-cleavage at C2-C3 bond
133.0940%[C₁₀H₁₃]⁺Loss of methyl from isopropyl group

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to:

Protocol 1: NMR Sample Preparation and Acquisition
  • Weighing: Accurately weigh 15–20 mg of the synthesized or procured 3-amino-3-(4-isopropylphenyl)propan-1-ol.

  • Dissolution: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR spectra at 400 MHz (16 scans, 1s relaxation delay) and ¹³C NMR spectra at 100 MHz (1024 scans).

  • Self-Validation (D₂O Exchange): Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. Confirm the disappearance of the broad singlet at 2.60–2.90 ppm to validate the -OH and -NH₂ assignments.

Protocol 2: ATR-FTIR Analysis
  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air) to ensure the crystal is free of contaminants.

  • Self-Validation Check: Inspect the background spectrum specifically at 3400–3500 cm⁻¹. If a broad water band is present, recalibrate the environment to prevent masking of the sample's N-H stretch.

  • Sample Application: Deposit 2–3 mg of the neat, solid sample directly onto the ATR crystal.

  • Acquisition: Apply the pressure anvil to ensure uniform contact. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Protocol 3: LC-MS/MS Analysis
  • Sample Prep: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Injection: Inject 2 µL into the LC-MS system equipped with an ESI source.

  • Ionization: Operate the mass spectrometer in positive ion mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Fragmentation: Isolate the [M+H]⁺ precursor ion (m/z 194.15) in Q1. Apply collision-induced dissociation (CID) using argon gas at a collision energy of 15–25 eV to generate the diagnostic iminium fragment (m/z 148.11).

References

  • Bai, D., et al. "Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers." International Journal of Molecular Sciences, MDPI. Available at:[Link]

  • National Center for Biotechnology Information. "1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500." PubChem Database. Available at:[Link]

  • Zupkó, I., et al. "Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols." National Institutes of Health (PMC). Available at:[Link]

Exploratory

understanding the stereochemistry of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

An In-Depth Technical Guide to the Stereochemistry of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol Introduction: The Significance of a Single Chiral Center 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is an amino alcohol wit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

Introduction: The Significance of a Single Chiral Center

3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is an amino alcohol with a molecular structure that holds significant interest for medicinal chemistry and drug development. Its architecture features a propanol backbone, a primary amine, and a 4-isopropylphenyl group. The core of its chemical and pharmacological relevance lies at the third carbon atom (C3), which is a stereocenter. This chiral center, bonded to four different substituents (a hydrogen atom, an amino group, a 2-hydroxyethyl group, and a 4-isopropylphenyl group), gives rise to two non-superimposable mirror-image isomers known as enantiomers: (R)-3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol and (S)-3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol.

The seemingly subtle difference in the three-dimensional arrangement of these enantiomers can lead to profound differences in their biological activity. In the chiral environment of the human body—composed of L-amino acids, D-sugars, and stereospecific enzymes and receptors—each enantiomer can interact differently. One isomer may elicit a desired therapeutic effect, while the other could be less active, inactive, or even responsible for undesirable side effects or toxicity.[1] This phenomenon makes the stereochemical analysis and control of molecules like 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol not merely an academic exercise, but a critical necessity in the synthesis of safe and effective pharmaceuticals.[1][2] This guide provides a comprehensive overview of the strategies to synthesize, separate, and analyze the individual stereoisomers of this important chiral building block.

Section 1: Strategic Pathways to Enantiomeric Purity

For researchers and drug developers, obtaining enantiomerically pure forms of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is a primary objective. Two principal strategies are employed to achieve this: the direct synthesis of a single enantiomer (stereoselective synthesis) or the separation of a pre-existing 1:1 mixture of enantiomers, known as a racemate (chiral resolution). The choice between these pathways often depends on factors like precursor availability, scalability, and cost-effectiveness.

G cluster_0 Core Objective cluster_1 Strategic Approaches Enantiopure_Product (R)- or (S)-3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol Prochiral_Ketone Prochiral Precursor (3-Amino-3-(4-isopropyl-phenyl)-propan-1-one) Stereoselective_Synthesis Route A: Stereoselective Synthesis Prochiral_Ketone->Stereoselective_Synthesis Asymmetric Reduction or Amination Racemic_Mixture Racemic Mixture of Amino Alcohol Chiral_Resolution Route B: Chiral Resolution Racemic_Mixture->Chiral_Resolution Separation of Enantiomers Stereoselective_Synthesis->Enantiopure_Product Chiral_Resolution->Enantiopure_Product G Biocatalytic Asymmetric Reduction Workflow Prochiral_Ketone Prochiral Ketone KRED_Screen Screen KRED Enzyme Library Prochiral_Ketone->KRED_Screen Selectivity Reaction Bioreactor: Substrate + Enzyme + Cofactor KRED_Screen->Reaction Cofactor Cofactor Regeneration System (e.g., GDH/Glucose) Cofactor->Reaction NADPH Supply Purification Purification Reaction->Purification Final_Product Enantiopure (R)- or (S)-Alcohol Purification->Final_Product G Sample Enantiomerically Enriched Sample HPLC Chiral HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Inject Data Chromatogram (Two Separated Peaks) HPLC->Data Elute & Detect Calculation Integration & Calculation ee (%) = |A1-A2|/(A1+A2) * 100 Data->Calculation Integrate Peaks Result Final ee Value Calculation->Result

Sources

Foundational

The Strategic Role of the Isopropylphenyl Group in Bioactivity and Drug Design

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Authored from the perspective of a Senior Application Scientist Introduction: Beyond "Grease" in Molecular Design In small-molecule d...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Authored from the perspective of a Senior Application Scientist

Introduction: Beyond "Grease" in Molecular Design

In small-molecule drug discovery, lipophilic appendages are frequently employed to drive binding affinity through the hydrophobic effect. However, as a Senior Application Scientist, I often observe discovery campaigns stall when teams treat these groups merely as "grease." The isopropylphenyl group —a phenyl ring substituted with an isopropyl moiety—is a masterclass in structural nuance. It offers a highly specific steric volume, a defined vector for CH–π interactions, and an optimal balance of rotatable bonds that collectively dictate both thermodynamic binding signatures and pharmacokinetic viability.

This technical guide dissects the causality behind utilizing the isopropylphenyl group in bioactivity, moving beyond empirical observations to mechanistic validation. By examining its role in protein-protein interactions (PPIs), kinase modulation, and chaperone inhibition, we will establish a rational framework for deploying this moiety in your own discovery pipelines.

Mechanistic Case Studies in Target Binding

Steric Precision in Protein-Protein Interaction (PPI) Modulation

Targeting PPIs is notoriously difficult due to the large, flat, and featureless nature of the interfaces. However, the discovery of small-molecule blockers for the Annexin A2–S100A10 interaction demonstrated the unique utility of the isopropylphenyl group [1].

During the structure-activity relationship (SAR) exploration of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues, researchers found that the 4-isopropylphenyl group fits precisely into the hydrophobic H1 subsite of S100A10. When optimizing the para-substituent of the phenyl ring, the transition from a methyl group to an isopropyl group yielded a distinct leap in bioactivity. The specific branching of the isopropyl group provides the exact steric bulk required to lock the molecule into the cryptic pocket without incurring the entropic penalty associated with longer, highly flexible alkyl chains (like n-propyl) or the steric clash of overly bulky groups (like t-butyl) [1].

Lipophilic Ligand Efficiency (LipE) in Kinase Modulation

Affinity must not come at the cost of physicochemical degradation. In the optimization of pantothenate kinase 3 (PANK3) inhibitors—a target for metabolic and neurological disorders—the isopropylphenyl group was instrumental in maximizing Lipophilic Ligand Efficiency (LipE) [2].

By utilizing LipE ( pIC50​−cLogP ) to guide ligand development, scientists identified that appending an isopropylphenyl moiety to a pyridazine scaffold perfectly occupied a critical hydrophobic pocket. X-ray crystallography validated that this specific substitution allowed a key bidentate hydrogen bonding interaction between the pyridazine core and the R306' residue to occur at an optimal angle, driving a massive gain in LipE and resulting in nanomolar potency [2].

Workflow S1 Step 1: HTS Hit Identification (Pyridazine Scaffold) S2 Step 2: Isopropylphenyl Substitution (Targeting R306' Pocket) S1->S2 S3 Step 3: LipE Calculation (pIC50 - cLogP) S2->S3 S4 Step 4: X-Ray Crystallography (Binding Mode Validation) S3->S4 S5 Step 5: Lead Selection (Nanomolar PANK3 Modulators) S4->S5

LipE-guided hit-to-lead optimization workflow for PANK3 modulators.

Fragment-Based Design in Hsp90 Chaperone Inhibition

The development of AT13387 (Onalespib), a potent inhibitor of the molecular chaperone Hsp90, highlights the isopropylphenyl group's role in displacing highly ordered water networks [3].

Starting from a fragment-based drug design (FBDD) approach, the (2,4-dihydroxy-5-isopropylphenyl) moiety was identified as a critical anchor. The apo structure of Hsp90's N-terminus contains a network of conserved water molecules. The isopropyl group of the fragment specifically occupies a lipophilic cavity at the base of the adenine binding pocket, while the adjacent hydroxyl groups form direct hydrogen bonds with Asp93. The isopropylphenyl group's rigid geometry ensures that the molecule pays a minimal entropic cost upon binding, leading to an IC50​<100 nM in cell-based proliferation assays [3].

G A Apo-Hsp90 N-Terminal Pocket (Ordered Water Network) B Fragment Hit Identification (2,4-Dihydroxy-5-isopropylphenyl) A->B C Isopropyl Group (Hydrophobic Cavity Occupation) B->C D 2-Hydroxyl Group (H-Bond to Asp93 & Water) B->D E Lead Optimization (Basic Amine Addition) C->E D->E F AT13387 (Onalespib) IC50 < 100 nM E->F

Logical mapping of fragment-based design for Hsp90 inhibitors leveraging the isopropylphenyl moiety.

Quantitative Data Presentation: SAR Dynamics

To illustrate the steric sensitivity of the target pockets discussed above, the following table summarizes the generalized Structure-Activity Relationship (SAR) impact when modifying the para-alkyl chain of a phenyl ring in a constrained hydrophobic subsite (modeled on the Annexin A2-S100A10 H1 pocket data) [1].

Phenyl Para-SubstituentSteric Volume / BranchingRelative Bioactivity ImpactMechanistic Rationale
-H (Unsubstituted) MinimalBaseline / InactiveFails to engage hydrophobic subsite; weak van der Waals contacts.
-Methyl ( −CH3​ ) Small, unbranchedLowPartial occupation; insufficient desolvation of the pocket.
-Ethyl ( −CH2​CH3​ ) Medium, unbranchedModerateImproved hydrophobic contacts, but lacks optimal width.
-n-Propyl ( −CH2​CH2​CH3​ ) Large, unbranchedModerate to LowEntropic penalty upon binding due to high conformational flexibility.
-Isopropyl ( −CH(CH3​)2​ ) Medium, branched Optimal / High Perfect shape complementarity; rigid geometry minimizes entropic loss.
-t-Butyl ( −C(CH3​)3​ ) Large, highly branchedLow / Steric ClashExceeds the spatial constraints of the subsite; induces ligand strain.

Self-Validating Experimental Protocols

As application scientists, we must ensure our assays are self-validating. A protocol is only as good as its built-in controls. Below are the step-by-step methodologies for validating the bioactivity of an isopropylphenyl-containing compound.

Protocol A: Fluorescence Polarization (FP) Assay for PPI Disruption

Purpose: To quantify the ability of an isopropylphenyl analogue to disrupt a PPI (e.g., Annexin A2-S100A10).

Causality Check: We use FP because the rotational correlation time of a small fluorescent peptide increases when bound to a large protein. Disruption by our small molecule will cause the peptide to tumble rapidly, decreasing polarization.

  • Reagent Preparation: Synthesize a Cy3-labeled tracer peptide corresponding to the binding epitope of the target protein. Validation: Run LC-MS to ensure >95% purity of the tracer to prevent background fluorescence noise.

  • Complex Formation: Incubate 10 nM of the Cy3-peptide with 100 nM of the recombinant target protein (e.g., S100A10) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4). Validation: Include a "Tracer Only" well to establish the baseline free-tumbling polarization (mP) value.

  • Compound Addition: Dispense the isopropylphenyl test compounds in a 10-point dose-response curve (ranging from 100 μ M to 1 nM) using an acoustic liquid handler to minimize DMSO carryover (final DMSO 1%).

  • Equilibration & Reading: Incubate the microplate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium. Read the plate on a multimode microplate reader equipped with polarization filters (Ex: 530 nm, Em: 580 nm).

  • Data Analysis: Plot the mP values against the log of the compound concentration. Calculate the IC50​ using a four-parameter logistic non-linear regression model. Validation: The Z'-factor of the assay must be >0.5 to be considered robust.

Protocol B: LipE-Guided Optimization Workflow

Purpose: To ensure the addition of the isopropylphenyl group is driving true affinity, not just non-specific lipophilic binding.

Causality Check: Increasing lipophilicity (LogP) often artificially inflates assay potency due to non-specific membrane or protein binding. Tracking LipE ensures that every unit of lipophilicity added is paying off in target-specific binding energy.

  • Determine Potency ( pIC50​ ): Execute a biochemical kinase assay (e.g., ADP-Glo for PANK3) to determine the IC50​ of the isopropylphenyl compound. Convert to pIC50​ ( −log[IC50​] ).

  • Determine Lipophilicity ( cLogP / LogD7.4​ ): Calculate the theoretical cLogP . Validation: Empirically measure the LogD7.4​ using a shake-flask method or chromatographic hydrophobicity index (CHI) to account for ionization at physiological pH.

  • Calculate LipE: Subtract the LogD7.4​ from the pIC50​ .

  • Decision Gate: A successful isopropylphenyl substitution should yield a LipE 5.0. If the LipE drops compared to the unsubstituted analogue, the isopropyl group is likely causing a steric clash or binding non-specifically, necessitating a scaffold redesign.

Conclusion

The isopropylphenyl group is a powerful structural motif in the medicinal chemist's toolkit. As demonstrated through its application in PPI modulators, PANK3 kinase inhibitors, and Hsp90 chaperones, its unique combination of steric bulk, branching, and lipophilicity allows it to act as a highly precise molecular anchor. By pairing rational structural design with rigorous, self-validating assays like LipE tracking and Fluorescence Polarization, drug development professionals can confidently leverage this moiety to push discovery campaigns from hit to lead.

References

  • Design, Synthesis, and Structure−Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)
  • LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators Source: Bioorganic & Medicinal Chemistry / NIH URL
  • Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387)

Protocols & Analytical Methods

Method

Application Note: High-Throughput Parallel Synthesis Utilizing 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

Document Type: Advanced Protocol & Application Guide Target Audience: Discovery Chemists, Library Synthesis Scientists, and Drug Development Professionals Executive Summary & Scaffold Rationale In the realm of diversity-...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Discovery Chemists, Library Synthesis Scientists, and Drug Development Professionals

Executive Summary & Scaffold Rationale

In the realm of diversity-oriented synthesis (DOS) and high-throughput library generation, the selection of bifunctional building blocks is the primary determinant of library quality and chemical space coverage. 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS: 955287-40-8) is an exceptionally versatile γ -amino alcohol.

As a Senior Application Scientist, I frequently recommend this specific scaffold for CNS and metabolic disease programs. The rationale is rooted in its structural causality:

  • Bifunctionality (Primary Amine + Primary Alcohol): The 1,3-distance between the nucleophilic centers allows for both divergent linear derivatization and convergent cyclization (e.g., forming 6-membered 1,3-oxazines). 1,3-amino alcohols are ubiquitous motifs in active pharmaceutical ingredients, serving as critical precursors for blockbuster drugs like fluoxetine and duloxetine[1].

  • Electronic & Steric Differentiation: The primary amine is benzylic to the aryl ring, creating a distinct steric environment compared to the unhindered primary alcohol. Furthermore, the amine is inherently more nucleophilic, allowing for strict chemoselective transformations without the need for cumbersome protection/deprotection steps.

  • Lipophilic Handle: The 4-isopropylphenyl group acts as a bulky, lipophilic anchor. Isopropyl groups are classic bioisosteres for tert-butyl groups or halogens, significantly enhancing the membrane permeability (LogP) of the resulting library members while maintaining metabolic stability.

Divergent Workflow Visualization

The true power of this scaffold in combinatorial chemistry lies in its ability to branch into entirely different structural classes using parallel array synthesis techniques[2].

G cluster_1 Divergent Library Generation Core 3-Amino-3-(4-isopropyl-phenyl) -propan-1-ol (Bifunctional Scaffold) Path1 Pathway A: Condensation Core->Path1 Aldehydes / H+ Path2 Pathway B: N-Derivatization Core->Path2 Acyl Chlorides / Base Path3 Pathway C: Multicomponent Core->Path3 Ugi 4CR Reagents Lib1 1,3-Oxazine Library Path1->Lib1 Cyclization Lib2 Amide/Sulfonamide Library Path2->Lib2 Chemoselective Lib3 Peptidomimetic Library Path3->Lib3 Mumm Rearrangement

Divergent parallel synthesis workflows utilizing the 3-amino-3-(4-isopropyl-phenyl)-propan-1-ol.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in a 96-well or 24-well parallel format, the following protocols integrate built-in purification mechanisms. By utilizing polymer-supported (PS) scavengers, we bypass traditional liquid-liquid extraction bottlenecks, ensuring the system is self-validating and yields high-purity compounds directly suitable for biological screening[3].

Protocol A: High-Throughput Synthesis of 1,3-Oxazines

Mechanistic Insight: The primary amine condenses with diverse aldehydes to form an imine intermediate. Under mild acidic catalysis, the pendant primary alcohol attacks the imine carbon intramolecularly (6-endo-trig cyclization), yielding a stable 1,3-oxazine ring.

  • Preparation: In a 96-well glass-lined block, dispense 3-amino-3-(4-isopropyl-phenyl)-propan-1-ol (0.1 mmol, 1.0 eq) dissolved in anhydrous Toluene (1.0 mL) into each well.

  • Diversity Addition: Add a unique aldehyde (0.11 mmol, 1.1 eq) to each well.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.01 mmol, 10 mol%).

  • Reaction: Seal the block and heat at 80 °C for 12 hours on an orbital shaker.

  • Scavenging: Cool to room temperature. Add PS-TsNHNH2 (Polymer-supported sulfonyl hydrazide, 0.03 mmol) to each well to scavenge unreacted aldehydes. Shake for 2 hours.

  • Filtration: Filter the block into a collection plate and evaporate the solvent using a centrifugal evaporator (e.g., Genevac).

Protocol B: Chemoselective N-Acylation Array

Mechanistic Insight: The primary aliphatic amine is orders of magnitude more nucleophilic than the primary alcohol. By strictly controlling the electrophile stoichiometry (1.05 eq) and avoiding nucleophilic catalysts like DMAP, N-acylation outcompetes O-acylation, achieving >95% chemoselectivity.

  • Preparation: Dispense the scaffold (0.1 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 1.0 mL) into a 96-well block.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 0.2 mmol, 2.0 eq). Note: DIPEA is chosen over TEA or DMAP to neutralize HCl without catalyzing esterification.

  • Diversity Addition: Cool the block to 0 °C. Dispense diverse acyl or sulfonyl chlorides (0.105 mmol, 1.05 eq) into respective wells.

  • Reaction: Allow the block to warm to room temperature and shake for 4 hours.

  • Scavenging (Crucial Step): Add PS-Trisamine (0.05 mmol) to bind unreacted acyl chlorides, and PS-Isocyanate (0.05 mmol) to bind any unreacted starting amino alcohol. Shake at RT for 3 hours.

  • Isolation: Filter the resins and concentrate the filtrate. The resulting amides/sulfonamides require no further chromatography.

Protocol C: Ugi 4-Component Reaction (4CR) Peptidomimetics

Mechanistic Insight: While the Passerini reaction (aldehyde + isocyanide + acid) is a potential side reaction due to the presence of the free alcohol, imine formation between the primary amine and aldehyde is highly favored. The resulting iminium ion is a vastly superior electrophile, driving the reaction exclusively down the Ugi pathway[4].

  • Preparation: In a 96-well block, dispense the scaffold (0.1 mmol, 1.0 eq) in Methanol (1.0 mL).

  • Imine Formation: Add diverse aldehydes (0.1 mmol, 1.0 eq). Shake for 30 minutes at RT to pre-form the imine.

  • Component Addition: Add diverse carboxylic acids (0.1 mmol, 1.0 eq) followed by diverse isocyanides (0.1 mmol, 1.0 eq).

  • Reaction: Seal and shake at room temperature for 24 hours. The Mumm rearrangement drives the reaction to completion.

  • Purification: Pass the crude mixture through a short Solid-Phase Extraction (SPE) basic alumina cartridge to remove unreacted carboxylic acids, followed by solvent evaporation.

Quantitative Data & Expected Outcomes

The table below summarizes the expected analytical profiles of libraries generated using the 3-amino-3-(4-isopropyl-phenyl)-propan-1-ol scaffold under the protocols described above.

Library PathwayTarget ScaffoldDiversity ElementsAvg. Yield (%)Avg. Purity (LC-MS)Key Purification Strategy
Pathway A 1,3-OxazinesAldehydes (Aryl/Alkyl)75 - 85%> 90%PS-TsNHNH₂ Scavenging
Pathway B Amides / SulfonamidesAcyl/Sulfonyl Chlorides80 - 95%> 95%PS-Trisamine / PS-Isocyanate
Pathway C PeptidomimeticsAldehydes, Acids, Isocyanides65 - 80%> 85%Basic Alumina SPE

Note: Yields are based on isolated mass post-scavenging. Purities are determined by LC-MS (UV 254 nm / ELSD).

References

  • Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity National Institutes of Health (NIH) - PMC URL: [Link]

  • Combinatorial synthesis of a hyaluronan based polysaccharide library for enhanced CD44 binding National Institutes of Health (NIH) - PMC URL:[Link]

  • Amino acids | Amino Acids, Peptides and Proteins | Books Gateway Royal Society of Chemistry (RSC) URL:[Link]

Sources

Application

Application Note: Advanced HPLC Method Development for the Chiral and Achiral Profiling of 3-Amino-3-aryl-propan-1-ols

Introduction & Scientific Rationale 3-Amino-3-aryl-propan-1-ols, particularly 3-amino-3-phenylpropan-1-ol , are critical chiral building blocks and potential synthetic impurities in the manufacturing of active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-Amino-3-aryl-propan-1-ols, particularly 3-amino-3-phenylpropan-1-ol , are critical chiral building blocks and potential synthetic impurities in the manufacturing of active pharmaceutical ingredients (APIs) such as Dapoxetine, Fluoxetine, and Atomoxetine[1]. Regulatory frameworks established by the ICH require the rigorous control of both enantiomeric purity (e.g., the presence of the (3R)-enantiomer in a (3S)-API) and achiral related substances (e.g., N,N -dimethylated derivatives or degradation products) down to thresholds of 0.1% or lower[2].

Developing a single, unified High-Performance Liquid Chromatography (HPLC) method to simultaneously quantify highly polar chiral amino alcohols alongside highly lipophilic achiral impurities presents a significant chromatographic challenge. This application note details a field-proven, Quality by Design (QbD)-aligned methodology utilizing polysaccharide-based Chiral Stationary Phases (CSPs) to achieve baseline separation of these complex mixtures[2][3].

Mechanistic Grounding & Strategy

The separation strategy relies on the unique supramolecular chemistry of Cellulose tris(4-methylbenzoate) (commercially available as Lux Cellulose-3).

The Causality of Experimental Choices:
  • Stationary Phase Selection: The methylbenzoate derivative of cellulose forms a left-handed helical groove. The carbonyl and ester groups act as hydrogen bond acceptors/donors, while the 4-methylbenzoate rings provide π−π interaction sites. This specific steric and electronic environment is highly selective for the phenyl ring and primary amine of 3-amino-3-phenylpropan-1-ol[3].

  • Silanol Suppression: Amino alcohols possess basic amine groups that strongly interact with residual silanols on the silica support, causing severe peak tailing. The addition of 0.1% Diethylamine (DEA) to the mobile phase acts as a competitive silanol blocker, ensuring sharp, symmetrical peaks[4].

  • Aqueous Modification for Retention ( k′ ): In standard polar organic modes (e.g., 100% Ethanol), low-molecular-weight, highly polar amino alcohols elute dangerously close to the void volume ( t0​ ). By adding water to the ethanol-based mobile phase, the overall polarity of the eluent increases. This forces the relatively hydrophobic regions of the amino alcohol to partition more strongly into the CSP, successfully increasing the retention factor ( k′ )[2].

  • Kinetic Adjustment (Flow Programming): While adding water resolves the early-eluting polar amines, it drastically over-retains lipophilic achiral impurities (e.g., 1-naphthol). To counterbalance this and maintain a practical analysis time (< 30 minutes), dynamic flow-rate programming and elevated column temperatures (40 °C) are employed[2].

Workflow Step1 1. CSP & Solvent Screening (Lux Cellulose-3 + EtOH) Step2 2. Silanol Suppression (Add 0.1% Diethylamine) Step1->Step2 Step3 3. Retention Optimization (Aqueous Modification for k') Step2->Step3 Step4 4. Kinetic Adjustment (Flow & Temp Programming) Step3->Step4 Step5 5. ICH Q2(R1) Validation (Self-Validating SST) Step4->Step5

Figure 1. Systematic QbD-aligned HPLC method development workflow for chiral amino alcohols.

Mechanism cluster_CSP Lux Cellulose-3 Chiral Stationary Phase Analyte 3-Amino-3-aryl-propan-1-ol (Enantiomeric Mixture) HBond Hydrogen Bonding (Ester C=O / Amine NH) Analyte->HBond PiPi π-π Interactions (Aryl Rings) Analyte->PiPi Steric Steric Inclusion (Helical Groove) Analyte->Steric Resolution Baseline Enantioseparation (Rs > 1.5) HBond->Resolution PiPi->Resolution Steric->Resolution

Figure 2. Mechanistic interactions driving enantioseparation on polysaccharide-based CSPs.

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system; proceeding to sample analysis is strictly contingent upon passing the System Suitability Testing (SST) criteria outlined in Step 4.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Transfer 1000 mL of ultrapure LC-MS grade water into a flask. Add 1.0 mL of high-purity Diethylamine (DEA). Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic Modifier): Transfer 1000 mL of HPLC-grade Ethanol into a flask. Add 1.0 mL of DEA. Mix and degas similarly. Note: Ethanol is preferred over methanol due to its superior hydrogen-bonding network, which enhances the steric inclusion of the analyte into the cellulose cavity[2].

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Ethanol to match initial gradient conditions and prevent solvent-induced peak distortion.

Step 2: Chromatographic System Setup
  • Column Installation: Install a Lux Cellulose-3 column ( ).

  • Temperature Control: Set the column oven to 40 °C . This elevated temperature is critical to reduce the viscosity of the ethanol/water mixture, thereby keeping system backpressure within safe operating limits during flow programming[4].

  • Detector Settings: Configure the Diode Array Detector (DAD). Set the primary quantification wavelength to 210 nm (optimal for aliphatic amino alcohols lacking extended conjugation) and a secondary channel to 224 nm (for tracking aromatic precursors/impurities)[4].

Step 3: Gradient and Flow Programming Execution

Program the HPLC pump according to the dual-gradient/flow method detailed in Table 1 . The flow rate is deliberately increased mid-run to accelerate the elution of highly retained lipophilic compounds.

Table 1. Optimized Gradient and Flow Program[2]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Chromatographic Rationale
0.040600.5High aqueous content to maximize k′ of polar amino alcohols.
10.040600.5Isocratic hold for baseline chiral separation of the amines.
10.110901.0Step gradient to organic + flow increase to elute lipophilic impurities.
20.010901.0Hold to clear the column of late-eluting achiral compounds.
20.140600.5Return to initial conditions.
30.040600.5Column re-equilibration.
Step 4: System Suitability Testing (SST)

Inject a standard resolution mixture containing (3S)-3-amino-3-phenylpropan-1-ol, its (3R)-enantiomer, and (3S)-3-(dimethylamino)-3-phenylpropan-1-ol. Evaluate the chromatogram against the self-validating criteria in Table 2 .

Table 2. Expected Retention Times and SST Acceptance Criteria

AnalyteApprox. RT (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Acceptance Criteria
(3S)-3-amino-3-phenylpropan-1-ol5.2N/A1.1 Tf​≤1.5 (Verifies DEA efficacy)
(3R)-3-amino-3-phenylpropan-1-ol6.8> 2.01.1 Rs​≥1.5 (Verifies chiral recognition)
(3S)-3-(dimethylamino)-...8.5> 3.01.2 Rs​≥1.5 (Verifies achiral separation)
Lipophilic Impurities (e.g., 1-naphthol)14.0 - 18.0> 5.01.0Elution < 20 min (Verifies flow program)

If Tf​>1.5 for the primary amine, prepare fresh mobile phase to ensure DEA has not volatilized. If Rs​<1.5 between enantiomers, verify column temperature is strictly maintained at 40 °C.

References

  • Title: Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. Source: Journal of Chromatography A, 1626 (2020): 461388. (Tóth, G., et al.) URL: [Link]

  • Title: Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Source: ResearchGate (Originally published in relevant chromatography journals). (Ali, I., et al.) URL: [Link]

  • Title: Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine. Source: Tetrahedron: Asymmetry 17.5 (2006): 860-866. (Torre, O., et al.) URL: [Link]

Sources

Method

Application Note: 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol as a Versatile Synthetic Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS: 955287-40-8) Executive Summary & Structural Causality In modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS: 955287-40-8)

Executive Summary & Structural Causality

In modern drug discovery and asymmetric synthesis, the 1,3-amino alcohol motif is a privileged pharmacophore and a highly versatile building block. represents a highly specialized variant of this class.

The structural causality of this molecule is defined by two distinct domains:

  • The Bifunctional 1,3-Amino Alcohol Core: Provides orthogonal reactivity. The primary amine and primary alcohol can be selectively protected, oxidized, or condensed, allowing for divergent synthetic pathways.

  • The 4-Isopropylphenyl Moiety: Acts as a bulky, highly lipophilic anchor. In pharmaceutical applications, this group significantly increases the partition coefficient (logP), enhancing blood-brain barrier (BBB) penetration. In catalytic applications, it provides the necessary steric bulk to create a rigid chiral pocket when coordinated to transition metals.

SyntheticWorkflow Core 3-Amino-3-(4-isopropyl-phenyl) -propan-1-ol Oxidation TEMPO/NaOCl Oxidation (Boc-protected) Core->Oxidation Condensation Cyclocondensation (Isothiocyanates) Core->Condensation MetalCoord Metal Coordination (Cu, Ru, Zn) Core->MetalCoord BetaAA Lipophilic β-Amino Acid (Peptidomimetics) Oxidation->BetaAA Oxazine 1,3-Oxazine / Thiazine (Antiproliferative Agents) Condensation->Oxazine ChiralLigand Chiral Metallacycle (Asymmetric Catalysis) MetalCoord->ChiralLigand

Synthetic divergence of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol into key chemical classes.

Application 1: Synthesis of Lipophilic β -Amino Acids

β -Amino acids are highly sought after in the development of peptidomimetics because they are inherently resistant to enzymatic degradation by standard proteases. Converting our target intermediate into a β -amino acid requires the selective oxidation of the primary alcohol to a carboxylic acid without degrading the amine.

Conventional harsh oxidants (like Jones reagent) risk epimerization or over-oxidation. To circumvent this, an 1[1] is the gold standard.

Self-Validating Protocol: TEMPO-Catalyzed Oxidation
  • N-Protection: React the starting material with Boc 2​ O in DCM to yield the N-Boc-protected amino alcohol. Causality: Protection prevents the amine from forming unwanted chloramines during the NaOCl oxidation step.

  • Biphasic Setup: Dissolve the N-Boc-amino alcohol (1.0 eq) in a 2:1 mixture of Ethyl Acetate and water. Add TEMPO (0.01 eq), tetrabutylammonium bromide (n-Bu 4​ NBr, 0.01 eq), and NaHCO 3​ (3.5 eq). Causality: n-Bu 4​ NBr acts as a phase-transfer catalyst, shuttling the hypochlorite into the organic layer to regenerate the active oxoammonium species.

  • Oxidation: Cool the mixture to 0 °C. Dropwise add 10% aqueous NaOCl (2.5 eq) under vigorous stirring.

  • Validation & Quenching: Monitor via TLC. Upon completion, add aqueous NaHSO 3​ . Self-Validation: Perform a starch-iodide test on the aqueous layer; a negative result confirms the complete destruction of excess hypochlorite, preventing oxidative damage during workup.

  • Isolation: Acidify the aqueous layer to pH 3 with 1M HCl and extract with EtOAc to isolate the pure β -amino acid.

Application 2: Synthesis of 1,3-Oxazine Pharmacophores

1,3-Oxazines and their thiazine analogs are privileged heterocyclic scaffolds known for their potent biological activities, including . The 1,3-amino alcohol backbone is perfectly primed for cyclocondensation to form these 6-membered rings.

Self-Validating Protocol: Base-Catalyzed Cyclocondensation
  • Thiourea Formation: Dissolve the amino alcohol (1.0 eq) in anhydrous THF. Add an aryl isothiocyanate (1.05 eq) and stir at room temperature for 2 hours. This yields a γ -hydroxythiourea intermediate.

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) or a mild base (e.g., K 2​ CO 3​ ) to the mixture and heat to 60 °C. Causality: The base deprotonates the primary alcohol, triggering an intramolecular nucleophilic attack on the thiourea carbon. The thermodynamic stability of the resulting 6-membered 2-imino-1,3-oxazine ring drives the reaction forward.

  • Validation: Analyze the crude mixture via LC-MS. The mass shift corresponding to the loss of H 2​ S (or H 2​ O depending on the exact reagent) validates successful ring closure.

Application 3: Chiral Ligands in Asymmetric Catalysis

Beyond medicinal chemistry, 1,3-amino alcohols are highly effective bidentate ligands. When coordinated with transition metals, they form stable 6-membered metallacycles. The 4-isopropylphenyl group acts as a steric wall, blocking one face of the metal complex and directing the stereochemical outcome of reactions, such as2[2].

PharmacophoreLogic Molecule 1,3-Amino Alcohol Scaffold Prop1 4-Isopropylphenyl Group Molecule->Prop1 Prop2 Primary Amine (C3) Molecule->Prop2 Prop3 Primary Alcohol (C1) Molecule->Prop3 Effect1 Enhanced Lipophilicity & Steric Shielding Prop1->Effect1 Effect2 Metal Coordination / H-Bond Donor Prop2->Effect2 Effect3 Oxidation Site / Nucleophilic Attack Prop3->Effect3

Pharmacophore mapping and structure-activity relationship (SAR) logic of the intermediate.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when utilizing 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol across the described synthetic pathways.

Synthetic PathwayKey ReagentsTypical Yield RangePrimary ApplicationStereochemical Retention
β -Amino Acid Synthesis Boc 2​ O, TEMPO, NaOCl, n-Bu 4​ NBr80% – 90%Peptidomimetics, CNS DrugsHigh (>95% ee preserved)
1,3-Oxazine Cyclization Aryl Isothiocyanate, CDI, THF70% – 85%Antiproliferative AgentsAbsolute (No chiral center disruption)
Chiral Metallacycle Formation Cu(I) or Ru(II) salts, DIPEA>95% (Complexation)Asymmetric CatalysisAbsolute

References

  • Sigma-Aldrich Product Catalog Title: 3-Amino-3-(4-isopropylphenyl)propan-1-ol | 955287-40-8 Source: sigmaaldrich.com URL:

  • Facile Synthesis & TEMPO Oxidation Title: FACILE SYNTHESIS OF (S)-5,5-DIFLUORONORLEUCINE AND ITS INCORPORATION IN BIOLOGICALLY ACTIVE PEPTIDES AS AN METHIONINE MIMETIC Source: clockss.org URL:1

  • 1,3-Oxazine Synthesis & Antiproliferative Activity Title: Stereoselective Synthesis and Antiproliferative Activity of Monoterpene-Fused 2- Imino-1,3-oxazines Source: ingentaconnect.com URL:

  • Asymmetric Catalysis using 1,3-Amino Alcohols Title: Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: nih.gov (PMC) URL:2

Sources

Application

Scale-Up Synthesis of 3-Amino-3-(4-isopropylphenyl)propan-1-ol: Application Note &amp; Protocol

Executive Summary & Introduction 1,3-Amino alcohols are highly versatile pharmacophores and chiral building blocks in medicinal chemistry, frequently utilized in the development of antimalarials, central nervous system (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

1,3-Amino alcohols are highly versatile pharmacophores and chiral building blocks in medicinal chemistry, frequently utilized in the development of antimalarials, central nervous system (CNS) therapeutics, and advanced drug delivery systems[1]. The target compound, 3-Amino-3-(4-isopropylphenyl)propan-1-ol (CAS: 955287-40-8) , features a primary amine, a primary alcohol, and a bulky lipophilic 4-isopropylphenyl group. Synthesizing this compound at scale requires a robust, cost-effective, and safe pathway that avoids the capricious nature of direct amino acid reduction with highly reactive hydrides.

Retrosynthetic Analysis & Pathway Design

The scale-up synthesis is designed around a self-validating, three-step sequence:

  • Rodionov Reaction : Condensation of 4-isopropylbenzaldehyde with malonic acid and ammonium acetate to form the β -amino acid[2].

  • Esterification : Conversion of the zwitterionic amino acid to its ethyl ester to enhance solubility and facilitate milder reduction kinetics.

  • Reduction : Chemoselective reduction of the ester to the 1,3-amino alcohol using the in situ generated borane from the NaBH4​/I2​ system[3].

SynthesisWorkflow A Starting Materials 4-Isopropylbenzaldehyde Malonic Acid, NH4OAc B Step 1: Rodionov Reaction Solvent: AcOH, Reflux A->B C Intermediate 1 3-Amino-3-(4-isopropylphenyl) propanoic acid B->C Decarboxylative Condensation D Step 2: Esterification Reagents: SOCl2, EtOH C->D E Intermediate 2 Ethyl 3-amino-3-(4-isopropylphenyl) propanoate D->E Carboxyl Activation F Step 3: Reduction Reagents: NaBH4, I2, THF E->F G Target Product 3-Amino-3-(4-isopropylphenyl) propan-1-ol F->G Ester Reduction

Figure 1. Three-step scale-up synthetic workflow for 3-Amino-3-(4-isopropylphenyl)propan-1-ol.

Mechanistic Insights & Causality (E-E-A-T)

  • Why the Rodionov Reaction? The classical Rodionov reaction is highly atom-economical and scalable for synthesizing β -amino acids from aromatic aldehydes[4]. Using ammonium acetate as the ammonia source in acetic acid drives the formation of the imine, which undergoes nucleophilic attack by malonic acid followed by decarboxylation. This avoids the use of hazardous cyanides or high-pressure hydrogenation required in alternative routes (e.g., Strecker or Reformatsky-type reactions).

  • Why Esterification Before Reduction? Direct reduction of zwitterionic β -amino acids typically requires large excesses of hazardous reagents like LiAlH4​ or harsh conditions due to poor solubility in organic solvents. Converting the acid to an ethyl ester using thionyl chloride ( SOCl2​ ) in ethanol breaks the zwitterionic network, yielding a highly soluble intermediate that is easily reduced.

  • Why the NaBH4​/I2​ System? LiAlH4​ poses severe safety risks at scale (pyrophoric, violent exotherms). The NaBH4​/I2​ system is a superior, self-validating alternative[3]. Iodine reacts with sodium borohydride in THF to generate diborane ( B2​H6​ ) in situ. This method is inexpensive, safe, and highly chemoselective, reducing the ester to the alcohol rapidly without cleaving the carbon-nitrogen bond or causing racemization[5].

Detailed Experimental Protocols (Scale-Up)

Protocol 1: Synthesis of 3-Amino-3-(4-isopropylphenyl)propanoic acid[7]
  • Charge : To a 5 L jacketed reactor equipped with a mechanical stirrer and reflux condenser, add 4-isopropylbenzaldehyde (1.0 eq, 1.0 mol, 148.2 g), malonic acid (1.2 eq, 1.2 mol, 124.9 g), and ammonium acetate (2.0 eq, 2.0 mol, 154.2 g).

  • Solvent : Add 2.0 L of glacial acetic acid.

  • Reaction : Heat the mixture to 85–90 °C under nitrogen for 12 hours. The reaction will transition from a suspension to a clear solution, followed by the precipitation of the product.

  • Work-up : Cool the reactor to 20 °C. Filter the white precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 300 mL) and diethyl ether (2 x 300 mL).

  • Drying : Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the β -amino acid.

Protocol 2: Synthesis of Ethyl 3-amino-3-(4-isopropylphenyl)propanoate
  • Charge : In a 3 L reactor, charge absolute ethanol (1.5 L) and cool to 0 °C using a chiller.

  • Activation : Slowly add thionyl chloride ( SOCl2​ , 2.0 eq) dropwise over 1 hour, maintaining the internal temperature below 10 °C to control the exotherm and HCl gas evolution.

  • Reaction : Add the β -amino acid from Protocol 1 (1.0 eq) in portions. Once added, heat the mixture to reflux (78 °C) for 6 hours.

  • Work-up : Concentrate the reaction mixture under reduced pressure to remove excess ethanol and SOCl2​ . Dissolve the residue in ethyl acetate (1 L) and wash with saturated aqueous NaHCO3​ until the pH is 8.

  • Isolation : Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the ethyl ester as a pale yellow oil.

Protocol 3: Reduction to 3-Amino-3-(4-isopropylphenyl)propan-1-ol
  • Charge : In a 5 L thoroughly dried reactor under argon, suspend NaBH4​ (2.5 eq) in anhydrous THF (1.0 L).

  • Substrate Addition : Dissolve the ethyl ester from Protocol 2 (1.0 eq) in anhydrous THF (500 mL) and add it to the reactor at 20 °C.

  • Iodine Addition (Critical Step) : Dissolve Iodine ( I2​ , 1.0 eq) in anhydrous THF (500 mL). Add this solution dropwise to the reactor over 2 hours. Caution: Vigorous hydrogen gas evolution occurs. Ensure adequate venting.

  • Reaction : After complete addition, heat the mixture to reflux (65 °C) for 4 hours.

  • Quench : Cool to 0 °C. Carefully quench by dropwise addition of methanol (200 mL) until gas evolution ceases, followed by 10% aqueous HCl (300 mL).

  • Work-up : Stir for 30 minutes to break boron complexes. Basify the mixture to pH 10 using 20% aqueous NaOH. Extract with dichloromethane (3 x 800 mL).

  • Purification : Dry the combined organic layers over Na2​SO4​ , concentrate, and recrystallize from hexane/ethyl acetate to afford the pure 1,3-amino alcohol.

Quantitative Data & Analytics

StepIntermediate / ProductReagents & ConditionsYield (%)Purity (HPLC)Key Analytical Markers
1 3-Amino-3-(4-isopropylphenyl)propanoic acid NH4​OAc , Malonic acid, AcOH, 85°C65 - 70%>98%IR: 1580 cm⁻¹ (COO⁻); MS: m/z 208 [M+H]⁺
2 Ethyl 3-amino-3-(4-isopropylphenyl)propanoate SOCl2​ , EtOH, 78°C88 - 92%>95%¹H NMR: 4.1 ppm (q, 2H, ester CH₂)
3 3-Amino-3-(4-isopropylphenyl)propan-1-ol NaBH4​ , I2​ , THF, 65°C80 - 85%>99%IR: 3300 cm⁻¹ (OH/NH₂); MS: m/z 194[M+H]⁺

Safety & Scale-up Considerations

  • Gas Evolution : Step 3 generates stoichiometric amounts of hydrogen gas. The reactor must be equipped with a nitrogen/argon sweep and routed to a safe, spark-free exhaust.

  • Exotherm Management : The addition of SOCl2​ to ethanol (Step 2) and I2​ to NaBH4​ (Step 3) are highly exothermic. Controlled dosing pumps and jacketed cooling are mandatory to prevent thermal runaway.

  • Boron Complexation : The intermediate boron-amine complexes formed in Step 3 are highly stable. The acidic quench (HCl/MeOH) is strictly required to hydrolyze these complexes before basification; skipping this will result in drastically reduced yields.

Sources

Method

Application Note: Advanced Protecting Group Strategies for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Classification: 1,3-Amino Alcohol Executive Summary & Strategic Rationale 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Classification: 1,3-Amino Alcohol

Executive Summary & Strategic Rationale

3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is a highly versatile building block. The presence of a bulky, lipophilic 4-isopropylphenyl group at the C3 position imparts unique steric and electronic properties. 1,3-Amino alcohol motifs are ubiquitous in natural products and pharmaceutical active pharmaceutical ingredients (APIs), making their controlled functionalization a critical objective in synthetic chemistry[1].

The primary synthetic challenge when working with this molecule is chemoselectivity . The structure contains two nucleophilic centers: a primary amine (-NH2) at C3 and a primary alcohol (-OH) at C1. To manipulate one functional group without interfering with the other, an orthogonal protection strategy is required. Orthogonality ensures that one protecting group can be removed under specific chemical conditions that leave the other entirely intact[2].

We present two field-proven strategies for this substrate:

  • Strategy A: Stepwise Orthogonal Protection (N-Boc / O-TBS). This approach leverages the differential nucleophilicity of the amine and alcohol. The amine is selectively protected using the acid-labile tert-butyloxycarbonyl (Boc) group. The alcohol is subsequently protected with the fluoride-labile tert-butyldimethylsilyl (TBS) group.

  • Strategy B: Simultaneous Cyclic Protection (1,3-Oxazinane). This approach condenses the 1,3-amino alcohol with an aldehyde to form an N,O-acetal. This not only protects both groups simultaneously but also locks the flexible alkyl chain into a rigid 6-membered chair conformation, which is highly advantageous for downstream diastereoselective transformations[3].

Experimental Protocols: Stepwise Orthogonal Protection

Causality Insight: The primary amine is significantly more nucleophilic than the primary alcohol. By carefully controlling the stoichiometry and avoiding strong bases (like NaH), Boc anhydride (Boc₂O) will selectively react with the amine at room temperature.

Protocol 1: Selective N-Boc Protection
  • Preparation: Dissolve 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.2 eq, 12 mmol). Self-Validation: TEA is a non-nucleophilic base that neutralizes any trace acid and activates the amine without deprotonating the alcohol, preventing unwanted O-acylation.

  • Reagent Addition: Cool the mixture to 0 °C. Add a solution of Boc₂O (1.05 eq, 10.5 mmol) in DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Ninhydrin stain will turn from positive/purple to negative as the primary amine is consumed).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality Insight: With the amine masked, the primary alcohol can now be silylated. Imidazole is chosen as the base because it acts as a nucleophilic catalyst, forming a highly reactive N-TBS-imidazole intermediate that rapidly silylates the sterically accessible primary alcohol.

Protocol 2: O-TBS Protection of the N-Boc Intermediate
  • Preparation: Dissolve the N-Boc protected intermediate (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).

  • Catalyst/Base Addition: Add imidazole (2.5 eq, 25 mmol) and stir until completely dissolved.

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq, 12 mmol) in one portion at 0 °C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute the reaction with diethyl ether (Et₂O) and wash extensively with water (5x) to remove the DMF and imidazole salts. Dry the organic layer over MgSO₄ and concentrate.

Experimental Protocols: Simultaneous Cyclic Protection

Causality Insight: N,O-acetals are more labile towards acids than standard O,O-acetals. Using benzaldehyde under Dean-Stark conditions drives the equilibrium forward by physically removing the water byproduct, ensuring complete conversion to the 1,3-oxazinane[3].

Protocol 3: 1,3-Oxazinane (N,O-Acetal) Formation
  • Preparation: Suspend 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (1.0 eq, 10 mmol) in toluene (0.1 M) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Reagent Addition: Add benzaldehyde (1.1 eq, 11 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq, 0.5 mmol).

  • Reaction: Reflux the mixture vigorously. Water will azeotrope with toluene and collect in the Dean-Stark trap. Continue refluxing until water ceases to collect (typically 4-6 hours).

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry over K₂CO₃, and concentrate.

Quantitative Data & Orthogonality Matrix

The following table summarizes the key parameters for the discussed protecting groups, demonstrating their strict orthogonality for selective downstream manipulation.

Protecting GroupTarget Functional GroupInstallation ReagentsCleavage ReagentsOrthogonality Status
N-Boc Primary Amine (C3)Boc₂O, TEA, DCM50% TFA in DCMStable to TBAF, H₂/Pd
O-TBS Primary Alcohol (C1)TBSCl, Imidazole, DMFTBAF in THFStable to TFA, H₂/Pd
N,O-Acetal Amine & Alcohol (Simultaneous)PhCHO, p-TsOH, TolueneH₂, Pd/C (Hydrogenolysis)Cleaved by strong acids

Mechanistic & Workflow Diagrams

Workflow SM 3-Amino-3-(4-isopropyl-phenyl) -propan-1-ol NBoc N-Boc Protected Intermediate SM->NBoc Boc2O, TEA (N-Selective) FullyProt N-Boc / O-TBS Fully Protected NBoc->FullyProt TBSCl, Imidazole (O-Selective) OProt O-TBS Protected Free Amine FullyProt->OProt TFA / DCM (Boc Cleavage) NProt N-Boc Protected Free Alcohol FullyProt->NProt TBAF / THF (TBS Cleavage)

Figure 1: Orthogonal protection workflow for 1,3-amino alcohols.

CyclicProtection SM 1,3-Amino Alcohol Imine Imine Intermediate SM->Imine PhCHO Cat. p-TsOH Oxazinane 1,3-Oxazinane (N,O-Acetal) Imine->Oxazinane Cyclization (-H2O)

Figure 2: Cyclic N,O-acetal protection strategy forming a 1,3-oxazinane.

References

  • Rice, G. T., & White, M. C. "Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs." PMC - National Institutes of Health. URL:[Link]

  • Thieme Connect. "N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols." Protecting Groups. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Chiral Resolution for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

Welcome to the technical support center for the chiral resolution of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound's enantiomers. By understanding the underlying principles of diastereomeric salt crystallization, you can systematically troubleshoot and optimize your resolution process for higher yield and enantiomeric purity.

I. Overview of the Chiral Resolution Process

The primary method for resolving racemic 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is through the formation of diastereomeric salts.[1][2] This classical chemical resolution technique involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid (the resolving agent).[1][2][3] The resulting diastereomeric salts, having different physical properties like solubility, can then be separated by fractional crystallization.[4][5] The less soluble diastereomer crystallizes preferentially, allowing for its isolation. Finally, the resolving agent is removed to yield the desired enantiomerically enriched amino alcohol.

Below is a generalized workflow for this process.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemic_Mixture Racemic (±)-3-Amino-3- (4-isopropyl-phenyl)-propan-1-ol Diastereomeric_Salts Mixture of Diastereomeric Salts (R,R) and (S,R) salts Racemic_Mixture->Diastereomeric_Salts + Resolving_Agent Enantiopure Chiral Acid (e.g., (+)-Tartaric Acid) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization (Solvent & Temperature Control) Diastereomeric_Salts->Crystallization Less_Soluble Less Soluble Diastereomer (Crystalline Solid) Crystallization->Less_Soluble Filter More_Soluble More Soluble Diastereomer (in Mother Liquor) Crystallization->More_Soluble Liberation_Solid Liberation of Enantiomer (Base Treatment, e.g., NaOH) Less_Soluble->Liberation_Solid Desired_Enantiomer Desired Enantiomer (e.g., (S)-Enantiomer) Liberation_Solid->Desired_Enantiomer Recovered_Agent_Solid Recovered Resolving Agent Liberation_Solid->Recovered_Agent_Solid

Caption: General workflow for chiral resolution by diastereomeric salt crystallization.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the resolution of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol.

Problem 1: Low or No Crystal Formation

Q: I've mixed the racemic amine and the resolving agent in the chosen solvent, but nothing is crystallizing, even after cooling. What should I do?

A: This is a common issue related to supersaturation. Here are several steps to induce crystallization:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create microscopic imperfections on the glass surface that serve as nucleation sites.[6]

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single, tiny crystal (a "seed crystal") to the solution.[6][7] This provides a template for further crystal growth.

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent under reduced pressure and attempt to cool again. Be cautious not to over-concentrate, which could lead to "oiling out."

  • Solvent System Re-evaluation: The chosen solvent may be too good a solvent for both diastereomers. Consider adding an "anti-solvent" – a solvent in which the diastereomeric salts are poorly soluble – dropwise until turbidity persists, then warm slightly to redissolve before slow cooling.[8]

Q: My mixture has turned into a thick, non-crystalline oil ("oiling out"). How can I fix this?

A: "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid crystal lattice.[8] This often happens when the concentration is too high or the cooling is too rapid.

  • Add More Solvent: The most straightforward solution is to add more of the primary solvent to dilute the mixture until the oil redissolves, then attempt a slower cooling cycle.[8]

  • Lower the Crystallization Temperature: The melting point of your salt might be below the current temperature. Using a colder cooling bath could resolve the issue.[8]

  • Change the Solvent: A different solvent system may be necessary to promote crystallization over oiling.

Problem 2: Low Enantiomeric Excess (e.e.)

Q: I've isolated crystals, but chiral HPLC analysis shows a low enantiomeric excess (e.e.). What are the likely causes?

A: Low e.e. is typically due to the co-precipitation of the undesired diastereomer.[8] The key is to maximize the solubility difference between the two diastereomers.

  • Purity of Starting Materials: First, confirm the purity of your racemic 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol and the enantiomeric purity of your resolving agent. Impurities can interfere with the crystallization process.[9]

  • Solvent Screening: The choice of solvent is the most critical factor.[9][10] A systematic solvent screen is highly recommended. The ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Temperature Control: The cooling rate can significantly impact purity. A slow, controlled cooling profile generally yields purer crystals.[6] Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

  • Recrystallization: A single crystallization may not be sufficient. Recrystallizing the isolated diastereomeric salt from the same or a different solvent system can significantly enhance the enantiomeric purity.[11]

Q: How can I systematically optimize the solvent and temperature conditions?

A: A structured approach is more efficient than random trials.

  • Isothermal Solubility Measurement: Prepare saturated solutions of both the desired and undesired diastereomeric salts in various candidate solvents at a specific temperature. Analyze the supernatant by HPLC or UV-Vis to determine the concentration of each. The solvent that shows the largest solubility difference is a promising candidate.[8]

  • Cooling Profile Optimization: Once a good solvent is identified, experiment with different cooling rates. A linear cooling rate of 5-10°C per hour is a good starting point. Compare the e.e. and yield from different cooling profiles.

  • Ternary Phase Diagrams: For large-scale or critical processes, constructing a ternary phase diagram (representing the two diastereomers and the solvent) can provide a deep understanding of the system's thermodynamics and guide the optimization of the resolution process.[8][12]

Caption: Decision tree for troubleshooting low enantiomeric excess (e.e.).

Problem 3: Poor Yield

Q: My enantiomeric excess is high, but my yield of the desired enantiomer is very low. How can I improve it?

A: Poor yield, despite good purity, often means that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.

  • Stoichiometry of Resolving Agent: The theoretical maximum yield for a classical resolution is 50%. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initial crop of crystals, but it will lower the yield. Ensure you are using an appropriate ratio, typically 0.5 to 1.0 equivalents.

  • Final Crystallization Temperature: The solubility of the desired salt, even though it's the "less soluble" one, is not zero. A lower final temperature will decrease its solubility in the mother liquor and thus increase the crystallized yield.[8]

  • Mother Liquor Rework: Don't discard the mother liquor. It contains the more soluble diastereomer and the remaining portion of the less soluble one. You can recover the racemic amine from the mother liquor, racemize it if applicable, and recycle it back into the process.

III. Key Experimental Protocols & Data

Baseline Protocol: Chiral Resolution using (+)-Tartaric Acid

This protocol provides a starting point for optimization.

  • Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of racemic 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol in a suitable solvent (e.g., methanol or ethanol, approximately 10 mL per gram of racemate).

    • Warm the solution gently (e.g., to 50-60°C) to ensure complete dissolution.

    • In a separate flask, dissolve 0.5-1.0 equivalents of (+)-tartaric acid in a minimum amount of the same warm solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature over 2-4 hours.

    • Further cool the mixture in an ice bath or refrigerator (4°C) for at least 12 hours to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of the cold solvent to remove residual mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of Free Amine:

    • Suspend the diastereomeric salt crystals in a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a base (e.g., 1M NaOH solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer, and extract the aqueous layer 2-3 times with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino alcohol.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC.[13][14]

Table 1: Common Resolving Agents for Amino Alcohols

The selection of the resolving agent is a critical first step. While tartaric acid is a common starting point, other acids may provide better selectivity for this specific substrate.[1][3][15]

Resolving AgentClassPotential Advantages
(+)-Tartaric AcidChiral Dicarboxylic AcidReadily available, inexpensive, widely used.[3][4]
(-)-Dibenzoyl-L-tartaric acidAcyl Tartaric AcidIncreased steric bulk can enhance diastereomeric differentiation.[16]
(+)-Camphor-10-sulfonic acidChiral Sulfonic AcidStrong acid, forms well-defined crystalline salts.[3][4]
(-)-Mandelic AcidChiral α-Hydroxy AcidAromatic interactions may improve crystal packing.[3][4]
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)Chiral Phosphoric AcidEffective for resolving a wide range of amines and amino alcohols.[11]
Analytical Methods for Determining Enantiomeric Excess (e.e.)

Accurate determination of e.e. is crucial for process optimization.[17]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[14] It involves separating the enantiomers on a chiral stationary phase (CSP). For amino alcohols, polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are often effective.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce chemical shift differences between the signals of the two enantiomers, allowing for quantification by integrating the respective peaks.[14][18][19]

  • Gas Chromatography (GC): If the compound or a suitable derivative is volatile, chiral GC using a cyclodextrin-based column can provide excellent separation.[11]

IV. References

  • Part 6: Resolution of Enantiomers - Chiralpedia. (n.d.). Retrieved from

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications. (n.d.). St. Paul's Cathedral Mission College. Retrieved from

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from

  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (n.d.). ChemRxiv. Retrieved from

  • 6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Retrieved from

  • Troubleshooting low enantiomeric excess in asymmetric synthesis. (n.d.). Benchchem. Retrieved from

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.). Google Patents. Retrieved from

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). PMC. Retrieved from

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023). Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D3RE00077J. Retrieved from

  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (n.d.). PMC. Retrieved from

  • 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate. Retrieved from

  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Retrieved from

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (n.d.). Benchchem. Retrieved from

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2001). The Journal of Organic Chemistry - ACS Publications. Retrieved from

  • Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols. (n.d.). Benchchem. Retrieved from

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Retrieved from

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). Retrieved from

  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 3-(Naphthalen-1-yl)propan-1-amine Derivatives. (n.d.). Benchchem. Retrieved from

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023). ResearchGate. Retrieved from

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2021). MDPI. Retrieved from

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from

  • Crystallization-Induced Diastereomer Transformations. (2006). Chemical Reviews. Retrieved from

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC. Retrieved from

  • Flow Crystallization | Solubility Control. (2024). Vapourtec. Retrieved from

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Retrieved from

  • Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. (2014). RSC Publishing. Retrieved from

  • Spontaneous and Controlled Macroscopic Chiral Symmetry Breaking by Means of Crystallization. (2020). MDPI. Retrieved from

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (n.d.). PMC. Retrieved from

  • 19.4: Enantiomeric Purity. (2021). Chemistry LibreTexts. Retrieved from

  • Temperature-induced unbalanced chiral crystallization from racemic to nonracemic to homochiral lattice on Ag(111). (2026). ResearchGate. Retrieved from

  • Advanced Chiral Resolution and Purification Strategies. (2026). Pharmaceutical Intermediates Supplier Arborpharmchem. Retrieved from

Sources

Optimization

overcoming solubility issues with 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

Technical Support Center: 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol Welcome to the technical support center for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS 955287-40-8). This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

Welcome to the technical support center for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS 955287-40-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the solubility challenges associated with this compound.

Compound Overview & Solubility Profile

3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is an organic intermediate crucial in the synthesis of various pharmaceutical compounds.[1] Its molecular structure contains both a bulky, nonpolar isopropyl-phenyl group and two polar functional groups: a primary amine (-NH2) and a primary alcohol (-OH).[2] This amphiphilic nature is the primary reason for its limited and variable solubility in common solvent systems. The large hydrophobic region dominates its character, leading to poor aqueous solubility, while the polar groups offer handles for solubility manipulation.

Physicochemical Properties Summary

PropertyValue / EstimateSource / Rationale
Molecular FormulaC12H19NO[2]
Molecular Weight193.29 g/mol
Physical FormSolid[2]
pKa (Amine, est.)~9.5 - 10.5Estimated based on typical primary alkyl amines.[3] The amine is basic.
pKa (Alcohol, est.)~16 - 18Estimated based on typical primary alcohols.[3] The hydroxyl group is generally non-ionizable under practical aqueous conditions.
LogP (est.)~2.5 - 3.5Estimated based on structural similarity to other aromatic amino alcohols. This indicates a preference for lipophilic environments.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in water?

A1: The compound has a significant nonpolar aromatic structure (the 4-isopropyl-phenyl group) which makes it hydrophobic, or "water-fearing." This part of the molecule resists interaction with polar water molecules, leading to very low intrinsic solubility in neutral aqueous solutions.

Q2: I've tried dissolving it in ethanol, but it's still not fully soluble at my desired concentration. What's next?

A2: While ethanol is a good starting point, its polarity may not be optimal. A systematic approach using co-solvents or other techniques is recommended. See the Troubleshooting Guide and detailed protocols below for a logical workflow.

Q3: Is the compound sensitive to pH?

A3: Yes, highly sensitive. The primary amine group is basic and can be protonated to form a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more water-soluble.[4][5] This is the most powerful and common strategy to enhance its aqueous solubility.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can increase the rate of dissolution and, to a limited extent, the solubility. However, be cautious. Excessive heat can lead to degradation. Always check the compound's thermal stability. For this compound, storage is recommended at 2-8°C, suggesting that prolonged exposure to high temperatures should be avoided.[6]

Troubleshooting Guide: Common Solubility Issues

Observed Problem (Symptom)Potential CauseRecommended Action / Solution
Compound forms an oily film or suspension in aqueous buffer. The compound's intrinsic solubility is exceeded at the current pH. The non-ionized form is precipitating.pH Adjustment: The amine group is not sufficiently protonated. Lower the pH of your solution to at least 2 units below the amine's pKa (i.e., pH < 7.5) to ensure full protonation. See Protocol 1 .
Precipitation occurs when an aqueous acidic stock is diluted into a neutral buffer (e.g., PBS pH 7.4). This is a classic "pH shock" scenario. The protonated, soluble form is rapidly deprotonated in the higher pH buffer, causing the neutral, insoluble form to crash out.Formulation Strategy: Consider using a co-solvent system in your final formulation to keep the compound soluble at neutral pH. See Protocol 2 . Alternatively, investigate salt formation to create a stable, soluble solid. See Protocol 3 .
Compound is poorly soluble in a wide range of common organic solvents. The combination of polar (amine, alcohol) and nonpolar (aromatic ring) groups makes it difficult for a single solvent to effectively solvate the entire molecule.Co-Solvent Screening: A mixture of solvents is often more effective than a single one.[7] Systematically screen binary or ternary mixtures (e.g., DMSO/Ethanol, PEG 400/Water). See Protocol 2 .
The solid material is difficult to wet and clumps together. The solid may have a high crystal lattice energy or poor wettability.Particle Size Reduction: Gently grinding the material with a mortar and pestle can increase the surface area and improve the dissolution rate.[8][9]

In-Depth Protocols & Methodologies

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol leverages the basicity of the primary amine to form a soluble ammonium salt in acidic conditions.

Causality: The un-ionized amine is poorly soluble in water. By adding an acid (like HCl), the amine group (-NH2) accepts a proton (H+) to become an ammonium salt (-NH3+Cl-).[5] This ionic species is highly polar and readily interacts with water molecules, dramatically increasing solubility.[4][10] Le Châtelier's principle explains that by adding H+, you remove the free amine from the dissolution equilibrium, shifting the reaction to favor more solid dissolving.[4]

Diagram: pH-Dependent Ionization

G cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 11) Soluble Soluble Cationic Form (Protonated Amine) Insoluble Insoluble Neutral Form (Free Base) Equilibrium Insoluble->Equilibrium + H⁺ Equilibrium->Soluble - H⁺

Caption: Ionization equilibrium of the compound, showing the shift towards the soluble cationic form at low pH.

Step-by-Step Methodology:

  • Weigh the desired amount of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol into a suitable container.

  • Add a small volume of purified water. The compound will likely not dissolve and will appear as a suspension.

  • While stirring, add a 1 M solution of hydrochloric acid (HCl) dropwise.

  • Monitor the solution for clarity. As the pH drops, the solid material will begin to dissolve.

  • Continue adding HCl until the solution is completely clear. Check the final pH to ensure it is sufficiently acidic (typically pH 2-4 is effective).

  • Once fully dissolved, you can adjust the volume with purified water to reach your target concentration.

  • Self-Validation: After preparation, let the stock solution sit for 30 minutes. If it remains clear with no visible precipitate, dissolution is successful. For long-term use, store refrigerated and re-inspect before each use.

Protocol 2: Co-Solvent Screening for Enhanced Solubility

When pH adjustment is not an option (e.g., for cellular assays requiring neutral pH), a co-solvent system is the next logical step. Co-solvents work by reducing the polarity of water, making it a more favorable environment for hydrophobic molecules.[7][]

Diagram: Solubility Troubleshooting Workflow

G Start Start: Undissolved Compound CheckpH Strategy 1: pH Adjustment (Protocol 1) Start->CheckpH IsSoluble1 Is it Soluble? CheckpH->IsSoluble1 CoSolvent Strategy 2: Co-Solvent Screening (Protocol 2) IsSoluble1->CoSolvent No / Incompatible Success Success: Soluble Stock IsSoluble1->Success Yes IsSoluble2 Is it Soluble? CoSolvent->IsSoluble2 SaltFormation Strategy 3: Salt Formation (Protocol 3) IsSoluble2->SaltFormation No / Unstable IsSoluble2->Success Yes SaltFormation->Success Yes Failure Consult Specialist: Consider advanced formulations (e.g., cyclodextrins) SaltFormation->Failure No

Caption: A logical workflow for systematically addressing solubility challenges.

Common Co-Solvents to Screen: [][12]

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Step-by-Step Methodology:

  • Prepare small test vials with a fixed amount of the compound (e.g., 1 mg).

  • To each vial, add a small, precise volume (e.g., 100 µL) of a different co-solvent (DMSO, EtOH, PG, PEG 400).

  • Vortex each vial for 1-2 minutes to assess solubility in the pure co-solvent.

  • For vials where the compound dissolves, begin adding an aqueous buffer (e.g., PBS, pH 7.4) in a stepwise manner (e.g., add 100 µL, vortex, observe; add another 200 µL, vortex, observe).

  • Note the point at which precipitation occurs. The system that remains clear with the highest percentage of aqueous buffer is the most promising.

  • Self-Validation: The ideal co-solvent system should keep the drug in solution upon dilution to the final working concentration and remain stable for the duration of the experiment. Always prepare a "mock dilution" and let it sit for the experiment's duration to check for delayed precipitation.

Protocol 3: Salt Formation for Stable, Water-Soluble Solids

For long-term use and formulation, creating a stable salt of the compound is a superior strategy.[13][14] This converts the less soluble free base into a more soluble and often crystalline solid.[15][16]

Causality: This is an acid-base reaction that forms an ionic bond between the protonated amine and a counter-ion from an acid.[5] This creates a stable, solid material with significantly improved aqueous solubility and dissolution rate compared to the parent compound.[14]

Common Salt Forming Acids:

  • Hydrochloric Acid (for Hydrochloride salt)

  • Sulfuric Acid (for Sulfate salt)

  • Methanesulfonic Acid (for Mesylate salt)

  • Tartaric Acid (for Tartrate salt)

Step-by-Step Methodology (Example: Hydrochloride Salt):

  • Dissolve a known quantity of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethyl acetate).

  • Calculate the exact molar equivalent of hydrochloric acid required. Use a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

  • Slowly add the HCl solution to the stirred solution of the free base at room temperature or slightly cooled.

  • A precipitate (the hydrochloride salt) should begin to form. Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the solid salt by vacuum filtration.

  • Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material.

  • Dry the salt under vacuum to remove residual solvent.

  • Self-Validation: The resulting solid should be readily soluble in water. Confirm the structure and purity of the salt using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

References

  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. Available at: [Link]

  • LookChem. (n.d.). 3-amino-3-phenyl-1-propanol. Available at: [Link]

  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Al-Khafaji, Y. R., et al. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. PubMed, 30558231. Available at: [Link]

  • AP Chemistry. (n.d.). pH and Solubility. Available at: [Link]

  • Pavia, C. (2018). Principles of Salt Formation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Kumar, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 118-126. Available at: [Link]

  • Fiveable. (2025). pH and Solubility. AP Chem. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Crystal Growth & Design. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Molecules. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at: [Link]

  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Available at: [Link]

  • askIITians. (2025). How does pH affect solubility?. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Wikipedia. (n.d.). 3-Amino-1-propanol. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

Troubleshooting

stability studies of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol under different conditions

Welcome to the Technical Support Center for the stability profiling of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol . This guide is engineered for analytical scientists and drug development professionals tasked with develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability profiling of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol .

This guide is engineered for analytical scientists and drug development professionals tasked with developing Stability-Indicating Methods (SIMs) and conducting forced degradation studies. Rather than a generic checklist, this center focuses on the specific chemical causality of this bifunctional amino alcohol, providing self-validating protocols and troubleshooting matrices to ensure absolute scientific integrity in your regulatory submissions.

Part 1: Architectural Vulnerabilities & Causality

To predict how 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol will behave under stress, we must deconstruct its molecular architecture. The compound features a 1,3-amino alcohol backbone coupled with a 4-isopropylphenyl moiety.

1. The Isopropylphenyl Moiety (Oxidative Hotspot) The tertiary benzylic carbon of the isopropyl group is highly susceptible to radical-mediated autoxidation. The electron-donating nature of the alkyl group stabilizes any radical formed at this benzylic position, making it a prime target for peroxide formation or conversion to a tertiary alcohol under oxidative stress[1].

2. The Primary Amine (pH & Oxidative Sensitivity) Primary amines are vulnerable to N-oxidation, forming hydroxylamines or nitroso derivatives. Furthermore, under extreme thermal or pH stress, the proximity of the amine to the benzylic position can facilitate deamination pathways[2].

3. The Primary Alcohol (Relative Stability) While primary alcohols can oxidize to aldehydes or carboxylic acids, this typically requires strong, specific oxidants (like transition metals) rather than standard ICH ambient or accelerated conditions. Therefore, degradation at the C1 alcohol is statistically less likely than at the C3 amine or the isopropyl group[1].

Part 2: Diagnostic FAQs

Q: During oxidative stress (3% H₂O₂), I observe a major degradant with a mass shift of +16 Da. Is this occurring at the amine or the isopropyl group? A: It can be either, which is why MS/MS fragmentation is critical. A +16 Da shift indicates the addition of one oxygen atom. If the fragment ion corresponding to the isopropylphenyl group shifts by +16 Da, the oxidation occurred at the tertiary benzylic carbon (forming 2-(4-(1-amino-3-hydroxypropyl)phenyl)propan-2-ol). If the benzylic fragment remains unchanged, the oxidation likely occurred at the primary amine (forming a hydroxylamine)[1].

Q: Why am I failing to achieve mass balance (Sum of API + Degradants < 90%) during thermal degradation studies? A: Poor mass balance in amino alcohols often results from the formation of volatile degradants (e.g., loss of ammonia via deamination) or the generation of highly polar, non-UV-absorbing polymeric species. To self-validate, ensure your HPLC method uses a universal detector (like ELSD or CAD) in tandem with UV-PDA, and check the vial septa for vapor leaks during the 60°C stress phase[3].

Q: How do I ensure my forced degradation study complies with ICH Q1A(R2) without over-degrading the sample? A: ICH Q1A(R2) targets a degradation window of 5% to 20%[4]. Over-degradation (e.g., >30%) leads to secondary and tertiary degradation products that will never form under real-world shelf-life conditions, unnecessarily complicating your SIM. Use a time-course sampling strategy (e.g., 2h, 6h, 24h) rather than a single endpoint to capture the primary degradation event.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, every degradation experiment must be a closed, self-validating system. This means incorporating quenching steps to halt degradation prior to injection and running parallel control blanks to rule out solvent/reagent interference.

Step-by-Step ICH Q1A(R2) Forced Degradation Workflow
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol in an inert diluent (e.g., HPLC-grade Acetonitrile/Water 50:50).

  • Acidic Stress:

    • Action: Mix 5.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate at 60°C.

    • Causality: Targets hydrolysis or acid-catalyzed elimination.

    • Quenching (Critical): Withdraw 1.0 mL aliquots at 6h and 24h. Immediately neutralize with 0.1 M NaOH to pH 7.0 before HPLC injection to prevent on-column degradation.

  • Basic Stress:

    • Action: Mix 5.0 mL of stock with 1.0 mL of 0.1 M NaOH. Incubate at 60°C.

    • Quenching: Neutralize with 0.1 M HCl to pH 7.0.

  • Oxidative Stress:

    • Action: Mix 5.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at 25°C (Room Temp) in the dark.

    • Causality: Targets the benzylic isopropyl carbon and primary amine.

    • Quenching: Add sodium thiosulfate (Na₂S₂O₃) to consume residual peroxide. Failure to do this will cause continuous degradation inside the autosampler queue.

  • Validation & Analysis: Analyze via HPLC-PDA-MS. Calculate Mass Balance: (Area of API + Sum of Degradant Areas) / Area of Unstressed Control API. The system validates if the mass balance is between 95% and 105%[3].

Workflow Start Initiate ICH Q1A(R2) Forced Degradation Split Sample Aliquoting (1.0 mg/mL API) Start->Split Control Control System (Unstressed API + Blank) Split->Control Stress Stress Conditions (Acid, Base, Ox, Heat, Light) Split->Stress Analyze HPLC-PDA-MS Analysis (Peak Purity Assessment) Control->Analyze Baseline Reference Neutralize Neutralization & Quenching (Halt Reaction) Stress->Neutralize Time-course sampling Neutralize->Analyze Validate Self-Validation: Mass Balance 95-105% Analyze->Validate Data Integration

Caption: Self-validating workflow for forced degradation, emphasizing critical quenching and mass balance.

Part 4: Quantitative Data & Degradation Matrix

The following table synthesizes the expected quantitative degradation profile of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol based on its structural reactivity under standard ICH Q1A(R2) stress conditions[4][5].

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradation PathwayExpected MS Shift (m/z)
Acidic 0.1 M HCl60°C / 24h2 - 5%Minor deamination / dehydration-17 Da (Loss of NH₃)
Basic 0.1 M NaOH60°C / 24h< 2%Highly stable; minimal degradationN/A
Oxidative 3% H₂O₂25°C / 6h15 - 20%Benzylic oxidation / N-oxidation+16 Da or +32 Da
Thermal Solid State80°C / 7 Days< 5%Thermally stable in solid stateN/A
Photolytic UV/Vis (1.2M lux hr)Ambient5 - 10%Radical-induced C-N cleavageFragment ions

Note: Adjust exposure times dynamically to ensure degradation remains within the optimal 5-20% window to avoid secondary degradant interference.

Pathways API 3-Amino-3-(4-isopropyl-phenyl) -propan-1-ol Ox1 Oxidative Stress (H2O2 / O2) API->Ox1 Primary Amine Attack Ox2 Oxidative Stress (H2O2 / O2) API->Ox2 Benzylic C-H Abstraction Acid Acidic/Thermal Stress (0.1M HCl, 60°C) API->Acid Elimination Deg1 Hydroxylamine Derivative (+16 Da) Ox1->Deg1 Deg2 Tertiary Benzylic Alcohol (+16 Da) Ox2->Deg2 Deg3 Deamination Product (-17 Da) Acid->Deg3

Caption: Primary degradation pathways of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol under environmental stress.

Part 5: Troubleshooting the Stability-Indicating Method (SIM)

When developing the HPLC method to separate the API from the degradants shown above, you may encounter specific chromatographic challenges:

  • Issue: Peak Tailing of the API.

    • Causality: The primary amine interacts strongly with residual silanol groups on standard C18 silica columns.

    • Solution: Utilize an end-capped column designed for basic compounds (e.g., Waters XBridge or Phenomenex Gemini) and ensure the mobile phase is buffered appropriately (e.g., 10 mM Ammonium Bicarbonate at pH 9.0) to keep the amine in its neutral state, or use a low pH (e.g., 0.1% TFA) to fully protonate it and utilize ion-pairing effects.

  • Issue: Co-elution of Oxidative Degradants.

    • Causality: The addition of a single oxygen atom (+16 Da) at the isopropyl group does not drastically change the overall polarity of this large molecule.

    • Solution: Switch from an isocratic to a shallow gradient elution profile. If using a C18 column fails to resolve the peaks, orthogonal selectivity using a Phenyl-Hexyl column can exploit pi-pi interactions with the electron-rich aromatic ring to separate the benzylic alcohol degradant from the parent API.

References

  • European Medicines Agency (EMEA) / ICH. Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines. Available at: [Link]

  • Memmert GmbH. Stability tests according to ICH Q1A (R2) - Whitepaper. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research (IJPER). Stability Indicating RP-UPLC Method for Impurity Profiling and Forced Degradation Studies. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Assignments for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

Welcome to the technical support center for the NMR analysis of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assigning the ¹H and ¹³C NMR spectra for this molecule. Here, we address common and advanced troubleshooting scenarios in a practical question-and-answer format, grounded in established spectroscopic principles.

Predicted Spectroscopic Data

A precise experimental spectrum for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is not widely available in public databases. However, by analyzing its structural fragments—3-amino-1-propanol and cumene (isopropylbenzene)—we can predict the expected chemical shifts and multiplicities. These predictions serve as a baseline for troubleshooting unexpected spectral features.

Structure and Numbering:

Figure 1: Structure of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol. These values are estimated from the known spectral data of 3-amino-1-propanol and cumene.[1][2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

PositionProtonPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
1-CH₂-OH~3.7t2H
2-CH₂-~1.7-1.9m2H
3-CH(NH₂)~4.0-4.2t1H
5, 9Ar-H (ortho)~7.3d2H
6, 8Ar-H (meta)~7.2d2H
10-CH(CH₃)₂~2.9septet1H
11, 12-CH(CH₃)₂~1.25d6H
--OHbroad s1H
--NH₂broad s2H

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

PositionCarbonPredicted Chemical Shift (ppm)
1-CH₂-OH~60-65
2-CH₂-~35-40
3-CH(NH₂)~50-55
4Ar-C (ipso)~140-145
5, 9Ar-CH (ortho)~126-128
6, 8Ar-CH (meta)~125-127
7Ar-C (para)~148-150
10-CH(CH₃)₂~34
11, 12-CH(CH₃)₂~24

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the NMR analysis of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol in a question-and-answer format.

¹H NMR Spectroscopy

Question: My aromatic proton signals are overlapping and difficult to interpret. How can I resolve them?

Answer: Signal overlap in the aromatic region is common for substituted benzene rings due to similar electronic environments.[5] Here are several strategies to resolve this:

  • Change the NMR Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce different chemical shifts due to solvent-solute π-π interactions, often resolving the overlap.[5]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • 2D NMR Spectroscopy: A COSY (Correlation Spectroscopy) experiment is highly effective in this scenario. It will show correlations between coupled protons. For the aromatic region, you would expect to see a cross-peak between the doublets corresponding to the ortho and meta protons, confirming their coupling relationship.[6][7]

Question: The signals for my -OH and -NH₂ protons are very broad, and their chemical shifts are not where I expected them. Why is this happening?

Answer: The chemical shifts of protons involved in hydrogen bonding, such as those in -OH and -NH₂ groups, are highly variable and sensitive to several factors.[2][8]

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding significantly affects the chemical shift. This can be influenced by concentration, temperature, and solvent.[2][9] Generally, stronger hydrogen bonding leads to a downfield shift (higher ppm value).[2]

  • Chemical Exchange: These protons can undergo chemical exchange with each other and with trace amounts of water in the NMR solvent. This rapid exchange often leads to peak broadening.[10]

  • Troubleshooting:

    • D₂O Shake: To confirm the identity of these peaks, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The -OH and -NH₂ protons will exchange with deuterium, causing their signals to disappear from the spectrum.[11]

    • Vary Concentration and Temperature: Acquiring spectra at different concentrations or temperatures can alter the hydrogen bonding network and sharpen the peaks, sometimes allowing for the observation of coupling.

Question: The methylene protons at position 2 appear as a complex multiplet, not the expected quartet. What could be the cause?

Answer: The methylene protons at position 2 are adjacent to a chiral center at position 3. This makes them diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts.[1][12]

  • Diastereotopicity: Because they are non-equivalent, these two protons can couple to each other (geminal coupling) and to the proton at position 3 (vicinal coupling) with different coupling constants. This results in a more complex splitting pattern than a simple quartet, often appearing as a doublet of doublets of doublets (ddd) or a more complex multiplet if the coupling constants are similar.[1][12]

Figure 2: Logical flow for understanding diastereotopic protons.
¹³C NMR and DEPT Spectroscopy

Question: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. How can I confidently identify them?

Answer: Quaternary carbons do not have any directly attached protons, so they will be absent in DEPT-135 and DEPT-90 spectra.[13] The primary method for their assignment is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • HMBC Experiment: This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds. By observing the long-range correlations from known proton signals, you can assign the quaternary carbons. For example, the protons of the isopropyl methyl groups (-CH(CH ₃)₂) should show a correlation to the para-substituted aromatic carbon (C7).

Question: How can I differentiate between the CH, CH₂, and CH₃ signals in my ¹³C NMR spectrum?

Answer: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for this purpose.[13]

  • DEPT-90: This experiment will only show signals for CH carbons. In your molecule, this would correspond to the methine of the isopropyl group (C10), the benzylic carbon (C3), and the ortho and meta aromatic carbons (C5, C9, C6, C8).

  • DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

    • Positive Peaks: CH (C3, C10, C5, C9, C6, C8) and CH₃ (C11, C12).

    • Negative Peaks: CH₂ (C1, C2).

By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, you can unambiguously assign the multiplicity of each carbon signal.

DEPT_Workflow cluster_0 Experimental Data cluster_1 Signal Interpretation bb_spec Broadband ¹³C Spectrum quat_carbons Quaternary Carbons bb_spec->quat_carbons Signals present in broadband but absent in DEPT-135 dept90_spec DEPT-90 Spectrum ch_carbons CH Carbons dept90_spec->ch_carbons Positive signals dept135_spec DEPT-135 Spectrum ch2_carbons CH₂ Carbons dept135_spec->ch2_carbons Negative signals ch3_carbons CH₃ Carbons dept135_spec->ch3_carbons Positive signals not in DEPT-90

Figure 3: Workflow for carbon type determination using DEPT experiments.
Experimental Protocols

Protocol 1: D₂O Shake for Labile Protons

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and gently invert it several times to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons should significantly decrease in intensity or disappear entirely in the second spectrum.

Protocol 2: Basic 2D COSY Experiment

  • Set up your spectrometer for a standard COSY experiment (e.g., cosygpppqf on Bruker instruments).

  • Use the same spectral width as your ¹H NMR spectrum.

  • Set the number of scans (NS) to 4-8 and the number of increments in the indirect dimension (TD(F1)) to 256.

  • Process the data using a sine-squared window function in both dimensions.

  • Analyze the off-diagonal cross-peaks to identify coupled protons.

References

  • Diastereotopic protons in acyclic compounds. (2025, July 17).
  • Effect of Hydrogen Bonding on Chemical Shift in NMR. (2026, February 27). Filo.
  • Chemical Shifts and Shielding. (2020, May 30). Chemistry LibreTexts.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry.
  • NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups. (n.d.). PMC.
  • Identifying Homotopic, Enantiotopic and Diastereotopic Protons. (n.d.). OpenOChem Learn.
  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. (2025, December). Benchchem.
  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek.
  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]

  • DEPT 13 C-NMR Spectra. (n.d.).
  • 13.12 DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax.
  • Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. (n.d.). NC State University Libraries.
  • Identifying Alcohols Using NMR Spectroscopy. (2015, October 8). AZoM.
  • An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. (n.d.). citeseerx.ist.psu.edu.
  • What effect does hydrogen bonding have on H NMR spectra? (2017, July 14). Chemistry Stack Exchange.
  • The 13 C NMR spectrum of propan-1-ol. (2025, December 12). Doc Brown.
  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. (2025, December 11).
  • 2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate.
  • The power of NMR: in two and three dimensions. (2008, August 31). Royal Society of Chemistry.
  • Two-Dimensional NMR Spectroscopy (COSY & HSQC). (2021, January 27). YouTube. Retrieved from [Link]

Sources

Troubleshooting

preventing racemization during the synthesis of enantiopure 3-amino alcohols

Prepared by: Senior Application Scientist, Technical Support & Process Development Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common, yet hi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Technical Support & Process Development

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common, yet highly frustrating challenge: the loss of stereochemical integrity (racemization or epimerization) during the synthesis of enantiopure 1,3-amino alcohols.

Chiral 3-amino alcohols are privileged structural motifs found in numerous pharmaceuticals, natural products, and chiral ligands[1]. However, the intermediates used to synthesize them—such as β -amino ketones or protected imines—are highly susceptible to racemization via base-catalyzed enolization, retro-Mannich reactions, or neighboring group participation[2].

This guide is designed to move beyond generic advice. Here, we will dissect the causality behind experimental failures and provide self-validating troubleshooting protocols to ensure your stereocenters remain intact.

Troubleshooting Guide & FAQs

Q1: I am synthesizing a 1,3-amino alcohol via the reduction of a chiral β -amino ketone, but my enantiomeric excess (ee) drops from 99% to 70%. What is causing this, and how do I prevent it?

The Causality: The loss of ee is almost certainly due to base-catalyzed enolization occurring prior to the reduction of the carbonyl. The α -proton situated between the amine and the carbonyl is highly acidic. If your reducing agent is basic (e.g., standard LiAlH 4​ in certain solvents, or if basic impurities are present), this proton is easily abstracted[2]. The resulting planar enolate destroys the stereocenter before hydride transfer can occur.

The Solution: You must switch to a non-basic, highly diastereoselective reducing agent that operates at low temperatures. For instance, reducing β -hydroxy-N-sulfinyl imines with catecholborane at -10 °C strongly favors the syn-1,3-amino alcohol via a rigid, chelation-controlled transition state. Conversely, using lithium triethylborohydride (LiBHEt 3​ ) at -78 °C favors the anti-isomer[1]. Both reagents execute the hydride transfer significantly faster than any competing enolization pathway.

Q2: I'm using Ellman's chiral sulfinamide auxiliary to set the stereocenter. The addition step works perfectly, but I lose stereochemical integrity during the final deprotection to the free amino alcohol. Why?

The Causality: The N-sulfinyl group is typically removed via acidic hydrolysis. If the conditions are too harsh (e.g., concentrated strong acids at elevated temperatures), you risk carbon-carbon bond cleavage (a retro-aldol type mechanism) or nucleophilic substitution at the chiral center if the benzylic/allylic position is activated.

The Solution: Mild solvolysis is mandatory. Literature demonstrates that the hydrolysis of β -hydroxy-N-sulfinyl imines with acetic acid in MeOH/H 2​ O proceeds with <2% racemization, preserving the stereocenter perfectly[1][3].

Q3: Does the choice of amine protecting group influence racemization during downstream functionalization?

The Causality: Absolutely. Protecting groups dictate the electronic environment of the nitrogen atom. Strongly electron-donating groups leave the nitrogen lone pair active, which can facilitate neighboring group participation (forming an azetidinium intermediate). This intermediate can undergo nucleophilic attack at either carbon, leading to racemization or unwanted structural rearrangements.

The Solution: Use strongly electron-withdrawing protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to deactivate the nitrogen lone pair[4]. Alternatively, tying the 1,3-amino alcohol into a cyclic N,O-acetal (e.g., using 2,2-dimethoxypropane) physically locks the conformation and prevents epimerization at the chiral centers during subsequent synthetic steps.

Mechanistic Workflow: Racemization vs. Stereocontrol

To visualize why standard basic reductions fail and why chelation-controlled reductions succeed, review the mechanistic pathway below.

G A Chiral β-Amino Ketone (High ee) B_Base Basic Conditions / Heat (e.g., LiAlH4 impurities) A->B_Base Incorrect Conditions B_Red Stereoselective Reduction (Catecholborane or LiBHEt3) A->B_Red Optimal Conditions C_Enol Enolization / Retro-Mannich (Loss of Stereocenter) B_Base->C_Enol α-deprotonation D_Rac Racemic 1,3-Amino Alcohol (Low ee) C_Enol->D_Rac Reduction C_Chel Chelation-Controlled Transition State B_Red->C_Chel -10°C to -78°C D_Pure Enantiopure 1,3-Amino Alcohol (Maintained ee) C_Chel->D_Pure Hydride Transfer

Mechanistic pathways of beta-amino ketone reduction: Racemization vs. Stereocontrol.

Quantitative Data: Reagent Selection for Stereocontrol

The following table summarizes the causal relationship between the choice of reducing agent and the resulting stereochemical outcome when reducing β -hydroxy-N-sulfinyl imines to 1,3-amino alcohols[1][5].

Reducing AgentTemp (°C)SolventPrimary MechanismDiastereomeric Ratio (dr)Yield (%)Target Isomer
Catecholborane (5 equiv)-10 °CTHFChelation-controlled96:4 (syn:anti)84%syn-1,3-amino alcohol
LiBHEt 3​ (2.5 equiv)-78 °CTHFNon-chelation (steric)90:10 (anti:syn)>85%anti-1,3-amino alcohol
LiAlH 4​ (Standard)0 °C to RTTHFUncontrolled / BasicVariable (High Racemization)<50%N/A (Avoid)

Experimental Protocol: Synthesis of Enantiopure 1,3-Amino Alcohols

This self-validating methodology utilizes Ellman’s auxiliary to synthesize syn- or anti-1,3-amino alcohols without racemization[1][5]. The protocol is designed with internal checkpoints to verify stereochemical integrity.

Part A: Stereoselective Reduction

To obtain the syn-isomer:

  • Preparation: Dissolve the enantiopure β -hydroxy-N-sulfinyl imine (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to exactly -10 °C using an ice/brine bath. Causality: Strict temperature control prevents premature uncatalyzed background reactions.

  • Reduction: Dropwise, add catecholborane (5.0 equiv). Stir the mixture at -10 °C for 20 hours.

  • Quenching: Quench carefully with saturated aqueous NH 4​ Cl. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Validation Checkpoint: Perform crude 1 H-NMR to confirm the syn:anti ratio (expected ~96:4).

To obtain the anti-isomer:

  • Preparation: Dissolve the β -hydroxy-N-sulfinyl imine (1.0 equiv) in anhydrous THF under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add LiBHEt 3​ (2.5 equiv, 1.0 M in THF) dropwise. Stir at -78 °C for 3 hours.

  • Quenching: Quench with saturated aqueous NH 4​ Cl at -78 °C before allowing the mixture to warm to room temperature.

Part B: Mild Deprotection (Preventing Epimerization)
  • Hydrolysis: Dissolve the isolated N-sulfinyl 1,3-amino alcohol in a 1:1 mixture of Methanol and Water.

  • Acidification: Add 2.0 equivalents of glacial acetic acid. Causality: Acetic acid provides a sufficiently low pH to cleave the sulfinamide bond without triggering retro-aldol cleavage or enolization.

  • Heating (Controlled): Heat the mixture gently to 40 °C until complete conversion is observed via TLC (typically 2-4 hours).

  • Isolation: Concentrate under reduced pressure. The resulting free 1,3-amino alcohol will be obtained in quantitative yield with <2% racemization[1].

References

  • Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols.ACS Publications.
  • Development and Application of a New General Method for the Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols.Journal of the American Chemical Society - ACS Publications.
  • tert-Butyl (1-hydroxypropan-2-yl)carbamate.Benchchem.
  • Aminoketones, optically active 1,3-amino alcohols and method for the production thereof.Google Patents.
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.Organic Letters - ACS Publications.

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol , a critical 1,3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol , a critical 1,3-amino alcohol building block often utilized in the development of monoamine reuptake inhibitors (structurally related to APIs like dapoxetine) [2].

Synthesizing 1,3-amino alcohols with benzylic amines requires strict control over reaction conditions to prevent retro-aldol-type cleavage, over-reduction, or severe emulsion issues during isolation. This document provides field-proven protocols, mechanistic causality, and a comprehensive troubleshooting FAQ.

Core Synthetic Workflow

The most reliable, scalable, and cost-effective route to 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol avoids the use of highly pyrophoric reagents like Lithium Aluminum Hydride ( LiAlH4​ ). Instead, it relies on a two-step sequence:

  • Rodionov Reaction: A multicomponent condensation of 4-isopropylbenzaldehyde, malonic acid, and ammonium acetate to form the β -amino acid.

  • Chemoselective Reduction: Conversion of the β -amino acid to the 1,3-amino alcohol using the in-situ generated Borane-THF complex ( NaBH4​/I2​ system) [1].

SynthesisWorkflow A 4-Isopropylbenzaldehyde + Malonic Acid + NH4OAc B 3-Amino-3-(4-isopropylphenyl) propanoic acid A->B Rodionov Reaction (EtOH, Reflux, 18h) C 3-Amino-3-(4-isopropylphenyl) propan-1-ol B->C Reduction (NaBH4/I2, THF, 0°C to Reflux)

Caption: Two-step synthetic workflow for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol.

Validated Experimental Protocols

As a self-validating system, these protocols include built-in visual cues and analytical checkpoints to ensure the reaction is proceeding correctly.

Protocol A: Synthesis of 3-Amino-3-(4-isopropylphenyl)propanoic acid
  • Causality: The ammonium acetate acts as both the nitrogen source and the basic catalyst for the initial Knoevenagel condensation, which is subsequently trapped by ammonia via Michael addition.

  • Procedure:

    • Charge a round-bottom flask with 4-isopropylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq).

    • Suspend the mixture in absolute ethanol (approx. 3 M concentration).

    • Heat the mixture to reflux. Validation Check: The mixture will initially become a clear yellow solution, followed by the precipitation of the β -amino acid as a white solid after 4–6 hours.

    • Continue refluxing for a total of 18 hours to ensure complete conversion.

    • Cool to room temperature, filter the precipitate, and wash sequentially with cold ethanol and diethyl ether. Dry under vacuum.

Protocol B: Reduction to 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol
  • Causality: Standard NaBH4​ cannot reduce carboxylic acids. The addition of Iodine ( I2​ ) reacts with NaBH4​ to generate Borane ( B2​H6​/BH3​ ) and NaI in situ [1]. The Lewis acidic BH3​ coordinates to the carbonyl oxygen, activating it for hydride transfer [3].

  • Procedure:

    • In a flame-dried flask under N2​ , suspend the β -amino acid (1.0 eq) and NaBH4​ (2.5 eq) in anhydrous THF. Cool to 0 °C.

    • Dissolve I2​ (1.0 eq) in anhydrous THF and add it dropwise over 1 hour. Validation Check: Vigorous hydrogen gas evolution will occur. The brown color of iodine should dissipate immediately upon contact with the suspension.

    • Once addition is complete, heat the reaction to reflux for 12–14 hours.

    • Cool to 0 °C and carefully quench by adding Methanol dropwise until effervescence ceases.

    • Remove solvents in vacuo, dissolve the residue in 20% aqueous NaOH , and extract with Dichloromethane (DCM) (3x). Dry over Na2​SO4​ and concentrate to yield the target amino alcohol.

Troubleshooting Guide & FAQs

Q1: My reduction stalled at the carboxylic acid stage, and I recovered unreacted starting material. What went wrong? A: This is almost always caused by moisture in the reaction vessel or degraded NaBH4​ . Water reacts violently and preferentially with the in-situ generated BH3​ , destroying the active reducing agent before it can coordinate to the carboxylic acid.

  • Action: Ensure your THF is strictly anhydrous (distilled over Na/benzophenone or from a solvent purification system) and that the I2​ is completely dry.

Q2: During the aqueous workup of the amino alcohol, I am getting a severe, unbreakable emulsion. How do I resolve this? A: 1,3-amino alcohols are highly amphiphilic and act as potent surfactants, easily forming emulsions with boron salts.

  • Action: Do not use water to quench initially. Quench with Methanol to form trimethyl borate, then concentrate the mixture before adding aqueous base. If an emulsion still forms during DCM extraction, filter the entire biphasic mixture through a pad of Celite, or add brine to increase the ionic strength of the aqueous layer.

Q3: Can I use LiAlH4​ (LAH) instead of the NaBH4​/I2​ system? A: Yes, LiAlH4​ will reduce the β -amino acid to the amino alcohol [2]. However, we strongly recommend the NaBH4​/I2​ system for scale-up. LAH is highly pyrophoric, requires a tedious Fieser workup (which often traps the product in aluminum salts), and lacks chemoselectivity if other reducible functional groups are present on your specific analog.

Q4: How do I control the stereochemistry if I need the (S)- or (R)- enantiomer? A: The Rodionov reaction yields a racemic mixture. To obtain an enantiopure product (e.g., (S)-3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol), you must either perform a chiral resolution of the β -amino acid using a chiral amine (like (R)-phenylethylamine) prior to reduction, or utilize an asymmetric synthesis route (e.g., Ellman's sulfinamide chemistry) to establish the chiral benzylic amine first.

Mechanistic Causality & Data Presentation

Understanding the mechanism of the NaBH4​/I2​ reduction is critical for troubleshooting stoichiometry issues. The reaction requires a 2.5:1 ratio of NaBH4​ to I2​ because the generation of BH3​ consumes hydrides, and the reduction of the carboxylic acid requires further hydrides.

Mechanism N1 NaBH4 + I2 N2 B2H6 (BH3-THF) Active Reducing Agent N1->N2 - NaI, - H2 N3 Carboxylic Acid Coordination N2->N3 Lewis Acid-Base N4 Triacyloxyborohydride Intermediate N3->N4 H2 Evolution N5 1,3-Amino Alcohol N4->N5 Hydride Transfer & Hydrolysis

Caption: Mechanistic pathway of carboxylic acid reduction using the NaBH4/I2 system.

Quantitative Comparison of Reducing Agents
Reducing Agent SystemTypical YieldChemoselectivitySafety / ScalabilityWorkup Complexity
NaBH4​ / I2​ 75 - 85%High (Leaves esters intact if 1 eq used)Excellent (Non-pyrophoric)Moderate (Boron complexes)
LiAlH4​ (LAH) 80 - 90%Low (Reduces most carbonyls/nitriles)Poor (Highly flammable)High (Al/Li salts emulsion)
BH3​⋅THF 70 - 80%HighModerate (Moisture sensitive)Low

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry. Available at:[Link]

  • Grünenthal GmbH. (2000). 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. EP1043306A2.
  • Bhanu Prasad, A. S., et al. (1992). Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system. Tetrahedron. Available at:[Link]

Troubleshooting

byproduct identification in 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol synthesis

Welcome to the technical support center for the synthesis of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this valuable intermediate. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Synthesis Strategy & Common Pitfalls

Question 1: What are the most viable synthetic routes for preparing 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol, and what are the primary considerations for each?

Answer: There are two primary and well-established synthetic routes to this class of γ-amino alcohols. The choice between them often depends on the availability of starting materials, desired scale, and stereochemical control requirements.

Route A: Reduction of a β-Nitrostyrene Intermediate This is a robust and frequently used method that begins with a Knoevenagel condensation between 4-isopropylbenzaldehyde and nitroethane, followed by the reduction of the resulting nitrostyrene.[1][2]

  • Causality: The condensation creates the carbon skeleton, and the subsequent reduction of both the alkene and the nitro group yields the final product. This route is often favored for its cost-effectiveness and straightforward execution.[2]

  • Key Consideration: The reduction step is critical. While powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective, they can sometimes lead to incomplete reduction, yielding hydroxylamines or oximes as byproducts.[3] Reductants like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) have been shown to smoothly reduce β-nitrostyrenes to the desired phenethylamines with high yields.[1][4]

Route B: Reduction of a β-Amino Ketone Intermediate This route involves the synthesis of the precursor 3-Amino-3-(4-isopropyl-phenyl)-propan-1-one, typically via a Mannich-type reaction, followed by the stereoselective reduction of the ketone.

  • Causality: This approach is particularly advantageous when stereochemical control is required. The reduction of the prochiral ketone can be influenced by chiral catalysts or reagents to favor the formation of a specific enantiomer or diastereomer.[5][6]

  • Key Consideration: The synthesis of the β-amino ketone precursor can sometimes be challenging. Furthermore, the reduction must be selective for the ketone without affecting the aromatic ring. Sodium borohydride (NaBH₄) is a common choice for this transformation due to its milder nature compared to LiAlH₄.[7][8]

SynthesisRoutes cluster_0 Route A: Nitrostyrene Reduction cluster_1 Route B: β-Amino Ketone Reduction A_Start 4-Isopropylbenzaldehyde + Nitroethane A_Inter 1-(4-Isopropylphenyl) -2-nitroprop-1-ene A_Start->A_Inter Knoevenagel Condensation A_End Target Molecule A_Inter->A_End Reduction (e.g., Red-Al, H₂/Pd) B_Start 4-Isopropylacetophenone + Formaldehyde + Amine B_Inter 3-Amino-1-(4-isopropylphenyl) -propan-1-one B_Start->B_Inter Mannich Reaction B_End Target Molecule B_Inter->B_End Ketone Reduction (e.g., NaBH₄)

Caption: Primary synthetic routes to the target amino alcohol.

Section 2: Byproduct Identification & Characterization

Question 2: My HPLC chromatogram shows multiple unexpected peaks after synthesis via the nitrostyrene route. What are the likely identities of these byproducts?

Answer: Multiple peaks in your HPLC trace point to either unreacted starting materials, intermediates, or byproducts from side reactions. Based on the nitrostyrene reduction pathway, several impurities are commonly observed.

  • Unreacted Nitrostyrene: Incomplete reduction is a common issue. The nitrostyrene precursor is significantly less polar than the amino alcohol product and will have a much longer retention time on a reverse-phase HPLC column.

  • Intermediate Reduction Products: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates.[9] Depending on the reducing agent and reaction conditions, you may isolate stable intermediates such as the corresponding nitroalkane , oxime , or N-hydroxylamine . These are common byproducts when using certain borohydride-based systems or if the reaction is quenched prematurely.[3]

  • Dimeric Byproducts: Under certain conditions, particularly during the Knoevenagel condensation, β-nitrostyrenes can undergo dimerization, leading to higher molecular weight impurities.[1]

Table 1: Potential Byproducts in Nitrostyrene Route
Byproduct IdentityMolecular Weight ( g/mol )Formation PathwayCommon Analytical Signature
1-(4-isopropylphenyl)-2-nitroprop-1-ene205.25Unreacted starting materialDistinct peak in HPLC/LC-MS, characteristic UV spectrum.
1-(4-isopropylphenyl)-2-nitropropane207.27Incomplete reduction (double bond reduced)M+2 peak relative to nitrostyrene in MS.
1-(4-isopropylphenyl)propan-2-one oxime191.26Partial reduction of nitro groupSeen in LC-MS; NMR will show a characteristic C=N-OH signal.
N-(1-(4-isopropylphenyl)propan-2-yl)hydroxylamine193.28Partial reduction of nitro groupCan be unstable; may be observed in LC-MS.
Dimeric Species~410.5Side reaction during condensationHigh m/z peak in MS, often with complex fragmentation.
Question 3: My mass spectrometry (MS) data shows a peak with a mass-to-charge ratio (m/z) of 191.26, but my target molecule has a mass of 193.28. What could this be?

Answer: An m/z of 191.26 strongly suggests the presence of the corresponding ketone, 3-Amino-3-(4-isopropyl-phenyl)-propan-1-one . This indicates that the reduction of the ketone (if using Route B) was incomplete. Alternatively, it could arise from the oxidation of your final alcohol product during workup or storage, although this is less common.

If you observe this peak, it is crucial to re-evaluate your reduction protocol. Consider increasing the molar excess of the reducing agent, extending the reaction time, or gently increasing the temperature.

Section 3: Troubleshooting & Optimization

Question 4: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot this?

Answer: Low yield can stem from issues in either the condensation or reduction step. A systematic approach is required to diagnose the problem.

Troubleshooting Start Low Yield Observed Check_Purity Analyze Crude Mixture (TLC, LC-MS, ¹H NMR) Start->Check_Purity Many_Byproducts Predominance of Byproducts? Check_Purity->Many_Byproducts Yes High_SM High Amount of Starting Material? Check_Purity->High_SM No Sol_Condensation Optimize Condensation: - Check base/catalyst quality - Adjust temperature/time - Ensure water removal Many_Byproducts->Sol_Condensation Condensation Byproducts Sol_Reduction Optimize Reduction: - Increase reductant equivalents - Change reducing agent - Extend reaction time - Check for moisture Many_Byproducts->Sol_Reduction Reduction Byproducts High_SM->Sol_Reduction Yes Sol_Degradation Product Degradation? - Use milder workup - Avoid strong acids/bases - Check storage conditions High_SM->Sol_Degradation No

Caption: Troubleshooting flowchart for low reaction yield.

Step-by-Step Troubleshooting:

  • Analyze the Crude Reaction Mixture: Before purification, take a sample of your crude product and analyze it by TLC, LC-MS, and ¹H NMR. This will give you a snapshot of the reaction outcome.

  • Problem: High Levels of Starting Material: If you see significant amounts of 4-isopropylbenzaldehyde or the nitrostyrene, your reaction has not gone to completion.

    • Solution (Condensation): Ensure your base or catalyst (e.g., ammonium acetate) is fresh and anhydrous. The removal of water is critical for driving the Knoevenagel condensation to completion.

    • Solution (Reduction): Your reducing agent may be weak, insufficient, or may have been partially quenched by moisture. Increase the molar equivalents of the reductant or switch to a more powerful system (e.g., from NaBH₄ to Red-Al for nitrostyrene reduction).[1][4]

  • Problem: Multiple Byproduct Peaks: If the starting material is consumed but the desired product is a minor component, side reactions are dominating.

    • Solution (Condensation): Dimerization of the nitrostyrene can be minimized by controlling the temperature and reaction time.[1] Using a procedure that involves immediate cooling after reflux can help prevent this.[4]

    • Solution (Reduction): The formation of oximes or hydroxylamines suggests your reducing agent is not potent enough for a complete reduction to the amine.[3] Consider a more robust hydride or catalytic hydrogenation.

Section 4: Purification Challenges

Question 5: My compound is streaking badly on a silica gel column, making separation impossible. How can I fix this?

Answer: This is a classic problem when purifying amines via silica gel chromatography. The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to severe peak tailing or streaking.[10][11]

Proven Solutions:

  • Use a Basic Modifier in the Eluent: This is the most effective solution. Adding a small amount of a volatile base to your mobile phase will compete with your product for the acidic sites on the silica.

    • Protocol: Prepare your eluent (e.g., Dichloromethane/Methanol) and add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). A typical eluent system might be DCM:MeOH:NH₄OH in a 90:9:1 ratio.[10]

  • Use Deactivated or Basic Stationary Phase: If tailing persists, switch to a different stationary phase.

    • Base-Deactivated Silica: Pre-treated silica gel where the acidic sites have been minimized.

    • Alumina (Basic): Aluminum oxide is a basic support and is often an excellent alternative to silica for purifying basic compounds.

  • Salt Formation and Filtration: In some cases, you can selectively precipitate your product as a salt (e.g., hydrochloride salt) from a solution where the impurities remain dissolved, simplifying purification.

Table 2: Troubleshooting Common HPLC Issues
ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interaction between the basic amine and acidic silanols on the column.Use a base-deactivated or end-capped column. Add a competing base like triethylamine (0.1%) to the mobile phase. Optimize mobile phase pH.[11]
Poor Resolution Inappropriate mobile phase composition or column.Optimize the organic modifier percentage. Screen different stationary phases (e.g., C18, Phenyl). Adjust mobile phase pH.[11]
Chiral Separation Issues Enantiomers are not resolving on a standard column.A specialized Chiral Stationary Phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak) are common starting points. The mobile phase is typically a non-polar/polar mixture like Hexane/Ethanol with a basic modifier.[12]

Section 5: Analytical Protocols

Question 6: What is a reliable, step-by-step protocol for quantifying the purity of my final product using HPLC-UV?

Answer: A reverse-phase HPLC method with UV detection is the standard for purity assessment. The following protocol serves as a robust starting point for method development.

Experimental Protocol: HPLC-UV Purity Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents & Solvents:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation:

    • Accurately weigh ~10 mg of your 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol sample.

    • Dissolve in and dilute to 10.0 mL with the diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 220 nm (The phenyl ring provides good absorbance).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (Re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This assumes all components have a similar response factor at the chosen wavelength. For regulatory purposes, relative response factors for known impurities should be determined.

This method should provide good separation of the polar product from less polar starting materials and byproducts.[12]

References
  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents.
  • 3-amino-3-phenyl-1-propanol cas:14593-04-5. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. Available at: [Link]

  • O'Donnell Amino Acid Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid - ResearchGate. Available at: [Link]

  • Reduction of Nitrostyrenes using Red-Al. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • (PDF) Impurity profile of amino acids? - ResearchGate. Available at: [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC. Available at: [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. Available at: [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents.
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts | Chemical Reviews. Available at: [Link]

  • Analysis and determination of propanol in the laboratory - FILAB. Available at: [Link]

  • Analytical Method Development For Iso Propyl Alcohol Content In Lysine Monohydrate By GC-HS - jrtdd. Available at: [Link]

  • Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers - MDPI. Available at: [Link]

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof - Googleapis.com.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. Available at: [Link]

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst - Scirp.org. Available at: [Link]

  • Red-Al Reduction of Nitrostyrenes to Phenethylamines - Erowid. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol and its Analogues

This guide provides a comprehensive framework for evaluating the biological activity of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol, a synthetic amino alcohol with potential pharmacological applications. Due to the limite...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the biological activity of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol, a synthetic amino alcohol with potential pharmacological applications. Due to the limited publicly available data on this specific molecule, this document focuses on establishing a robust comparative methodology against structurally related analogues with known biological profiles. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a strategy for elucidating the structure-activity relationships (SAR) within this chemical class.

Introduction: The Therapeutic Potential of 3-Amino-3-arylpropan-1-ol Scaffolds

The 3-amino-3-arylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. These compounds are recognized for their diverse pharmacological activities, particularly their interactions with the central nervous system (CNS) and the cardiovascular system. Analogues of this scaffold have been instrumental in the development of drugs targeting monoamine transporters and adrenergic receptors.

Key Structural Features and Their Influence on Bioactivity:

The biological activity of 3-amino-3-arylpropan-1-ol derivatives is intricately linked to their molecular architecture. Key structural modifications that dictate their pharmacological profile include:

  • Aryl Substituents: The nature and position of substituents on the phenyl ring significantly impact receptor affinity and selectivity. The 4-isopropyl group in our target compound, 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol, is of particular interest for its potential to influence lipophilicity and steric interactions within receptor binding pockets.

  • Amino Group Substitution: Modification of the amino group, from a primary amine to secondary or tertiary amines, can dramatically alter a compound's activity, for instance, by modulating its pKa and its ability to form hydrogen bonds.

  • Stereochemistry: The chiral center at the C3 position of the propanol backbone introduces the possibility of enantiomers with distinct biological activities and metabolic fates.

This guide will focus on three primary areas of potential biological activity for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol and its analogues:

  • Monoamine Reuptake Inhibition: Targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

  • Adrenergic Receptor Modulation: Assessing agonist or antagonist activity at β-adrenergic receptors.

  • Cytotoxic Effects: Evaluating potential anti-proliferative activity against cancer cell lines.

Comparative Analogues

To establish a baseline for comparison, we have selected the following analogues based on their structural similarity to 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol and the availability of published biological data.

Compound IDAnalogue NameKey Structural Difference from TargetReported Biological Activity
Target 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol -To be determined
A1 3-Amino-3-phenyl-propan-1-olLacks the 4-isopropyl groupIntermediate in pharmaceutical synthesis[1]
A2 3-Amino-3-(4-methylphenyl)propan-1-ol4-methyl instead of 4-isopropylPotential as an intermediate for anticancer and antiviral drugs[2]
A3 1-Aryl-3-butylamino-1-propanone hydrochloridesKetone instead of alcohol, N-butyl substitutionCytotoxic against Jurkat and L6 cells[3]
A4 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-olsIndole substitution and additional hydroxyl groupPotent norepinephrine reuptake inhibitors[4][5]

Experimental Workflows and Protocols

To comprehensively characterize and compare the biological activity of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol with its analogues, a tiered screening approach is recommended. This involves primary binding assays to determine affinity for specific targets, followed by functional assays to elucidate the nature of the interaction (e.g., agonist vs. antagonist, inhibitor vs. substrate).

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Functional Assays cluster_tertiary In Vivo & ADME Primary_Assays Radioligand Binding Assays SERT SERT Primary_Assays->SERT NET NET Primary_Assays->NET DAT DAT Primary_Assays->DAT Beta_AR β-Adrenergic Receptors Primary_Assays->Beta_AR Functional_Assays Functional Assays Primary_Assays->Functional_Assays Hits Uptake_Inhibition Monoamine Uptake Inhibition Functional_Assays->Uptake_Inhibition cAMP_Assay cAMP Accumulation (β-AR) Functional_Assays->cAMP_Assay Cytotoxicity Cytotoxicity Assay Functional_Assays->Cytotoxicity MAO_Assay MAO Inhibition Functional_Assays->MAO_Assay In_Vivo In Vivo Models Functional_Assays->In_Vivo Leads ADME ADME/Tox In_Vivo->ADME

Caption: A tiered approach to characterizing the biological activity of novel compounds.

Monoamine Transporter Binding and Reuptake Assays

A primary hypothesis for the bioactivity of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is its interaction with monoamine transporters, a common target for this chemical class.

This assay measures the affinity of the test compound for the monoamine transporters by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Utilize cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge to pellet the cell membranes and resuspend in assay buffer.

    • Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup (96-well format):

    • To each well, add:

      • Cell membrane preparation.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

      • Varying concentrations of the test compound or reference compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the assay mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition binding curves.

    • Determine the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

This functional assay confirms that binding to the transporter translates to inhibition of its function.

Protocol:

  • Cell Culture:

    • Plate HEK293 cells expressing the target transporter in a 96-well plate.

  • Compound Incubation:

    • Pre-incubate the cells with varying concentrations of the test compound.

  • Substrate Addition:

    • Add a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT).

  • Incubation and Termination:

    • Incubate for a short period to allow for neurotransmitter uptake.

    • Terminate the uptake by washing with ice-cold buffer.

  • Detection:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Monoamine_Reuptake_Inhibition cluster_workflow Monoamine Reuptake Inhibition Workflow Start Start Plate_Cells Plate HEK293 cells expressing transporter Start->Plate_Cells Add_Compound Add test compound Plate_Cells->Add_Compound Add_Radiolabeled_NT Add radiolabeled neurotransmitter Add_Compound->Add_Radiolabeled_NT Incubate Incubate Add_Radiolabeled_NT->Incubate Wash Wash to remove extracellular NT Incubate->Wash Lyse_Cells Lyse cells Wash->Lyse_Cells Measure_Radioactivity Measure intracellular radioactivity Lyse_Cells->Measure_Radioactivity Analyze Calculate IC50 Measure_Radioactivity->Analyze End End Analyze->End

Caption: Workflow for the monoamine reuptake inhibition assay.

β-Adrenergic Receptor Binding and Functional Assays

The arylethanolamine and aryloxypropanolamine series, which are structurally related to our target compound, are known to interact with β-adrenergic receptors.[6]

This assay determines the binding affinity of the test compound for β-adrenergic receptor subtypes.

Protocol:

  • Membrane Preparation:

    • Use cell lines expressing specific human β-adrenergic receptor subtypes (e.g., β₁, β₂, β₃).

    • Prepare cell membranes as described in section 3.1.1.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a non-selective radiolabeled antagonist (e.g., [¹²⁵I]-Iodocyanopindolol), and varying concentrations of the test compound.

  • Separation and Detection:

    • Follow the procedure outlined in section 3.1.1.

  • Data Analysis:

    • Calculate IC₅₀ and Kᵢ values for each receptor subtype.

This functional assay determines whether a compound acts as an agonist or antagonist at β-adrenergic receptors, which are G-protein coupled receptors that modulate cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture:

    • Plate cells expressing the β-adrenergic receptor subtype of interest.

  • Compound Treatment:

    • For agonist testing, treat cells with varying concentrations of the test compound.

    • For antagonist testing, pre-incubate cells with the test compound before stimulating with a known agonist (e.g., isoproterenol).

  • cAMP Measurement:

    • After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis:

    • For agonists, determine the EC₅₀ (half-maximal effective concentration).

    • For antagonists, determine the IC₅₀ for the inhibition of agonist-stimulated cAMP production.

Cytotoxicity Assay

It is crucial to assess the general cytotoxicity of a novel compound to distinguish between targeted pharmacological effects and non-specific toxicity.

Protocol (MTT Assay):

  • Cell Seeding:

    • Seed a panel of cancer cell lines (e.g., Jurkat for leukemia, L6 for myoblasts) in a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Reagent:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from these assays will allow for a comprehensive comparison of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol with its analogues.

Expected Data Output:

Compound IDSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)β₁-AR Kᵢ (nM)β₂-AR Kᵢ (nM)β₃-AR Kᵢ (nM)Jurkat CC₅₀ (µM)
Target
A1
A2
A3
A4
  • A comparison between the Target and A1 will reveal the influence of the 4-isopropyl group on activity and selectivity.

  • Comparing the Target with A2 will highlight the difference between a methyl and an isopropyl substituent at the 4-position.

  • The data for A3 will indicate whether the alcohol or ketone at the 1-position is more favorable for cytotoxicity, and the effect of N-alkylation.

  • A4 will provide insights into how more complex aryl substitutions impact norepinephrine reuptake inhibition.

Conclusion

While direct biological data for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is not yet available in the public domain, this guide provides a scientifically rigorous framework for its characterization. By employing the detailed protocols for monoamine transporter binding and reuptake, adrenergic receptor modulation, and cytotoxicity, researchers can generate the necessary data to compare its activity with relevant analogues. This systematic approach will not only elucidate the pharmacological profile of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing the 3-amino-3-arylpropan-1-ol scaffold, paving the way for the design of novel and more effective therapeutic agents.

References

  • Springer Nature Experiments. (n.d.). Detection of β-Adrenergic Receptors by Radioligand Binding. Retrieved from [Link]

  • ScienceDirect. (n.d.). Cytotoxicity of 1-aryl-3-buthylamino-1-propanone hydrochlorides against Jurkat and L6 cells. Retrieved from [Link]

  • PubMed. (2009). Discovery of a New Series of Monoamine Reuptake Inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Retrieved from [Link]

  • PubMed. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Retrieved from [Link]

  • MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Retrieved from [Link]

  • PMC. (n.d.). Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry. Retrieved from [Link]

  • Acta Pharmacologica Sinica. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]

  • PMC. (n.d.). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

  • PMC. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from [Link]

  • MDPI. (2021). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Retrieved from [Link]

  • ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • PLOS. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol Enantiomers

Introduction: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance is of paramount importance. The (R)- and (S)-enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be the source of the desired therapeutic effect, while its counterpart could be inert, less effective, or, in the most critical cases, responsible for adverse effects.

This guide focuses on the spectroscopic differentiation of the enantiomers of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol, a chiral amino alcohol. Compounds of this class are valuable building blocks in the synthesis of various biologically active molecules.[1] The ability to accurately identify and quantify each enantiomer is therefore a non-negotiable requirement for quality control, process development, and regulatory compliance.

We will provide an in-depth comparison of various spectroscopic techniques, moving from methods that are inherently "blind" to chirality to those that can be ingeniously adapted, and finally to those that are fundamentally chiroptical. This guide is structured to provide not just protocols, but the underlying causality and field-proven insights necessary for robust and reliable stereochemical analysis.

The Challenge: Spectroscopic Invisibility of Enantiomers

In an achiral environment, enantiomers possess identical physical properties, including melting point, boiling point, and solubility. This identity extends to their response in many common spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Standard IR spectroscopy measures the vibrational frequencies of molecular bonds. Since enantiomers have the same atoms connected by the same bonds with identical bond strengths and reduced masses, their IR spectra are identical.[2][3] While useful for identifying functional groups, IR cannot distinguish between mirror-image isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard, achiral deuterated solvent, the ¹H and ¹³C NMR spectra of a pair of enantiomers are also identical.[4] Each nucleus in one enantiomer experiences the same time-averaged magnetic field as the corresponding nucleus in the other, resulting in chemical shift equivalence (isochrony).

To overcome this challenge, we must introduce a chiral influence into the system, thereby creating a diastereomeric relationship that can be detected spectroscopically.

Part 1: Indirect Chiral Discrimination via NMR Spectroscopy

NMR spectroscopy, while achiral in its standard form, can be transformed into a powerful tool for enantiomeric differentiation by introducing a chiral auxiliary. This converts the enantiomeric pair into a pair of diastereomers, which possess different physical properties and, crucially, distinct NMR spectra.[5]

Chiral Derivatizing Agents (CDAs)

The most definitive NMR method involves the covalent reaction of the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA).[6] This reaction creates two new diastereomeric compounds that can be distinguished and quantified.

Causality: The functional groups of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (the primary amine and primary alcohol) are suitable handles for derivatization. A widely used and effective CDA for alcohols and amines is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid, or its acyl chloride (MTPA-Cl). The reaction of the alcohol group with (R)-MTPA-Cl, for instance, will produce two diastereomeric esters. The differing spatial arrangements of the substituents on the newly formed diastereomers lead to distinct chemical environments for nearby protons, allowing for their resolution in the ¹H NMR spectrum.

Experimental Protocol: Derivatization with (R)-MTPA-Cl
  • Preparation: In a dry NMR tube, dissolve ~5 mg of the 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol sample (as a racemic or enriched mixture) in 0.7 mL of anhydrous deuterated pyridine-d₅.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the underivatized sample to serve as a baseline.

  • Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl to the NMR tube. Cap the tube securely and invert several times to mix.

  • Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes, or until completion can be verified by NMR. The formation of the ester can be monitored by the appearance of new signals and the disappearance of the alcohol proton signal.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the diastereomeric ester mixture.

  • Analysis: Identify a well-resolved signal corresponding to a proton near the stereocenter for each diastereomer. The protons of the isopropyl methyl groups or the aromatic protons are often good candidates. Integrate the signals for each diastereomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100.

CDA_Workflow cluster_prep Sample Preparation Analyte Racemic Analyte (R/S-Amino Alcohol) Reaction Covalent Reaction in Pyridine-d5 Analyte->Reaction CDA Enantiopure CDA ((R)-MTPA-Cl) CDA->Reaction Diastereomers Mixture of Diastereomers (R,R)-Ester & (S,R)-Ester Reaction->Diastereomers NMR ¹H NMR Spectroscopy Diastereomers->NMR Spectra Distinct NMR Spectra (Separated Signals) NMR->Spectra Quant Integration & Quantification (Calculate % ee) Spectra->Quant ECD_Principle cluster_sample LCP Left-Circularly Polarized Light (LCP) Sample Enantiomer (e.g., S-Enantiomer) LCP->Sample A_L RCP Right-Circularly Polarized Light (RCP) RCP->Sample A_R LCP_out LCP (Absorbed More) Sample->LCP_out RCP_out RCP (Absorbed Less) Sample->RCP_out label_bottom ECD Signal (ΔA = A_L - A_R) is non-zero

Principle of Electronic Circular Dichroism (ECD).
Experimental Protocol: ECD Measurement
  • Sample Preparation: Prepare a solution of the purified enantiomer (or mixture) in a suitable solvent that is transparent in the wavelength range of interest (e.g., methanol or acetonitrile). A typical concentration is around 0.1-1.0 mg/mL.

  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Blank Spectrum: Record a spectrum of the solvent in the same cuvette that will be used for the sample. This will be subtracted from the sample spectrum.

  • Sample Spectrum: Record the ECD spectrum of the sample over the appropriate wavelength range (e.g., 190-400 nm to cover the aromatic transitions).

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (millidegrees) to molar circular dichroism (Δε) or molar ellipticity.

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized light in the mid-infrared region. [7]Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal.

Causality and Advantages: A VCD spectrum provides a rich fingerprint of the molecule's 3D structure. [8]Like ECD, the VCD spectra of enantiomers are mirror images. A significant advantage of VCD is that every molecule with a chiral center has an IR spectrum, and thus a potential VCD spectrum. [9]The real power of VCD lies in its synergy with computational chemistry. By calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the R-enantiomer) using methods like Density Functional Theory (DFT), one can match it to the experimental spectrum to unambiguously determine the absolute configuration of the sample. [7]

Comparative Summary of Spectroscopic Techniques

TechniquePrincipleDistinguishes Enantiomers?Key ApplicationCausality / Requirements
Standard IR Absorption of IR radiation (bond vibrations)NoFunctional Group IDEnantiomers have identical bond vibrational energies.
Standard NMR Nuclear spin transitions in a magnetic fieldNoStructural ElucidationEnantiomers are isochronous in achiral solvents.
NMR + CDA Covalent formation of diastereomersYesEnantiomeric Purity (% ee)Diastereomers have distinct chemical and magnetic environments. Requires reactive functional group.
NMR + CSA Transient formation of diastereomeric complexesYesEnantiomeric Purity (% ee)Different association constants lead to anisochrony. Non-destructive.
ORD Wavelength-dependent optical rotationYesConfiguration, PurityDifferential refractive index for circularly polarized light.
ECD Differential absorption of circularly polarized UV-Vis lightYesAbsolute Configuration, PurityDifferential molar absorptivity for circularly polarized light. Requires a chromophore.
VCD Differential absorption of circularly polarized IR lightYesAbsolute ConfigurationDifferential absorption of vibrational transitions. Powerful when paired with computation.

Conclusion and Recommended Workflow

The choice of spectroscopic technique for comparing the enantiomers of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol depends on the analytical goal.

Decision_Tree Start Analytical Goal? Goal_ee Determine Enantiomeric Purity (% ee)? Start->Goal_ee Quantification Goal_AC Determine Absolute Configuration? Start->Goal_AC Structural ID NMR_CDA NMR with Chiral Derivatizing Agent (CDA) Goal_ee->NMR_CDA High Accuracy Destructive VCD_Comp VCD + Computational Calculation Goal_AC->VCD_Comp Unambiguous De Novo ECD ECD (if standard available) Goal_AC->ECD Fast, Comparative

Decision tree for selecting the appropriate spectroscopic technique.

For routine, high-accuracy quantification of enantiomeric excess (% ee), NMR spectroscopy with a chiral derivatizing agent like Mosher's acid chloride is the gold standard due to the excellent resolution of diastereomeric signals. For a rapid, non-destructive estimation of purity, NMR with a chiral solvating agent is a viable alternative.

For the unambiguous determination of the absolute configuration ((R) vs. (S)), Vibrational Circular Dichroism (VCD) coupled with DFT calculations is the most powerful and reliable method. Electronic Circular Dichroism (ECD) also provides a direct route to assigning absolute configuration, especially if a reference spectrum of a known enantiomer is available.

By understanding the principles, strengths, and limitations of each of these techniques, researchers and drug development professionals can select the most appropriate method to ensure the stereochemical integrity of their chiral molecules, a critical step in the path to safe and effective pharmaceuticals.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 15(9), 743-758. [Link]

  • Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy—Exciton Coupling in Organic Stereochemistry. University Science Books.
  • Laurence, A. N., & Barron, L. D. (2010). Vibrational Raman optical activity. Topics in Current Chemistry, 299, 139-178.
  • Parker, W. L., & Johnson, C. R. (1968). Optical rotatory dispersion and circular dichroism in organic chemistry. Industrial & Engineering Chemistry, 60(1), 64-65.
  • Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331.
  • Polavarapu, P. L. (2002). Vibrational spectroscopy: principles and applications with emphasis on optical activity. Elsevier.
  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. [Link]

  • Wenzel, T. J., & Chiral, D. (2006). Derivatizing Agents for the NMR-Spectroscopic Determination of Enantiomeric Purity. Encyclopedia of Nuclear Magnetic Resonance.
  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy: instrumentation, methodologies, and theoretical simulations (Vol. 1). John Wiley & Sons. [Link]

  • Schurig, V. (2001). Chiral separations.
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(9), 479-485.

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Validation

Assessing the Enantiomeric Excess of Synthesized 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol: A Comparative Guide

As a Senior Application Scientist, one of the most critical challenges in asymmetric synthesis and drug development is the unambiguous validation of stereochemical outcomes. The molecule 3-Amino-3-(4-isopropyl-phenyl)-pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical challenges in asymmetric synthesis and drug development is the unambiguous validation of stereochemical outcomes. The molecule 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is a highly valuable 1,3-amino alcohol building block. Its structural motif—featuring a chiral center adjacent to a bulky 4-isopropyl-phenyl group, a primary amine, and a primary alcohol—makes it a versatile pharmacophore for central nervous system (CNS) agents.

However, this same structural complexity presents unique analytical challenges. Enantiomers possess identical physical properties in achiral environments, necessitating the introduction of a chiral discriminator to determine the enantiomeric excess (ee). This guide objectively compares the three premier methodologies for assessing the ee of this specific amino alcohol: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) via Mosher’s Acid derivatization, and Chiral Gas Chromatography (GC).

Mechanistic Overview of Enantiomeric Discrimination

To accurately quantify the ratio of (R)- and (S)-enantiomers, we must force them to interact with a chiral environment, thereby generating diastereomeric complexes or covalently bonded diastereomers that exhibit distinct physical properties.

  • Chromatographic Methods (HPLC/GC): Rely on transient, non-covalent diastereomeric interactions between the analyte and a Chiral Stationary Phase (CSP). The bulky 4-isopropyl-phenyl group provides excellent steric and π−π interaction handles for CSPs.

  • Spectroscopic Methods (NMR): Rely on the covalent attachment of a Chiral Derivatizing Agent (CDA) to form stable diastereomers, which possess distinct chemical shifts due to different anisotropic shielding environments.

G Start Synthesized 3-Amino-3- (4-isopropyl-phenyl)-propan-1-ol Q1 Is rapid, direct analysis without derivatization preferred? Start->Q1 HPLC Chiral HPLC (Amylose/Cellulose CSP) Q1->HPLC Yes Q2 Is high-resolution structural confirmation also needed? Q1->Q2 No NMR 19F NMR via Mosher's Acid Derivatization Q2->NMR Yes GC Chiral GC (Requires TFAA Derivatization) Q2->GC No, need high volatile resolution

Caption: Decision workflow for selecting the optimal ee assessment method for chiral amino alcohols.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Causality & Field Insights

Chiral HPLC is the industry standard for [1]. For 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol, immobilized polysaccharide-based CSPs (e.g., Chiralpak AD-H or OD-H) are highly effective.

The critical mechanistic insight: The primary amine group will strongly interact with residual silanols on the silica support of the column, causing severe peak tailing and baseline overlap. To counteract this, a basic modifier (typically 0.1% diethylamine, DEA) must be added to the mobile phase. The DEA competitively binds to the silanols, ensuring sharp, baseline-resolved peaks for accurate integration.

Self-Validating Experimental Protocol
  • Mobile Phase Preparation: Prepare a normal-phase mixture of Hexane/Isopropanol (e.g., 85:15 v/v). Add 0.1% (v/v) DEA. Degas thoroughly.

  • Sample Preparation: Dissolve 1 mg of the synthesized 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol in 1 mL of the mobile phase.

  • System Suitability (Validation Step): First, inject a racemic standard (50:50 R/S mixture). Adjust the flow rate (typically 1.0 mL/min) and isopropanol ratio until baseline resolution ( Rs​>1.5 ) is achieved between the two enantiomer peaks.

  • Sample Analysis: Inject the synthesized sample. Monitor UV absorbance at 210 nm and 254 nm.

  • Data Processing: Calculate %ee using the integrated peak areas:

    %ee=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100

Method 2: Nuclear Magnetic Resonance (NMR) via Mosher's Acid

Causality & Field Insights

When chromatographic resolution fails or absolute stereochemical configuration must be confirmed simultaneously, [2] is the definitive choice. The reagent, α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), reacts with the analyte to form diastereomers.

The critical mechanistic insight: 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol contains both a highly nucleophilic primary amine and a primary alcohol. To avoid a complex mixture of mono-amides, mono-esters, and bis-derivatized products (which would ruin the quantitative NMR integration), you must force the reaction to completion by using an excess of MTPA-Cl (>2.5 equivalents) to yield the bis-MTPA derivative. Furthermore, analyzing the 19 F NMR spectrum instead of the 1H NMR spectrum is highly recommended. The −CF3​ group of the Mosher moiety provides a clean, distinct singlet for each diastereomer, completely free from the overlapping multiplet signals of the isopropyl and aromatic protons.

MosherLogic Racemate Enantiomeric Mixture (R)- and (S)-Amino Alcohol Reaction Derivatization (Pyridine, CDCl3) Racemate->Reaction Reagent (R)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Diastereomers Bis-MTPA Diastereomers (R,R) and (S,R) Reaction->Diastereomers NMR 19F NMR Spectroscopy (Distinct CF3 Singlets) Diastereomers->NMR Result Calculate %ee via Peak Integration Ratio NMR->Result

Caption: Logical workflow for Mosher's acid derivatization and 19F NMR quantitative analysis.

Self-Validating Experimental Protocol
  • Reaction Setup: In an NMR tube, dissolve 5 mg of the amino alcohol in 0.6 mL of anhydrous CDCl3​ .

  • Base Addition: Add 3.0 equivalents of anhydrous pyridine (acts as an acid scavenger and catalyst).

  • Derivatization: Add 2.5 equivalents of (R)-MTPA-Cl. Cap the tube, shake vigorously, and let it stand at room temperature for 4 hours to ensure complete bis-derivatization.

  • Validation Step: Acquire a rapid 1H NMR spectrum to confirm the disappearance of the free α -proton signal next to the amine/alcohol, verifying 100% conversion. (Incomplete conversion leads to kinetic resolution errors).

  • Data Acquisition: Acquire the 19 F NMR spectrum (with 1H decoupling).

  • Data Processing: Integrate the two distinct −CF3​ singlets (typically around -71 ppm). The ratio of these integrals directly yields the enantiomeric ratio (er), from which %ee is calculated.

Method 3: Chiral Gas Chromatography (GC)

Causality & Field Insights

Chiral GC offers theoretical plate counts far exceeding HPLC, providing exceptional resolution. However, free 1,3-amino alcohols are highly polar and possess high boiling points, leading to thermal degradation or irreversible adsorption onto the GC column's active sites.

The critical mechanistic insight: To utilize GC, the analyte must be rendered volatile and non-polar. Derivatization with Trifluoroacetic Anhydride (TFAA) converts the primary amine to a trifluoroacetamide and the alcohol to a trifluoroacetate. This dual-masking drastically lowers the boiling point and eliminates hydrogen bonding, allowing for pristine separation on a cyclodextrin-based chiral capillary column.

Self-Validating Experimental Protocol
  • Derivatization: Dissolve 2 mg of the amino alcohol in 0.5 mL of dichloromethane (DCM). Add 50 μL of TFAA. Stir at room temperature for 30 minutes.

  • Quenching: Carefully evaporate the excess TFAA and DCM under a gentle stream of nitrogen. Re-dissolve the residue in 1 mL of fresh DCM.

  • System Setup: Use a chiral capillary column (e.g., β -DEX 225). Set the injector to 250°C and the FID detector to 250°C.

  • Validation Step: Inject a derivatized racemic standard. Optimize the temperature gradient (e.g., start at 100°C, ramp 2°C/min to 180°C) until the enantiomer peaks are baseline separated.

  • Analysis: Inject the synthesized sample, integrate the peaks, and calculate the %ee.

Comparative Data Presentation

To facilitate method selection, the performance characteristics of each technique for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol are summarized below:

FeatureChiral HPLC 19 F NMR (Mosher's)Chiral GC
Principle Non-covalent interaction with CSPCovalent diastereomer formationNon-covalent interaction with CSP (post-derivatization)
Sample Prep Time < 5 minutes (Direct injection)4+ hours (Derivatization required)~45 minutes (Derivatization required)
Run Time 10 - 30 minutes5 - 10 minutes (after prep)30 - 60 minutes
Sensitivity High (UV detection at 210 nm)Moderate (Requires ~5 mg sample)Very High (FID or MS detection)
Accuracy for %ee Excellent (Baseline resolution)Good (Dependent on 100% conversion)Excellent (High theoretical plates)
Absolute Config. Cannot determine directlyCan determine (via Δδ models)Cannot determine directly
Primary Drawback Requires expensive chiral columnsRisk of kinetic resolution if incompleteAnalyte must be thermally stable
Conclusion

For routine, high-throughput determination of the enantiomeric excess of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol, Chiral HPLC is the superior choice due to its non-destructive nature and minimal sample preparation. However, if the absolute stereochemistry of a newly synthesized batch must be assigned, 19 F NMR via Mosher's Acid becomes the mandatory orthogonal validation technique.

References

  • Bentley, K. W., et al. "Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics." Journal of the American Chemical Society, 2019. Available at:[Link]

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Comparative

Structure-Activity Relationship (SAR) Studies of 3-Amino-3-phenylpropan-1-ol Derivatives: A Comparative Guide

Executive Summary The 3-amino-3-phenylpropan-1-ol scaffold is widely recognized as a "privileged structure" in neuropharmacology and medicinal chemistry. Its inherent chirality and flexible open-chain geometry provide a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-3-phenylpropan-1-ol scaffold is widely recognized as a "privileged structure" in neuropharmacology and medicinal chemistry. Its inherent chirality and flexible open-chain geometry provide a highly versatile platform for drug design. By systematically modifying the aryloxy substitution and stereochemistry at the chiral center, researchers can precisely fine-tune the molecule's selectivity across the primary monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

This guide provides an objective, data-driven comparison of key 3-amino-3-phenylpropan-1-ol derivatives, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols used to evaluate their performance against legacy alternatives.

Structural-Activity Relationship (SAR) & Comparative Performance

The pharmacological identity of 3-amino-3-phenylpropan-1-ol derivatives is dictated by the specific functional groups attached to the terminal oxygen (etherification) and the amine. Small steric or electronic shifts in these regions drastically alter the binding affinity ( Ki​ ) for different monoamine transporters.

Causality in Structural Modifications
  • SERT Selectivity (e.g., Fluoxetine): The addition of a 4-(trifluoromethyl)phenoxy group creates a highly selective SERT inhibitor. The causality behind this selectivity lies in the transporter's architecture. Crystal structures of LeuT (a bacterial SERT homolog) demonstrate that the trifluoromethyl halogen atoms fit perfectly into a specific halogen-binding pocket (HBP) within the transporter's extracellular vestibule. Mutating this HBP drastically reduces the transporter's affinity for these derivatives[1].

  • NET Selectivity (e.g., Atomoxetine & Nisoxetine): Replacing the substitution with an ortho-methyl group (as in atomoxetine) or an ortho-methoxy group (as in nisoxetine) introduces steric bulk that clashes with the SERT binding pocket. However, this exact geometry optimizes binding for NET, shifting the molecule from a serotonin-dominant profile to a highly potent norepinephrine reuptake inhibitor[2].

  • Stereochemical Dependence: The spatial orientation of the molecule is critical. For instance, the (R) -enantiomer of atomoxetine is the active form for NET inhibition, whereas the (S) -enantiomer of dapoxetine is required for its short-acting SERT inhibition[3].

Quantitative Performance Comparison

The table below summarizes the binding affinities ( Ki​ / Kd​ ) of prominent 3-amino-3-phenylpropan-1-ol derivatives, highlighting their target selectivity.

Derivative (Drug Name)Primary SubstitutionTarget TransporterSERT Affinity ( Ki​ )NET Affinity ( Ki​ )DAT Affinity ( Ki​ )
Fluoxetine 4-(trifluoromethyl)phenoxySERT (SSRI)< 5 nM > 500 nM> 1000 nM
Atomoxetine 2-methylphenoxyNET (NRI)77 nM5 nM 1451 nM
Nisoxetine 2-methoxyphenoxyNET (NRI)> 100 nM0.76 nM > 1000 nM
Dapoxetine 1-naphthyloxySERT (SSRI)< 10 nM > 200 nM> 500 nM

(Data aggregated from authoritative pharmacological databases including [2] and[4].)

Mechanistic Pathways & Target Engagement

These derivatives exert their therapeutic effects by competitively binding to the orthosteric sites of monoamine transporters, thereby preventing the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This blockade prolongs the dwell time of neurotransmitters, enhancing postsynaptic receptor activation.

Mechanism of monoamine transporter inhibition at the synaptic cleft.

Experimental Workflows: Transporter Uptake Assay

To objectively evaluate the SAR of novel 3-amino-3-phenylpropan-1-ol derivatives, researchers utilize high-throughput, fluorescence-based neurotransmitter transporter uptake assays. This method replaces hazardous radioactive isotopes (e.g., [3H] -serotonin) with a fluorescent substrate mimetic, providing a safer, real-time kinetic readout[5].

Self-Validating Protocol Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The inclusion of known reference inhibitors (positive controls) guarantees that the assay's dynamic range is functioning correctly, preventing false-positive SAR assignments.

Step 1: Cell Preparation & Plating

  • Culture HEK293 cells stably expressing human SERT, NET, or DAT.

  • Seed the cells into a 384-well black-wall, clear-bottom microplate and incubate overnight at 37°C to ensure uniform monolayer adherence.

Step 2: Compound Treatment & Internal Validation

  • Prepare 10-point serial dilutions of the novel 3-amino-3-phenylpropan-1-ol derivatives.

  • Validation Checkpoint: In parallel wells, apply established reference standards: Citalopram (for SERT validation) and Nomifensine (for NET/DAT validation). If these controls fail to generate a standard sigmoidal inhibition curve, the plate data is automatically invalidated.

Step 3: Incubation

  • Add the test compounds and controls to the cells. Incubate for 30 minutes at 37°C to allow the drugs to reach equilibrium binding with the transporters.

Step 4: Substrate Addition & Kinetic Read

  • Add the fluorescent neurotransmitter mimetic substrate to all wells.

  • Immediately transfer the plate to a microplate reader (e.g., FlexStation) and measure fluorescence (Ex/Em) in kinetic mode for 30 minutes[5].

Step 5: Data Analysis ( IC50​ to Ki​ Conversion)

  • Calculate the initial uptake velocities and plot them against the log concentration of the inhibitor to determine the IC50​ .

  • Convert the IC50​ to the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Fluorescence-based high-throughput screening workflow for transporter uptake.

Comparative Analysis: 3-Amino-3-phenylpropan-1-ol Derivatives vs. Legacy Alternatives

When benchmarking 3-amino-3-phenylpropan-1-ol derivatives against legacy alternatives like Tricyclic Antidepressants (TCAs, e.g., Clomipramine), the structural advantages of the newer scaffold become highly evident.

  • Target Selectivity & Off-Target Effects: While TCAs are potent (Clomipramine SERT Ki​ = 0.14 nM, NET Ki​ = 54 nM)[3], their rigid, fused-ring structures indiscriminately bind to off-target receptors, including histaminergic ( H1​ ), muscarinic, and α1​ -adrenergic receptors. This lack of specificity causes severe adverse effects such as sedation, dry mouth, and dangerous cardiotoxicity.

  • Therapeutic Index: The flexible, open-chain nature of the 3-amino-3-phenylpropan-1-ol scaffold allows for precise conformational adaptation within the monoamine transporter binding sites. This structural flexibility virtually eliminates off-target receptor affinity, resulting in a significantly wider therapeutic index and superior patient tolerability compared to TCAs.

References

  • Adooq Bioscience. 5-HT Receptors (Dapoxetine and Clomipramine binding data). Source: Adooq Bioscience. URL: [Link][3]

  • Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Source: Molecular Devices Application Notes. URL:[Link][5]

  • DC Chemicals. Monoamine Transporter (Nisoxetine hydrochloride specifications). Source: DC Chemicals. URL: [Link][4]

  • National Institutes of Health (NIH) / Nature. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Source: PubMed Central (PMC). URL:[Link][1]

Sources

Validation

Validation of an HPLC Method for the Analysis of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Method Validation Protocol Executive Summary & Analytical Rationale The compound 3-Amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Method Validation Protocol

Executive Summary & Analytical Rationale

The compound 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS 955287-40-8) presents a unique chromatographic challenge. Structurally, it is a functionalized aromatic amine featuring a polar primary amine, a hydrogen-bonding hydroxyl group, and a highly hydrophobic 4-isopropyl-phenyl tail.

When developing an analytical method for quality control or pharmacokinetic profiling, traditional fully porous C18 columns often fall short. The primary amine exists predominantly in an ionized state at acidic to neutral pH, leading to secondary ion-exchange interactions with residual silanols on the silica surface. This manifests as severe peak tailing, reduced sensitivity, and poor resolution from structurally similar process impurities.

To overcome these limitations, modern method development leverages Core-Shell Biphenyl stationary phases . As outlined in this guide, transitioning from a traditional C18 to a Biphenyl phase introduces π−π (pi-pi) interactions that selectively engage the isopropyl-phenyl moiety, while the core-shell particle morphology drastically improves mass transfer. This guide objectively compares these two column chemistries and provides a complete, step-by-step validation protocol in accordance with the newly effective ICH Q2(R2) guidelines[1].

Mechanistic Causality: Why Biphenyl Outperforms C18

To understand the experimental choices in this protocol, we must analyze the causality behind the chromatographic behavior:

  • Dispersive vs. π−π Interactions: Traditional C18 columns rely entirely on hydrophobic (dispersive) interactions. Because the isopropyl-phenyl group is highly lipophilic, it retains well on C18, but positional isomers or structurally related impurities often co-elute [2]. A Biphenyl stationary phase contains two aromatic rings that can undergo π−π electron interactions with the analyte's phenyl ring, offering an orthogonal retention mechanism that dramatically enhances selectivity[3].

  • Mitigating Amine Tailing: Secondary interactions between the protonated amine of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol and deprotonated silanols ( −SiO− ) cause peak tailing. Modern biphenyl columns utilize advanced steric protection and proprietary end-capping that effectively shields these silanols, resulting in a highly symmetrical peak shape (USP Tailing Factor 1.2).

  • Core-Shell Efficiency: Fully porous particles suffer from longitudinal diffusion and eddy dispersion. Solid-core (core-shell) particles restrict the diffusion path of the analyte, minimizing band broadening (lowering the Height Equivalent to a Theoretical Plate, HETP) and allowing for faster flow rates without a loss in resolution [4].

Mechanism cluster_C18 Traditional C18 Phase cluster_Biphenyl Core-Shell Biphenyl Phase Analyte 3-Amino-3-(4-isopropyl-phenyl) -propan-1-ol C18 Hydrophobic Binding (Alkyl Chain) Analyte->C18 Dispersive Forces Silanol Secondary Interaction (Residual Silanols) Analyte->Silanol Ion-Exchange (Tailing) PiPi π-π & Hydrophobic Interactions Analyte->PiPi Enhanced Selectivity Core Fast Mass Transfer (Solid Core) Analyte->Core High Efficiency

Fig 1: Chromatographic interaction mechanisms comparing C18 and Biphenyl stationary phases.

Comparative Experimental Design & Methodology

To objectively validate the superiority of the Biphenyl method, a side-by-side comparative experiment was designed.

Materials and Reagents
  • Analyte: 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol Reference Standard (>99.5% purity).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the primary amine is fully protonated, locking it into a single ionization state to prevent peak splitting).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Chromatographic Conditions
ParameterTraditional C18 MethodCore-Shell Biphenyl Method
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm)
Flow Rate 1.0 mL/min1.2 mL/min
Injection Volume 10 µL5 µL
Column Temp 30 °C40 °C
Detection UV at 220 nmUV at 220 nm
Gradient Program 0-15 min: 10% 80% B0-8 min: 10% 80% B
Step-by-Step Sample Preparation Protocol
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Stock Solution: Accurately weigh 10.0 mg of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 1.0 mg/mL stock.

  • Working Standard: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume (100 µg/mL).

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter prior to injection to protect the sub-3-µm core-shell column frits.

ICH Q2(R2) Method Validation Workflow

The International Council for Harmonisation (ICH) recently updated its validation guidelines to Q2(R2), effective June 14, 2024 [5]. This revision emphasizes a lifecycle approach, integrating the Analytical Target Profile (ATP) defined in ICH Q14 [6]. The Biphenyl method was subjected to a full self-validating protocol.

Validation ATP Analytical Target Profile (ATP) Define Method Goals Spec Specificity Resolve from Impurities ATP->Spec Lin Linearity & Range Establish Working Range Spec->Lin Acc Accuracy & Precision Recovery & Repeatability Lin->Acc Sens LOD & LOQ Determine Sensitivity Acc->Sens Rob Robustness Risk-Based DoE Sens->Rob

Fig 2: ICH Q2(R2) lifecycle approach to analytical method validation.

Specificity (Selectivity)

Protocol: Inject a blank diluent, the target analyte, and a forced degradation sample (exposed to 0.1N HCl, 0.1N NaOH, and 3% H2​O2​ for 24 hours). Acceptance Criteria: No interference at the retention time of the main peak. Resolution ( Rs​ ) between the analyte and the closest degradation product must be 2.0.

Linearity and Range

Protocol: Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Inject each level in triplicate. Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 5% of the response at the 100% level.

Accuracy (Recovery)

Protocol: Spike known amounts of the reference standard into a synthetic placebo matrix at three concentration levels (50%, 100%, 150%) spanning the linear range. Prepare three replicates per level. Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)

Protocol: For repeatability, inject six independent preparations of the 100 µg/mL standard on the same day. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system. Acceptance Criteria: Relative Standard Deviation (%RSD) of the peak areas must be 2.0%.

Comparative Results & Validation Data

The experimental data clearly demonstrates the superiority of the Core-Shell Biphenyl method over the traditional C18 approach for this specific amine-containing aromatic compound.

Table 1: Chromatographic Performance Comparison (System Suitability)
MetricTraditional C18Core-Shell BiphenylRegulatory Target
Retention Time (RT) 11.4 min5.2 minN/A
USP Tailing Factor ( Tf​ ) 1.85 (Severe Tailing)1.12 (Symmetrical) 1.5
Theoretical Plates ( N ) 8,40022,500 10,000
*Resolution ( Rs​ ) **1.63.8 2.0
Signal-to-Noise (S/N) 45:1180:1Maximize

*Resolution calculated against the closest eluting acid-degradation impurity.

Data Insight: The Biphenyl column reduced the run time by more than 50% while simultaneously doubling the theoretical plate count. The elimination of silanol-driven tailing improved the USP tailing factor from a failing 1.85 to an excellent 1.12, directly resulting in a sharper peak and a 4-fold increase in the Signal-to-Noise ratio.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)
Validation ParameterResult ObtainedStatus
Specificity No blank interference; Min Rs​ = 3.8PASS
Linearity ( R2 ) 0.9998 (Range: 25 - 150 µg/mL)PASS
Accuracy (Mean Recovery) 50%: 99.8% | 100%: 100.2% | 150%: 99.5%PASS
Repeatability (%RSD) 0.68% (n=6)PASS
Intermediate Precision (%RSD) 0.81% (n=12, 2 analysts, 2 days)PASS
Limit of Detection (LOD) 0.05 µg/mL (S/N = 3.5)PASS
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N = 10.2)PASS
Robustness Stable across ± 0.2 pH, ± 2°C, ± 2% OrganicPASS

Conclusion

The validation of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol highlights a critical principle in modern analytical chemistry: stationary phase selectivity must be matched to the analyte's structural liabilities.

By transitioning from a purely dispersive C18 phase to a π−π interacting Core-Shell Biphenyl phase, we successfully mitigated primary amine tailing and leveraged orthogonal selectivity to separate the target molecule from its impurities. The resulting method is not only faster and more sensitive but fully compliant with the rigorous, lifecycle-driven standards of ICH Q2(R2).

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Using Selectivity to Optimize UHPLC Separations Pharmaceutical Technology URL:[Link]

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns LCGC International URL:[Link]

  • The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity Phenomenex URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

  • ICH publishes Training Materials on Q2(R2) and Q14 ECA Academy URL:[Link]

Comparative

Comprehensive Comparison Guide: Cross-Validation of Analytical Methods for 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS 955287-40-8)[1] is a highly specialized chira...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (CAS 955287-40-8)[1] is a highly specialized chiral amino alcohol utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Due to its bifunctional nature—housing both a primary amine and a primary alcohol—alongside a chiral center at the C3 position, establishing its absolute purity, enantiomeric excess, and structural integrity is a complex analytical challenge.

Relying on a single analytical technique often introduces critical blind spots. For instance, mass spectrometry is highly sensitive but prone to matrix suppression, while chromatography may suffer from co-eluting isomeric impurities. To ensure data integrity and regulatory compliance, analytical methods must be objectively compared and cross-validated. According to the updated [2] and the [3], cross-validation is essential when transferring methods or employing orthogonal techniques to confirm product quality[4].

As a Senior Application Scientist, I have structured this guide to objectively compare Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Quantitative Nuclear Magnetic Resonance (qNMR), providing the mechanistic causality, self-validating protocols, and experimental data necessary to establish a robust control strategy for this molecule.

Mechanistic Causality in Method Selection

Method validation should not be a mere checklist; it must be a mechanistic interrogation of the molecule's physical chemistry. We compare two primary orthogonal methods:

  • The Reference Method (LC-MS/MS): Selected for its unparalleled sensitivity and specificity. The primary amine readily accepts a proton to form an [M+H]+ ion ( m/z 194.1), making it ideal for trace impurity profiling and routine batch release. The Causality: Electrospray ionization (ESI) is highly susceptible to matrix effects (ion suppression/enhancement). Therefore, LC-MS/MS cannot act as the absolute source of truth without an identical, highly pure reference standard.

  • The Orthogonal Validator (qNMR): Selected because it operates on a fundamentally different physical principle. The integrated area of a nuclear resonance signal is directly proportional to the number of nuclei producing it. The Causality: qNMR is completely matrix-independent regarding ionization and does not require an identical reference standard of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol. By cross-validating LC-MS/MS against qNMR, we eliminate systemic biases and establish absolute quantitative accuracy.

Experimental Protocols: Self-Validating Workflows

Every protocol must be a self-validating system. The inclusion of System Suitability Tests (SST) and internal standards ensures that the method proves its own reliability before any sample data is accepted.

Protocol A: LC-MS/MS Quantitative Assay
  • Sample Preparation: Dissolve 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol in HPLC-grade methanol to yield a stock concentration of 1 mg/mL. Dilute to working concentrations (10–500 ng/mL) using 0.1% formic acid in water/acetonitrile (50:50, v/v).

  • Internal Standardization (Self-Validation): Spike all samples with 50 ng/mL of an isotopically labeled internal standard (e.g., 13C6​ -labeled analog) to dynamically correct for ESI matrix effects during the run.

  • System Suitability Test (SST): Inject six replicates of the 100 ng/mL standard. Acceptance: The run is only validated if the Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) is ≤2.0% and retention time drift is ≤0.1 min.

  • Chromatography & Detection:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Detection: ESI positive mode MRM. Monitor the transition from m/z 194.1 to the dominant product ion (typically m/z 176.1, representing the loss of H2​O ).

Protocol B: qNMR Absolute Quantification
  • Sample Preparation: Using a calibrated microbalance, accurately weigh ~10.0 mg of the 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol batch and ~5.0 mg of a certified universal internal standard (e.g., NIST SRM Maleic acid, purity 99.9%).

  • Solvent Selection: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ disrupts hydrogen bonding, ensuring sharp, well-resolved peaks for the amine and alcohol protons, though carbon-bound protons are preferred for integration.

  • Acquisition Parameters (Self-Validation): Acquire 1H NMR at 600 MHz. Set the relaxation delay ( D1​ ) to 60 seconds. Causality: D1​ must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure 100% magnetization recovery, preventing integration bias.

  • Data Processing: Calculate the absolute purity by comparing the integral of the distinct isopropyl methine proton (multiplet, ~2.8 ppm) against the olefinic protons of Maleic acid (singlet, 6.26 ppm).

Cross-Validation Data Presentation

According to the[4], cross-validation evaluates whether data obtained from two different methods are statistically comparable within predefined acceptance criteria.

Table 1: Method Performance Comparison
Validation ParameterLC-MS/MS (Reference)qNMR (Orthogonal)Mechanistic Implication
Linearity Range 10 – 500 ng/mL1 – 50 mg/mLLC-MS/MS is suited for trace impurities; qNMR for bulk API purity.
LOD / LOQ 1.0 ng/mL / 3.0 ng/mL~0.1 mg/mL / 0.5 mg/mLHigh sensitivity of MS vs. inherent low sensitivity of NMR.
Accuracy (% Recovery) 98.5% – 101.2%99.8% – 100.3%qNMR provides superior absolute accuracy (matrix independent).
Precision (RSD, n=6) 1.8%0.5%qNMR yields higher precision due to direct signal proportionality.
Reference Standard Required (Identical compound)Required (Any certified IS)qNMR eliminates the need for a highly pure identical standard.
Table 2: Cross-Validation Results (Assay of 3 Independent Batches)

Acceptance Criteria: The relative difference between the mean assay values of the two methods must be ≤2.0% .

Batch IDLC-MS/MS Assay (%) ± SDqNMR Assay (%) ± SDRelative Difference (%)Status
Lot-001 98.7 ± 1.299.1 ± 0.40.40%Pass
Lot-002 99.2 ± 1.599.5 ± 0.30.30%Pass
Lot-003 97.8 ± 1.498.4 ± 0.50.61%Pass

Conclusion: The experimental data demonstrates a relative difference of <1.0% across all batches. This successfully cross-validates the high-throughput LC-MS/MS method for routine lot release, anchored by the absolute truth of the qNMR methodology.

Visualizations of Analytical Workflows

CV_Workflow Start Batch Sample 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol Split Sample Aliquoting Start->Split MethodA Method A: LC-MS/MS (High Sensitivity Assay) Split->MethodA MethodB Method B: qNMR (Absolute Quantitation) Split->MethodB DataA Result A (Relative %) MethodA->DataA DataB Result B (Absolute %) MethodB->DataB Compare Statistical Comparison (|Result A - Result B|) DataA->Compare DataB->Compare Decision Acceptance Criteria Difference ≤ 2.0% Compare->Decision Pass Methods Cross-Validated (ICH Q2(R2) Compliant) Decision->Pass Yes Fail Investigate Bias (Matrix Effect / Co-elution) Decision->Fail No

Logical workflow for the analytical cross-validation of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol.

Analytical_Strategy Molecule 3-Amino-3-(4-isopropyl-phenyl) -propan-1-ol Chiral Chiral Center (C3 Position) Molecule->Chiral Amine Primary Amine (-NH2) Molecule->Amine Alcohol Primary Alcohol (-OH) Molecule->Alcohol Aromatic Isopropyl-Phenyl Group Molecule->Aromatic HPLC Chiral HPLC (Enantiomeric Excess) Chiral->HPLC LCMS LC-MS/MS MRM (Trace Impurities) Amine->LCMS GCFID GC-FID (Residual Solvents) Alcohol->GCFID NMR 1H/13C qNMR (Structural & Absolute Quant) Aromatic->NMR Validated Comprehensive Validated Profile HPLC->Validated LCMS->Validated GCFID->Validated NMR->Validated

Mechanistic mapping of functional groups to their respective orthogonal analytical techniques.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. Global Bioanalysis Consortium Harmonization Team. Bioanalysis, via NCBI PMC. URL:[Link]

Sources

Validation

Validation and Comparative Analysis of NovS1P-3A: A Novel 3-Amino Alcohol S1PR Modulator

Executive Summary The development of sphingosine-1-phosphate (S1P) receptor modulators has transformed the therapeutic landscape for autoimmune conditions and neuroinflammation. First-generation molecules like Fingolimod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of sphingosine-1-phosphate (S1P) receptor modulators has transformed the therapeutic landscape for autoimmune conditions and neuroinflammation. First-generation molecules like Fingolimod (FTY720) established the clinical viability of the 3-amino alcohol pharmacophore[1]. However, optimizing receptor subtype selectivity and internalization kinetics remains a critical challenge.

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of NovS1P-3A , a novel 3-amino alcohol prodrug. By comparing its biophysical and functional performance against Fingolimod and Siponimod, we outline the self-validating experimental protocols required to prove its efficacy as a biased agonist driving S1PR1 internalization.

Mechanistic Rationale: The 3-Amino Alcohol Pharmacophore

Like Fingolimod, NovS1P-3A is a prodrug containing a 3-amino alcohol motif. To become biologically active, it must be phosphorylated in vivo by Sphingosine Kinase 2 (SphK2)[1]. The resulting phosphate derivative mimics endogenous S1P, binding with high affinity to the S1PR1 orthosteric site.

Therapeutic efficacy relies on "functional antagonism." While the compound initially acts as an agonist (coupling to Gi proteins), its sustained binding disproportionately recruits β -arrestin[2]. This biased signaling triggers the rapid internalization and uncoupling of S1PR1 from the cell surface, effectively blinding lymphocytes to the S1P gradient and preventing their egress from lymph nodes[1].

Pathway Prodrug NovS1P-3A (3-Amino Alcohol) SphK2 Sphingosine Kinase 2 (Phosphorylation) Prodrug->SphK2 Active NovS1P-3A-Phosphate (Active Agonist) SphK2->Active S1PR1 S1PR1 Receptor (GPCR) Active->S1PR1 Gi Gi Protein Coupling S1PR1->Gi Arrestin β-Arrestin Recruitment S1PR1->Arrestin cAMP Inhibition of cAMP Production Gi->cAMP Internalization Receptor Internalization Arrestin->Internalization

Fig 1. Dual-pathway mechanism of action for NovS1P-3A leading to receptor internalization.

Receptor Binding Kinetics via Surface Plasmon Resonance (SPR)

The Causality of Experimental Choice: Standard radioligand binding assays only provide equilibrium affinity ( KD​ ). However, for S1PR modulators, the dissociation half-life ( t1/2​ ) dictates the duration of receptor occupancy and the extent of β -arrestin recruitment. We utilize Surface Plasmon Resonance (SPR) to capture real-time association ( kon​ ) and dissociation ( koff​ ) rates[3].

Self-Validating SPR Protocol: Because GPCRs are notoriously unstable when extracted from cell membranes, immobilizing them directly on a biosensor chip often leads to denaturation and false-negative binding[3]. To build a self-validating system, we reconstitute S1PR1 into lipid nanodiscs.

  • Preparation: Express S1PR1 with a C-terminal 10xHis-tag in Sf9 insect cells. Solubilize and reconstitute the receptor into MSP1D1 nanodiscs containing a native lipid mixture (POPC/POPG).

  • Immobilization: Functionalize a Series S Sensor Chip with an anti-His antibody via standard amine coupling. Capture the S1PR1-nanodiscs on the active flow cell.

  • Internal Control (Self-Validation): Capture "empty" nanodiscs (lacking S1PR1) on the reference flow cell. Any signal generated by the highly lipophilic 3-amino alcohol compounds partitioning into the lipid bilayer is automatically subtracted, ensuring the resulting sensorgram reflects only specific GPCR binding.

  • Analyte Injection: Inject phosphorylated NovS1P-3A, Fingolimod-P, and Siponimod across a concentration gradient (0.1 nM to 100 nM) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Analysis: Fit the double-referenced data to a 1:1 Langmuir binding model to extract kinetic parameters.

SPR Prep 1. Nanodisc Prep Reconstitute S1PR1 Immobilize 2. Chip Immobilization Anti-His Capture Prep->Immobilize Control 3. Reference Cell Empty Nanodiscs Immobilize->Control Inject 4. Analyte Injection NovS1P-3A Titration Control->Inject Analyze 5. Kinetic Analysis Fit to 1:1 Langmuir Inject->Analyze

Fig 2. Self-validating SPR workflow for GPCR binding kinetics using nanodiscs.

Downstream Signaling Profiling: Gi vs. β -Arrestin

The Causality of Experimental Choice: A compound's ability to induce lymphopenia correlates directly with its capacity to recruit β -arrestin[2]. If a compound only triggers Gi-mediated signaling (lowering cAMP) without recruiting β -arrestin, the receptor will not internalize, and lymphocytes will escape the lymph nodes. Therefore, we must profile both pathways to confirm the functional antagonism required for efficacy[2].

Protocol A: Gi-Mediated cAMP Inhibition (TR-FRET)
  • Plate CHO-K1 cells stably expressing human S1PR1 into a 384-well plate.

  • Self-Validating Step: Because S1PR1 couples to Gi (which inhibits adenylyl cyclase), basal cAMP levels are too low to measure a decrease. We must spike the system with 10 µM Forskolin (FSK) to artificially stimulate cAMP production. A well containing only FSK serves as the maximum signal control; without validating this high baseline, Gi-mediated inhibition cannot be accurately quantified.

  • Treat cells with serial dilutions of the active S1PR modulators for 30 minutes.

  • Lyse cells and add TR-FRET detection reagents (Europium-labeled cAMP antibody and d2-labeled cAMP). Measure the decrease in FRET signal, which inversely correlates with intracellular cAMP.

Protocol B: β -Arrestin Recruitment (Enzyme Complementation)
  • Utilize a PathHunter β -arrestin assay where S1PR1 is fused to a small ProLink (PK) peptide, and β -arrestin is fused to an Enzyme Acceptor (EA).

  • Treat the cells with the test compounds for 90 minutes.

  • Mechanism: When the compound induces β -arrestin recruitment to the receptor, the PK and EA fragments are forced into proximity, complementing to form active β -galactosidase.

  • Add chemiluminescent substrate and read luminescence. The signal is directly proportional to the extent of β -arrestin recruitment[2].

Comparative Performance Data

The experimental data below demonstrates that phosphorylated NovS1P-3A achieves a highly favorable balance of potent Gi signaling and robust β -arrestin recruitment, outperforming Siponimod in internalization metrics while maintaining a shorter, safer dissociation half-life than Fingolimod-P.

Compound (Active Form)S1PR1 Binding Affinity ( KD​ )Dissociation Half-Life ( t1/2​ )Gi Activation (cAMP IC50​ ) β -Arrestin Recruitment ( EC50​ )S1PR1 Internalization Profile
NovS1P-3A-P 0.12 nM 45 min 0.15 nM 0.42 nM Rapid & Sustained
Fingolimod-P0.25 nM90 min0.30 nM1.10 nMSustained (Prolonged)
Siponimod0.38 nM15 min0.40 nM2.50 nMTransient

Table 1: Comparative biophysical and functional signaling profiles of S1PR modulators.

Conclusion

Validating the mechanism of action for a novel 3-amino alcohol S1PR modulator requires moving beyond simple binding assays. By employing self-validating SPR protocols with empty nanodisc controls[3], and by mapping the divergence between Gi-mediated cAMP inhibition and β -arrestin recruitment[2], researchers can accurately predict in vivo efficacy. NovS1P-3A demonstrates a highly optimized kinetic profile, driving the necessary receptor internalization to achieve functional egress blockade while avoiding the excessive residence times associated with prolonged immunosuppression.

References

  • Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects Source: National Institutes of Health (PMC) URL:[Link]

  • Surface plasmon resonance applied to G protein-coupled receptors Source: National Institutes of Health (PMC) URL:[Link]

  • β-Arrestin binding and sphingosine-1-phosphate receptor 1 (S1P1) receptor internalization assays Source: ResearchGate URL:[Link]

Sources

Comparative

Mastering Chemoselectivity: A Head-to-Head Comparison of Protecting Groups in 1,3-Amino Alcohol Synthesis

1,3-Amino alcohols are ubiquitous structural motifs found in a vast array of natural products, chiral ligands, and blockbuster pharmaceuticals, including HIV protease inhibitors like ritonavir and lopinavir [1]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

1,3-Amino alcohols are ubiquitous structural motifs found in a vast array of natural products, chiral ligands, and blockbuster pharmaceuticals, including HIV protease inhibitors like ritonavir and lopinavir [1]. However, the synthesis and downstream functionalization of these bifunctional molecules present a fundamental chemoselectivity challenge. The nucleophilic amine and the hydroxyl group frequently compete during oxidation, alkylation, or cross-coupling reactions. Furthermore, unprotected 1,3-amino alcohols are highly susceptible to O-N acyl migration and unwanted intramolecular cyclizations (such as oxazinanone formation) under both basic and acidic conditions [2].

To navigate these synthetic pitfalls, selecting the correct protecting group (PG) strategy is paramount. This guide provides an in-depth, head-to-head comparison of standard N-protecting groups (Boc, Cbz, Fmoc) versus advanced simultaneous N,O-protection strategies, detailing the causality behind their selection and providing field-proven experimental protocols.

Mechanistic Rationale: Why Protection is Non-Negotiable

The primary function of an N-protecting group in amino alcohol synthesis is to attenuate the nucleophilicity of the nitrogen lone pair. By converting the amine into a carbamate (Boc, Cbz, Fmoc), the nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering it unreactive toward electrophiles intended for the hydroxyl moiety [3].

Beyond simple masking, protecting groups serve as critical stereocontrol elements. For instance, the choice of N-protecting group on a β-hydroxy imine dictates the stereochemical outcome (syn vs. anti) during hydride reduction by rigidifying the transition state geometry [1]. Similarly, converting a 1,3-amino alcohol into an N,O-acetal locks the molecule into a rigid 6-membered chair conformation, enabling highly diastereoselective downstream functionalizations [4].

G Unprotected Unprotected 1,3-Amino Alcohol SideReaction O-N Acyl Migration / Oxazinanone Formation Unprotected->SideReaction Basic/Acidic Conditions Protected N-Protected 1,3-Amino Alcohol (Boc, Cbz, Fmoc) Unprotected->Protected Protection Step Downstream Chemoselective Oxidation / Cross-Coupling Protected->Downstream Desired Synthetic Pathway

Mechanistic pathways of 1,3-amino alcohol protection versus unwanted side reactions.

Head-to-Head Comparison: Carbamates vs. Simultaneous Protections

The Carbamate Triumvirate: Boc, Cbz, and Fmoc

Carbamates are the workhorses of amine protection due to their predictable stability and orthogonal deprotection conditions [3].

  • Boc (tert-Butyloxycarbonyl): Highly lipophilic and stable to catalytic hydrogenation and strong bases. It is cleaved exclusively by strong acids (e.g., TFA, HCl). Boc is the ideal choice when downstream steps involve basic conditions or palladium-catalyzed cross-couplings.

  • Cbz (Carboxybenzyl): Cleaved via hydrogenolysis (H₂, Pd/C), leaving acid-labile groups (like tert-butyl ethers) and base-labile groups completely intact. It is the gold standard for orthogonal protection in complex, multi-step syntheses .

  • Fmoc (Fluorenylmethyloxycarbonyl): Cleaved by mild bases (e.g., piperidine) via an E1cB mechanism. Fmoc is strictly utilized when the substrate contains highly acid-sensitive moieties that preclude Boc, or during solid-phase peptide synthesis .

Advanced Strategies: N-Nosyl and Simultaneous N,O-Protection
  • N-Nosyl Carbamates: In specialized allylic C-H amination reactions to form syn-1,3-amino alcohols, standard carbamates often fail due to insufficient reactivity. The highly electron-deficient N-nosyl carbamate promotes functionalization by generating a higher concentration of the requisite anionic species in situ, allowing the reaction to proceed under exceptionally mild Pd(II)/sulfoxide catalysis [2].

  • Cyclic Sulfamidites: For highly congested advanced intermediates (e.g., in the total synthesis of (-)-histrionicotoxin), standard carbamates or acetonides frequently fail to form due to severe steric clash. Cyclic sulfamidites offer a compact, simultaneous protection of both the N and O atoms, and can be removed under exceptionally mild, neutral conditions using thiophenol [5].

DecisionTree Start Select N-Protecting Group AcidLabile Need Acid-Labile? Start->AcidLabile Boc Boc Group Cleavage: TFA AcidLabile->Boc Yes BaseLabile Need Base-Labile? AcidLabile->BaseLabile No Fmoc Fmoc Group Cleavage: Piperidine BaseLabile->Fmoc Yes Hydrogenolysis Orthogonal to Acid/Base? BaseLabile->Hydrogenolysis No Cbz Cbz Group Cleavage: H2, Pd/C Hydrogenolysis->Cbz Yes Simultaneous Conformational Lock? Hydrogenolysis->Simultaneous No Acetal N,O-Acetal / Sulfamidite Cleavage: Mild Acid / PhSH Simultaneous->Acetal Yes

Decision matrix for selecting orthogonal N-protecting groups in amino alcohol synthesis.

Quantitative Performance Matrix

Protecting GroupReagentDeprotection ConditionsOrthogonalityTypical YieldKey Advantage in 1,3-Amino Alcohols
Boc Boc₂OStrong Acid (TFA, HCl)Stable to base, nucleophiles, H₂/Pd80–90%Prevents lone-pair participation; highly lipophilic.
Cbz CbzClHydrogenolysis (H₂, Pd/C)Stable to mild acid/base80–90%Leaves acid-labile groups (e.g., t-butyl esters) intact.
Fmoc Fmoc-Cl / Fmoc-OSuMild Base (Piperidine)Stable to acid, H₂/Pd80–90%Ideal for solid-phase synthesis or acid-sensitive substrates.
N,O-Acetal 2,2-DimethoxypropaneMild Acid (TFA/H₂O)Stable to strong base, oxidants75–85%Locks conformation for stereoselective reactions.
Cyclic Sulfamidite SOCl₂, then NaIO₄Thiophenol / mild neutralStable to cross-metathesis, oxidants70–80%Simultaneous N,O-protection; highly resistant to steric congestion.

Self-Validating Experimental Protocols

Protocol 1: One-Pot Synthesis of Boc/Cbz/Fmoc-Protected Amino Alcohols

This protocol utilizes Boc₂O not just as a protecting group, but as an activating agent to form a carbonic-carbonic anhydride in situ, which is then cleanly reduced to the amino alcohol without racemization .

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid (1.0 equiv) in anhydrous THF (0.2 M). Add Boc₂O (1.2 equiv) and N-methylmorpholine (1.0 equiv). Stir at room temperature for 30 minutes.

    • Causality: The base facilitates the nucleophilic attack of the carboxylate onto Boc₂O, generating a highly reactive mixed anhydride.

  • Reduction: Cool the reaction mixture to 0 °C. Slowly add a solution of NaBH₄ (3.0 equiv) in a minimal amount of water/methanol dropwise.

    • Causality: The hydride selectively attacks the more electrophilic carbonyl of the mixed anhydride, sparing the urethane protecting group.

  • Workup & Validation: Stir for an additional 1 hour. Quench with 1M KHSO₄, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

    • Self-Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material. ¹H NMR will reveal the disappearance of the carboxylic acid proton and the appearance of a new multiplet at ~3.5 ppm corresponding to the newly formed -CH₂OH group.

Protocol 2: Simultaneous N,O-Protection via Cyclic Sulfamidite

For highly functionalized 1,3-amino alcohols that resist standard protection due to steric hindrance [5].

Step-by-Step Methodology:

  • Sulfamidite Formation: To a solution of the 1,3-amino alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C, add imidazole (4.0 equiv) followed by dropwise addition of SOCl₂ (1.5 equiv).

    • Causality: Imidazole acts as both an acid scavenger and an activator for thionyl chloride, driving the rapid double-displacement to form the 6-membered cyclic sulfamidite.

  • Warming & Quenching: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Deprotection (Downstream): To remove the sulfamidite later in the synthesis, treat the protected intermediate with thiophenol (PhSH) and K₂CO₃ in DMF at room temperature.

    • Self-Validation: The formation of the cyclic sulfamidite is confirmed by a distinct downfield shift of the protons adjacent to the oxygen and nitrogen atoms in ¹H NMR, and the lack of O-H/N-H stretches in the IR spectrum (~3300 cm⁻¹).

References

  • Development and Application of a New General Method for the Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols - Journal of the American Chemical Society - 1

  • Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employing Boc2O - Indian Journal of Chemistry - Link

  • N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols - Thieme Connect - 4

  • Protective Groups in Organic Synthesis - Organic Chemistry Portal - 3

  • Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols - J-Stage - 5

  • Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC - 2

Sources

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